molecular formula C10H13NO3 B2629423 Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate CAS No. 2120773-66-0

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Número de catálogo: B2629423
Número CAS: 2120773-66-0
Peso molecular: 195.218
Clave InChI: ZAHALPBHUXXMIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.218. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-13-10(12)8-6(2)9(14-11-8)7-4-5-7/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHALPBHUXXMIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged five-membered heterocycle that is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a valuable component in the design of novel therapeutics.[1] This guide provides a detailed, in-depth exploration of a robust synthetic pathway to a specific, highly functionalized isoxazole derivative: Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate. This molecule, with its combination of a cyclopropyl group, a methyl substituent, and an ethyl ester moiety, presents a unique set of synthetic challenges and opportunities for further chemical elaboration, making it a compound of significant interest for drug discovery and development programs.

This document will provide a comprehensive overview of the most plausible synthetic route, delving into the mechanistic underpinnings of each transformation, offering detailed experimental protocols, and presenting the information in a clear and accessible format for chemistry professionals.

Proposed Synthetic Pathway: A Two-Step Approach

The most logical and efficient pathway for the synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate involves a two-step sequence starting from the readily accessible β-ketoester, ethyl 3-cyclopropyl-3-oxopropanoate. This strategy is centered around the classical and reliable Claisen isoxazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3]

The overall synthetic transformation is depicted below:

Synthesis_Pathway Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate Ethyl 3-cyclopropyl-3-oxopropanoate->Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate  1. NaH, THF  2. CH3I Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate->Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate  NH2OH·HCl,  Base, Solvent

Figure 1: Proposed two-step synthesis of the target molecule.

This pathway is advantageous due to the commercial availability or straightforward synthesis of the starting materials and the generally high yields and selectivity of the individual reactions.

Step 1: Synthesis of the Key Intermediate: Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate

The first critical step is the α-methylation of ethyl 3-cyclopropyl-3-oxopropanoate. This β-ketoester can be synthesized from ethyl hydrogen malonate and cyclopropanecarbonyl chloride.[4] The α-position of β-ketoesters is readily deprotonated by a suitable base to form a stabilized enolate, which can then be alkylated with an electrophile, in this case, methyl iodide.

Experimental Protocol: α-Methylation

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to completely deprotonate the β-ketoester and form the enolate.

  • Anhydrous THF: An aprotic solvent is crucial to prevent quenching of the enolate and the base.

  • Inert Atmosphere: Prevents reaction of the highly reactive enolate with atmospheric oxygen and moisture.

  • Methyl Iodide: A reactive and efficient methylating agent.

Step 2: Isoxazole Ring Formation via Cyclocondensation

The final step in the synthesis is the cyclocondensation of the methylated β-ketoester with hydroxylamine hydrochloride. This reaction proceeds via the formation of an oxime intermediate, which then undergoes an intramolecular cyclization and dehydration to form the isoxazole ring. The regioselectivity of this reaction is a critical consideration. With an unsymmetrical β-dicarbonyl compound, two regioisomeric isoxazoles can potentially form. However, the reaction conditions can often be tuned to favor one isomer over the other.[3][5]

Regioselectivity cluster_0 Reaction of Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate with Hydroxylamine Intermediate Oxime Intermediate Target Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (5-cyclopropyl isomer) Intermediate->Target Favored Pathway Isomer Ethyl 3-cyclopropyl-4-methyl-1,2-oxazole-5-carboxylate (3-cyclopropyl isomer) Intermediate->Isomer Disfavored Pathway Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate Ethyl 2-methyl-3-cyclopropyl-3-oxopropanoate->Intermediate NH2OH·HCl Alternative_Strategies cluster_0 Synthesis Pathways Target Molecule Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate Pathway_A β-Ketoester + Hydroxylamine (This Guide's Focus) Pathway_A->Target Molecule Pathway_B 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Pathway_B->Target Molecule Pathway_C β-Enamino Diketone + Hydroxylamine Pathway_C->Target Molecule

Sources

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic deployment of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) represents a highly functionalized isoxazole building block designed for advanced drug discovery[1]. This molecule integrates three critical structural motifs: an isoxazole core acting as a robust bioisostere for amides and phenyl rings, a C5-cyclopropyl group that enhances lipophilicity while shielding against cytochrome P450-mediated oxidation, and a C4-methyl group that provides steric restriction to lock the molecule into specific bioactive conformations[2]. This technical guide details the physicochemical properties, mechanistic synthesis, and laboratory protocols required to utilize this compound effectively.

Physicochemical Profiling

Understanding the quantitative baseline of this intermediate is critical for predicting its behavior in downstream synthetic steps and biological assays. The data below summarizes its core properties[1],[3].

PropertyValueStructural / Functional Implication
Chemical Name Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylateIUPAC standard nomenclature.
CAS Number 2120773-66-0Unique registry identifier for procurement and tracking.
Molecular Formula C10H13NO3Defines the elemental composition.
Molecular Weight 195.21 g/mol Low molecular weight, ideal for fragment-based drug design.
Monoisotopic Mass 195.08954 DaTarget mass for high-resolution LC-MS validation[1].
Predicted XLogP 1.9Optimal lipophilicity for passive membrane permeability[1].
H-Bond Donors 0Enhances oral bioavailability (Rule of 5 compliant).
H-Bond Acceptors 4 (N, O, O, O)Facilitates target protein binding via hydrogen bonding.

Mechanistic Synthesis & Workflow

The construction of the 3,4,5-trisubstituted isoxazole ring requires regioselective methodologies. Two primary synthetic strategies are employed depending on precursor availability and scale requirements.

Route A: [3+2] Dipolar Cycloaddition

This approach utilizes as a powerful precursor for nitrile oxide generation. Treatment with a mild base (e.g., triethylamine or sodium bicarbonate) induces dehydrohalogenation, generating an in situ ethoxycarbonylformonitrile oxide[4]. This 1,3-dipole undergoes a concerted stereoselective cycloaddition with 1-cyclopropylprop-1-yne, yielding the target isoxazole regioselectively.

Route B: Claisen Condensation & Cyclization

A more classical, highly scalable approach involves the Claisen condensation of 5 with diethyl oxalate[5]. The use of sodium ethoxide ensures the specific deprotonation of the α-carbon without causing transesterification side reactions. The resulting 1,3-dicarbonyl intermediate is then treated with hydroxylamine hydrochloride, which attacks the more electrophilic carbonyl, followed by dehydration to close the isoxazole ring[6],[7].

SynthesisWorkflow Start1 Ethyl 2-chloro-2-(hydroxyimino)acetate + Base (e.g., Et3N) Intermediate1 Ethoxycarbonylformonitrile oxide (In situ 1,3-Dipole) Start1->Intermediate1 Dehydrohalogenation Product Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate Intermediate1->Product [3+2] Cycloaddition Alkyne 1-Cyclopropylprop-1-yne (Dipolarophile) Alkyne->Product Start2 1-Cyclopropylpropan-1-one + Diethyl Oxalate Intermediate2 Ethyl 4-cyclopropyl-3-methyl- 2,4-dioxobutanoate Start2->Intermediate2 Claisen Condensation (NaOEt) Intermediate2->Product Hydroxylamine NH2OH·HCl / EtOH (Cyclization) Hydroxylamine->Product Condensation & Dehydration

Figure 1: Dual synthetic pathways for Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate.

Experimental Protocols (Self-Validating System)

The following protocol details Route B, optimized for multi-gram scale synthesis[6].

Step 1: Claisen Condensation
  • Preparation : In an oven-dried, nitrogen-purged 500 mL round-bottom flask, dissolve Sodium Ethoxide (10.0 g, 147 mmol) in absolute ethanol (60 mL). Heat to 70 °C to aid complete dissolution, then cool strictly to 0 °C using an ice bath. Causality: Cooling to 0 °C suppresses the self-condensation of the ketone.

  • Addition : Prepare a mixture of 1-cyclopropylpropan-1-one (14.4 g, ~147 mmol) and diethyl oxalate (19.96 mL, 147 mmol). Add this mixture dropwise to the ethoxide solution over 30 minutes.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 80 °C for 45 minutes to drive the equilibrium toward the enolate.

  • Validation Checkpoint 1 : Perform TLC (Hexane:EtOAc 3:1). The disappearance of the starting ketone and the appearance of a highly UV-active spot (due to the conjugated enol form of the diketoester) confirms successful condensation.

  • Workup : Cool to room temperature and concentrate to dryness. Dissolve the solid in water (300 mL), acidify to pH 2 with dilute H2SO4, and extract with diethyl ether (3 × 150 mL). Dry over anhydrous Na2SO4 and concentrate to afford the intermediate diketoester.

Step 2: Cyclization & Dehydration
  • Reaction : Combine the crude diketoester with hydroxylamine hydrochloride (NH2OH·HCl) (3.0 equivalents) in absolute ethanol (250 mL). Causality: A large excess of hydroxylamine ensures complete oxime formation and drives the subsequent dehydration step.

  • Reflux : Heat the mixture to reflux for 1–2 hours.

  • Validation Checkpoint 2 : Analyze an aliquot via LC-MS. The target isoxazole should present a dominant[M+H]+ peak at m/z 196.09[1].

  • Isolation : Cool the mixture and remove the ethanol under reduced pressure. Partition the residue between water (250 mL) and ethyl acetate (2 × 250 mL). Dry the combined organic layers over MgSO4 and concentrate.

  • Purification : Purify via silica gel flash chromatography (eluting with 15-25% EtOAc in Hexanes) to yield the pure Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate.

Applications in Drug Discovery

The 2 heavily utilized in modern pharmacotherapeutics[2].

  • Bioisosterism : The isoxazole ring mimics the electronic distribution of esters and amides but is entirely resistant to esterase/amidase-mediated hydrolysis. It also serves as a polar bioisostere for phenyl rings, improving aqueous solubility.

  • Targeted Therapeutics : Isoxazole-3-carboxylic acid derivatives (obtained by saponifying the ethyl ester) are critical building blocks in the synthesis of selective S1P1 receptor agonists (used in autoimmune diseases like multiple sclerosis) and FMS kinase inhibitors[2].

  • Conformational Control : The C4-methyl group induces a steric clash with substituents at C3 and C5, restricting bond rotation. This "conformational locking" reduces the entropic penalty upon binding to the target protein, often resulting in higher binding affinity.

Pharmacophore Core Isoxazole Core (Bioisostere for Amide/Phenyl) C3 C3: Ethyl Carboxylate (H-Bond Acceptor / Prodrug Motif) Core->C3 C4 C4: Methyl Group (Steric Shielding / Conformation Lock) Core->C4 C5 C5: Cyclopropyl Group (Lipophilicity / Metabolic Stability) Core->C5

Figure 2: Pharmacophore mapping of the 5-cyclopropyl-4-methylisoxazole-3-carboxylate scaffold.

Safety & Handling

According to standardized chemical compliance databases, Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate requires standard laboratory safety precautions[3].

  • Skin Irritation (Category 2) : Causes skin irritation (H315). Nitrile gloves and a lab coat are mandatory.

  • Eye Irritation (Category 2A) : Causes serious eye irritation (H319). Chemical splash goggles must be worn.

  • STOT SE 3 : May cause respiratory irritation or drowsiness/dizziness (H336). All manipulations, especially solvent evaporation and silica gel handling, must be performed inside a certified chemical fume hood[3].

References

  • PubChemLite (Université du Luxembourg) : 2120773-66-0 (C10H13NO3).[Link]

  • NextSDS : ethyl 2-(cyclopentylmethyl)-4-methyl-1,3-oxazole-5-carboxylate (Related Substances: 2120773-66-0).[Link]

  • PubChem (NIH) : 1-Cyclopropylpropan-1-one. [Link]

  • Royal Society of Chemistry (RSC) : An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.[Link]

  • PubMed Central (PMC) : The synthetic and therapeutic expedition of isoxazole and its analogs.[Link]

Sources

An In-depth Technical Guide to Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS No. 2120773-66-0)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. The document details its chemical identity, physicochemical properties, and a plausible, evidence-based synthesis protocol. Furthermore, it explores the established and potential applications of this isoxazole derivative, particularly within the realms of drug discovery and crop protection, supported by an analysis of its structure-activity relationships. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel bioactive molecules.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in the development of a wide array of biologically active compounds. The unique electronic and steric properties of the isoxazole nucleus contribute to its ability to interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] Isoxazole derivatives have been successfully incorporated into a range of therapeutic agents, demonstrating activities such as anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The versatility of the isoxazole scaffold also extends to agrochemicals, where it is a key component in several commercial herbicides.[4][5]

The subject of this guide, Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, combines the privileged isoxazole core with a cyclopropyl moiety, a functional group known to enhance metabolic stability and binding affinity in drug candidates. This combination of structural features makes it a compound of considerable interest for further investigation and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and properties of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate.

PropertyValueSource
CAS Number 2120773-66-0[6][7]
Molecular Formula C10H13NO3[8]
Molecular Weight 195.21 g/mol [8]
IUPAC Name ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate
Canonical SMILES CCOC(=O)C1=NOC(C2CC2)=C1C
Physical State Expected to be a solid or oil at room temperature
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Boiling Point Not explicitly reported; estimated to be >200 °C at atmospheric pressure.
Melting Point Not explicitly reported.

Synthesis and Mechanistic Insights

A likely precursor for the target molecule is a β-enamino ketoester, which can be readily synthesized from a suitable β-ketoester. The subsequent cyclization with hydroxylamine hydrochloride would then yield the desired isoxazole ring system.

Proposed Synthetic Pathway

Synthetic Pathway A Ethyl 2-methyl-3-oxobutanoate C Ethyl 2-(dimethylaminomethylene)-2-methyl-3-oxobutanoate (β-enamino ketoester intermediate) A->C Condensation B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate C->E Cyclization D Hydroxylamine hydrochloride D->E

Sources

Structural Profiling and Molecular Weight Validation of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic assembly of heterocyclic scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) [2] is a highly specialized building block that merges the bioisosteric properties of the 1,2-oxazole (isoxazole) core with the metabolic resilience of a cyclopropyl substituent. With a molecular formula of C10H13NO3 [1] and a precisely calculated average molecular weight of 195.21 g/mol , this intermediate serves as a critical vector for synthesizing advanced active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and the self-validating analytical workflows required for its characterization.

Physicochemical Profiling and Mass Spectrometry Parameters

Understanding the exact molecular weight and isotopic distribution of a building block is the first step in ensuring synthetic fidelity. The molecular weight of 195.21 g/mol is derived from the standard atomic weights of its constituent elements, while high-resolution mass spectrometry (HRMS) relies on its monoisotopic exact mass to confirm structural identity.

Quantitative Data Summary
Physicochemical PropertyValue
Chemical Name Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate
CAS Registry Number 2120773-66-0
Molecular Formula C10H13NO3
Average Molecular Weight 195.218 g/mol
Monoisotopic Exact Mass 195.0895 Da
Theoretical [M+H]+ m/z 196.0968
Hydrogen Bond Donors (HBD) 0
Hydrogen Bond Acceptors (HBA) 3 (N, O, O)
Rotatable Bonds 4

Mechanistic Rationale in Rational Drug Design

The exact atomic composition (C10H13NO3) is not arbitrary; each functional group contributes a specific biophysical property to the resulting drug candidate.

  • The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring acts as a bioisostere for enolic β-dicarbonyls, providing a unique electrostatic profile characterized by a weak hydrogen bond acceptor at the nitrogen. While highly effective for engaging binding pockets, medicinal chemists must monitor the scaffold for hydrolytic stability, as unsubstituted isoxazoles can undergo ring-opening via Kemp elimination [3].

  • The Cyclopropyl Fragment: The integration of the cyclopropyl ring is a hallmark of modern clinical drug design [5]. It imparts rigid conformational constraint while retaining a high fraction of sp3 character. Crucially, the high C-H bond dissociation energy of the cyclopropyl ring significantly reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby prolonging the drug's half-life and mitigating reactive metabolite formation [4].

  • The C4-Methyl & C3-Ethyl Carboxylate: The methyl group acts as a conformational lock, restricting the rotation of adjacent substituents. The ethyl carboxylate provides a robust synthetic handle, allowing for straightforward saponification and subsequent amide coupling to elaborate the molecule toward its final therapeutic target.

G Isoxazole 1,2-Oxazole Core (Bioisostere, HBA) Compound Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate MW: 195.21 g/mol Isoxazole->Compound Cyclopropyl Cyclopropyl Group (Metabolic Stability) Cyclopropyl->Compound Carboxylate Ethyl Carboxylate (Synthetic Handle) Carboxylate->Compound Methyl C4-Methyl (Conformational Lock) Methyl->Compound

Logical relationship of structural moieties contributing to the target's physicochemical profile.

Experimental Protocol: Synthesis and Self-Validating HRMS Workflow

To ensure scientific integrity, the synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate must be coupled with a self-validating analytical workflow. The following protocol outlines a highly regioselective [3+2] cycloaddition followed immediately by High-Resolution Mass Spectrometry (HRMS) to confirm the 195.21 g/mol molecular weight.

Part A: [3+2] Cycloaddition Synthesis
  • Dipole Generation: Dissolve 1.0 equivalent of ethyl 2-chloro-2-(hydroxyimino)acetate in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the system to 0 °C. Add 1.2 equivalents of triethylamine dropwise.

    • Causality: Triethylamine acts as a base to eliminate HCl, generating the highly reactive ethyl cyanoformate N-oxide dipole in situ. Maintaining the temperature at 0 °C is critical to suppress the undesired dimerization of the nitrile oxide into a furoxan byproduct.

  • Cycloaddition: Slowly add 1.5 equivalents of 1-cyclopropyl-1-propyne to the reaction mixture. Allow the solution to warm to room temperature and stir for 12 hours.

    • Causality: The extended reaction time at room temperature provides the necessary activation energy for the [3+2] cycloaddition while ensuring that steric interactions dictate the regiochemistry, placing the bulky cyclopropyl group at the C5 position and the methyl group at C4.

  • Workup: Quench the reaction with distilled water, extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Part B: LC-HRMS Molecular Weight Validation

To validate the synthesis, the exact mass must be confirmed.

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of LC-MS grade methanol (1 µg/mL final concentration).

    • Causality: Methanol ensures complete solubility and provides a protic environment conducive to positive-mode electrospray ionization (ESI+).

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% formic acid).

    • Causality: Formic acid acts as an ionizing agent, driving the formation of the [M+H]+ adduct required for accurate mass detection.

  • Mass Analysis: Analyze the eluent using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with a resolution setting of >30,000.

    • Causality: High resolution is mandatory to differentiate the target exact mass (195.0895 Da) from isobaric impurities. The system self-validates the synthesis if the primary peak exhibits an m/z of 196.0968 ([M+H]+) with an isotopic distribution matching the C10H13NO3 formula.

G Prep Sample Prep (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization (Protonation) LC->ESI HRMS Q-TOF HRMS (Res >30,000) ESI->HRMS Data Mass Validation [M+H]+ m/z 196.0968 HRMS->Data

Step-by-step LC-HRMS experimental workflow for molecular weight validation.

References

  • Isoxazol-5(2H)-one: a new scaffold for potent human neutrophil elastase (HNE) inhibitors. tandfonline.com.
  • CAS:908856-64-4, Ethyl 5-cyclohexylisoxazole-3-carboxyl
  • The Swiss Army Knife of Heterocycles: Isoxazoles Across Drug Discovery. drughunter.com.
  • Metabolism of cyclopropyl groups. hyphadiscovery.com.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. acs.org.

Discovery and Synthesis of Novel 1,2-Oxazole-4-Carboxylate Derivatives as Versatile Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on the design of rigid, highly functionalized building blocks. 1,2-Oxazoles (commonly known as isoxazoles) represent a privileged class of heterocyclic compounds. They serve as excellent bioisosteres for amides and esters, offering enhanced metabolic stability while maintaining crucial hydrogen-bond accepting capabilities[1].

Specifically, 1,2-oxazole-4-carboxylate derivatives have emerged as highly valuable amino acid-like building blocks. By installing a carboxylate group at the C-4 position and functionalizing the C-5 position with cyclic amines, researchers can generate unnatural amino acids. These derivatives are currently driving innovations in the generation of DNA-encoded chemical libraries (DELs), peptidomimetics, and targeted allosteric inhibitors[2].

This technical guide dissects the mechanistic rationale, synthetic pathways, and biological applications of these novel building blocks, providing self-validating experimental protocols for immediate laboratory application.

Mechanistic Rationale & Design Strategy

The strategic placement of substituents on the 1,2-oxazole ring dictates both its chemical reactivity and biological utility.

  • Conformational Rigidity: The planar nature of the 1,2-oxazole core restricts the conformational flexibility of attached pharmacophores, reducing the entropic penalty upon target binding.

  • Regioselective Functionalization: Synthesizing 5-(cycloaminyl)-1,2-oxazole-4-carboxylates yields chiral, amino acid-like structures. The secondary amine (often Boc-protected during synthesis) allows for subsequent amide coupling, while the 4-carboxylate acts as the C-terminus equivalent[2].

  • Electronic Properties: The heteroaromatic system contains a relatively weak N–O bond. While stable under physiological conditions (resisting phase 1 metabolism better than many indazole counterparts), it can be selectively cleaved under specific reducing conditions if ring-opening is desired for downstream synthesis[3].

Synthetic Pathways & Reaction Causality

To access these derivatives, three primary synthetic pathways are utilized, each selected based on the desired substitution pattern and scalability requirements.

  • Pathway A: The β-Enamino Ketoester Route. This is the preferred method for synthesizing 5-cycloaminyl derivatives. Condensation of a 1,3-diketone or β-ketoester with N,N-dimethylformamide dimethylacetal (DMF-DMA) yields a highly electrophilic β-enamino ketoester. Subsequent reaction with hydroxylamine hydrochloride drives a regioselective cycloaddition[2].

  • Pathway B: The 3-Oxazoline Intermediate Route. For 2,4-disubstituted oxazoles, a one-pot condensation of aldehydes with serine or threonine methyl esters forms a 3-oxazoline-4-carboxylate. This is followed by mild oxidation (using NBS/K₂CO₃), bypassing the need for expensive dehydrating agents[4].

  • Pathway C: Nitrile Oxide [3+2] Cycloaddition. For multigram scale-up, base-promoted generation of nitrile oxides from chloroximes, followed by trapping with enamines or alkynes, yields the target oxazoles with high efficiency[1].

G Start Starting Materials (β-ketoesters, aldehydes, chloroximes) Path1 Condensation with DMF-DMA (β-enamino ketoester) Start->Path1 Path2 Condensation with Serine (3-oxazoline-4-carboxylate) Start->Path2 Path3 Base-Promoted Activation (Nitrile Oxide Generation) Start->Path3 Cyclo1 Cycloaddition (Hydroxylamine HCl) Path1->Cyclo1 Oxid2 Oxidation (NBS / K2CO3) Path2->Oxid2 Cyclo3 [3+2] Cycloaddition (Enamines / Alkynes) Path3->Cyclo3 Product 1,2-Oxazole-4-Carboxylate Derivatives Cyclo1->Product Oxid2->Product Cyclo3->Product

Synthetic Pathways to 1,2-Oxazole-4-Carboxylate Derivatives

Experimental Protocol: Regioselective Synthesis

The following protocol details the regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates (Pathway A), adapted from Rosa et al.[2]. This protocol is designed as a self-validating system; the presence of rotamers in the final NMR analysis serves as an internal check for successful Boc-protection and structural integrity.

Step 1: Preparation of the β-Enamino Ketoester
  • Causality: DMF-DMA acts as a one-carbon electrophile. It attacks the activated methylene of the starting β-ketoester, installing an enamine functional group that is highly susceptible to nucleophilic attack by hydroxylamine.

  • Procedure:

    • Dissolve the starting cyclic β-ketoester (1.0 equiv) in anhydrous toluene.

    • Add DMF-DMA (1.5 equiv) dropwise under an inert argon atmosphere.

    • Reflux the mixture for 4–6 hours. Monitor complete consumption of the starting material via TLC.

    • Concentrate the mixture under reduced pressure to yield the crude β-enamino ketoester, which can be used directly in the next step without further purification.

Step 2: Cycloaddition with Hydroxylamine
  • Causality: Hydroxylamine hydrochloride is chosen over the free base to control the reaction rate and minimize side reactions. The nitrogen of hydroxylamine attacks the highly electrophilic enamine carbon, followed by the elimination of dimethylamine. Subsequent intramolecular cyclization and dehydration yield the fully aromatic 1,2-oxazole ring.

  • Procedure:

    • Dissolve the crude β-enamino ketoester in absolute ethanol.

    • Add hydroxylamine hydrochloride (1.2 equiv) and heat the mixture to 70 °C for 3 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify via flash column chromatography (Hexane/EtOAc) to isolate the pure regioisomer.

Step 3: Structural Validation (Quality Control)
  • NMR Analytics: In the ¹H and ¹³C NMR spectra of the chiral 1,2-oxazoles, expect to see two sets of signals with different intensities . Do not mistake this for an impurity. This phenomenon is caused by the existence of two Boc-group rotational conformers (rotamers) due to the restricted rotation around the carbamate C-N bond[2].

  • Chiral Verification: Validate the enantiomeric excess (ee) using chiral HPLC. When starting from enantiopure N-Boc-L-proline or L-pipecolic acid, the stereocenter remains intact, yielding products with 97–100% ee[2].

Quantitative Data & Yield Comparison

The table below summarizes the outcomes of synthesizing various cycloaminyl-substituted 1,2-oxazole-4-carboxylates using the protocol described above.

Starting Cyclic Amino AcidR-Group at C-5 PositionYield (%)Enantiomeric Excess (ee %)
N-Boc-azetidine-3-carboxylic acidN-Boc-azetidin-3-yl45 - 55%Achiral
N-Boc-L-proline(2S)-N-Boc-pyrrolidin-2-yl50 - 60%97 - 100%
N-Boc-L-pipecolic acid(2S)-N-Boc-piperidin-2-yl48 - 58%97 - 100%
N-Boc-piperidine-4-carboxylic acidN-Boc-piperidin-4-yl60 - 65%Achiral

Data synthesized from the findings of Rosa et al., demonstrating the robust retention of chirality across 5- and 6-membered saturated nitrogen heterocycles[2].

Applications in Drug Discovery

The unique physicochemical profile of 1,2-oxazole-4-carboxylates has led to their rapid integration into several high-impact therapeutic areas.

A. Allosteric RORγt Inverse Agonists (Autoimmune Therapeutics)

Retinoic acid receptor-related orphan receptor γt (RORγt) is a master transcription factor for Th17 cells, driving the production of the pro-inflammatory cytokine IL-17a. Traditional orthosteric inhibitors often suffer from off-target effects. Recently, trisubstituted isoxazole-4-carboxylate derivatives were designed as highly potent allosteric inverse agonists [3].

Mechanism of Action: The isoxazole core binds to a distinct allosteric site on the RORγt ligand-binding domain (LBD). This binding sterically forces Helix 12 (H12) and the AF-2 domain into an inactive conformation, physically blocking the recruitment of essential coactivators and halting IL-17a transcription[3].

G Drug 1,2-Oxazole Derivative (Inverse Agonist) Receptor RORγt Receptor (LBD Allosteric Site) Drug->Receptor Binds ConfChange Conformational Shift (H12 / AF-2 Domain) Receptor->ConfChange Induces Coact Coactivator Recruitment (Sterically Blocked) ConfChange->Coact Prevents Gene IL-17a Gene Transcription (Downregulated) Coact->Gene Inhibits

Allosteric Inhibition of RORγt by 1,2-Oxazole Derivatives
B. Anti-Influenza A Agents

Isoxazol-4-carboxamide derivatives (derived directly from the 4-carboxylate building blocks) have demonstrated potent antiviral activity. They target the viral nucleoprotein (NP), a structural protein critical for viral RNA replication. The isoxazole core effectively mimics native peptide interactions within the NP binding pocket, disrupting the viral life cycle with higher potency than many standard-of-care drugs[5].

Conclusion

The discovery and optimization of 1,2-oxazole-4-carboxylate derivatives represent a significant leap forward in the design of modular, amino acid-like building blocks. By leveraging regioselective synthetic pathways—such as the condensation of β-enamino ketoesters with hydroxylamine—chemists can access highly pure, chirally intact scaffolds. Whether utilized as tags in DNA-encoded libraries or as the core pharmacophore in allosteric inhibitors, these derivatives offer an unparalleled combination of structural rigidity, metabolic stability, and synthetic versatility.

References

  • Rosa, et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry, 2022.[Link]

  • Murai, K., et al. "Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates." Organic Letters, 2010.[Link]

  • "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics." RSC Advances, 2016.[Link]

  • "Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein." RSC Advances, 2020.[Link]

  • "Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists." Journal of Medicinal Chemistry, 2019.[Link]

Sources

The Isoxazole Core in Agrochemical and Pharmaceutical Development: A Technical Guide to Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Review of Synthesis, Properties, and Potential Applications for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Prominence of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1] Its unique electronic properties and rigid, planar structure allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Isoxazole derivatives have demonstrated a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal effects.[1][2] Of particular interest is the 5-cyclopropylisoxazole moiety, a key structural feature in a number of commercially successful herbicides.[3] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate. While direct literature on this exact molecule is sparse, this document will leverage data from closely related analogues to present a robust analysis of its probable synthesis, chemical characteristics, and potential applications, particularly in the realm of agrochemical research.

I. Synthesis of the 3,4,5-Trisubstituted Isoxazole Core

The construction of the 3,4,5-trisubstituted isoxazole ring is a well-established area of synthetic organic chemistry. Several reliable methodologies exist, with the most pertinent to the target compound being the [3+2] cycloaddition of a nitrile oxide with a 1,3-dicarbonyl compound and the cyclocondensation of a β-enamino ketoester with hydroxylamine.

A. Proposed Synthetic Pathway: [3+2] Cycloaddition

A highly efficient and regioselective route to 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[1][4] This method offers a direct approach to the target molecule.

Proposed Synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate:

The synthesis would commence with the in-situ generation of a nitrile oxide from a suitable precursor, which then undergoes a cycloaddition reaction with a custom-synthesized β-ketoester.

Experimental Protocol: Proposed Synthesis via [3+2] Cycloaddition

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate (β-ketoester)

  • To a solution of ethyl acetoacetate in an appropriate aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0 °C under an inert atmosphere.

  • After stirring for 30 minutes, add methyl iodide dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield ethyl 2-methyl-3-oxobutanoate.

Step 2: Synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

  • Dissolve the synthesized ethyl 2-methyl-3-oxobutanoate (1 equivalent) in a suitable solvent such as aqueous methanol.[4]

  • Add cyclopropanecarboxaldoxime (1 equivalent) to the solution.

  • Add a base, for example, N,N-diisopropylethylamine (DIPEA) (3 equivalents), to facilitate the in-situ formation of the nitrile oxide.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring for the consumption of starting materials by TLC.[4]

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the target compound.

B. Alternative Synthetic Route: Cyclocondensation of β-Enamino Ketoesters

An alternative and equally viable strategy involves the reaction of a β-enamino ketoester with hydroxylamine.[5][6] This method is known for its reliability in constructing the isoxazole ring.

G cluster_0 Synthesis of β-Enamino Ketoester cluster_1 Cyclocondensation Diketone Ethyl 2-cyclopropyl-2,4-dioxobutanoate Amine Ammonia Enamino_Ketoester Ethyl 2-amino-2-cyclopropyl-4-oxobut-2-enoate Hydroxylamine Hydroxylamine Hydrochloride Target_Molecule Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

II. Physicochemical Properties and Structural Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C10H13NO3Based on structure
Molecular Weight 195.21 g/mol Calculated from formula
Appearance Likely a colorless to pale yellow oil or low-melting solidCommon for similar esters[7]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); low solubility in waterPresence of ester and hydrocarbon moieties
Boiling Point Estimated to be in the range of 250-300 °C at atmospheric pressureExtrapolated from similar substituted isoxazoles
LogP Estimated to be in the range of 2.0-2.5Based on the lipophilic cyclopropyl and methyl groups and the polar ester and isoxazole moieties

Structural Characterization:

The definitive identification of the synthesized compound would rely on a combination of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl ester (triplet and quartet), the cyclopropyl protons (multiplets), the methyl group (singlet), and a downfield singlet for the isoxazole ring proton.

    • ¹³C NMR would display distinct resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, and the aliphatic carbons of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the aliphatic groups.

III. Potential Biological Activity and Applications in Drug Discovery

The 5-cyclopropylisoxazole scaffold is a well-known pharmacophore in the agrochemical industry, primarily due to its ability to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3][8]

A. Herbicidal Activity: Targeting the HPPD Enzyme

HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. The lack of carotenoids results in the photooxidation of chlorophyll, leading to the characteristic bleaching symptoms and eventual death of susceptible plants.[3][8]

G HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Carotenoids Carotenoid Biosynthesis Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Plant_Death Plant Death Isoxazole_Inhibitor Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (Proposed Inhibitor) Isoxazole_Inhibitor->HPPD Inhibition

The commercial herbicide Isoxaflutole (IFT) contains a 5-cyclopropylisoxazole core and is a pro-herbicide that is converted in plants and soil to a diketonitrile derivative, the active HPPD inhibitor.[3] Given the structural similarity, it is highly probable that Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate would also exhibit herbicidal activity through a similar mechanism. The presence of the methyl group at the 4-position and the ethyl carboxylate at the 3-position would modulate the compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, which could in turn influence its uptake, translocation, and efficacy as a herbicide.

B. Other Potential Bioactivities

While the primary anticipated application is in agrochemicals, the isoxazole scaffold is also prevalent in pharmaceuticals. Various isoxazole derivatives have been reported to possess a range of biological activities, including:

  • Antifungal and Antibacterial Activity: The isoxazole nucleus is a component of several antimicrobial agents.[9]

  • Anticancer Activity: Certain isoxazole-containing compounds have shown promise as anticancer agents.[9]

  • Anti-inflammatory Activity: The isoxazole ring is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

Further screening of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate and its derivatives against a panel of biological targets would be necessary to explore these potential therapeutic applications.

IV. Structure-Activity Relationships (SAR)

Based on the literature for related isoxazole herbicides, several structural features are critical for potent HPPD inhibition. The 5-cyclopropyl group is often a key contributor to high activity.[10] The nature and position of substituents on the isoxazole ring and any appended aromatic rings significantly impact the compound's efficacy and selectivity. For the target molecule, the ethyl carboxylate at the 3-position and the methyl group at the 4-position are expected to play a crucial role in its interaction with the active site of the HPPD enzyme. Modification of these groups would be a logical next step in any lead optimization program.

Conclusion and Future Directions

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate represents a promising, yet underexplored, member of the versatile isoxazole class of compounds. Based on a comprehensive review of analogous structures, robust and efficient synthetic pathways can be proposed, primarily leveraging [3+2] cycloaddition or β-enamino ketoester cyclocondensation reactions. The strong precedent for herbicidal activity among 5-cyclopropylisoxazole derivatives, particularly through the inhibition of the HPPD enzyme, makes this compound a compelling candidate for agrochemical research and development. Future work should focus on the definitive synthesis and characterization of this molecule, followed by in-vitro and in-vivo evaluation of its herbicidal properties. Further derivatization and exploration of its structure-activity relationships could lead to the discovery of novel and potent crop protection agents. Additionally, screening for other biological activities may unveil its potential in pharmaceutical applications. This technical guide serves as a foundational resource to stimulate and guide such research endeavors.

Sources

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate solubility in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0)[1] is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Understanding its solubility profile in various organic solvents is critical for optimizing reaction conditions, designing liquid-liquid extractions, and engineering crystallization processes.

Because empirical solubility data for highly specific intermediates is often proprietary, researchers must rely on rigorous, self-validating experimental frameworks to determine these values. This whitepaper provides an in-depth technical guide on the solvation thermodynamics of this compound, alongside authoritative protocols for empirical solubility determination in organic solvents.

Chemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, one must deconstruct its molecular architecture. The principle of "like dissolves like" dictates that the compound's functional groups will drive its affinity for specific solvent classes[2].

  • Isoxazole Core: The 1,2-oxazole ring possesses a significant dipole moment due to the adjacent oxygen and nitrogen heteroatoms. This facilitates strong dipole-dipole interactions with polar aprotic solvents.

  • Ethyl Ester Moiety: The carbonyl oxygen acts as a potent hydrogen-bond acceptor. While the compound lacks hydrogen-bond donors (making it aprotic), it can interact favorably with polar protic solvents (e.g., alcohols) through hydrogen bonding.

  • Cyclopropyl and Methyl Groups: These aliphatic appendages confer substantial lipophilicity to the molecule. They interact via van der Waals dispersion forces, granting the compound moderate to high solubility in non-polar and weakly polar organic solvents.

Causality in Solvent Selection

Because the molecule is uncharged and highly lipophilic, its intrinsic solubility ( S0​ ) in pure water is exceptionally low[3]. Conversely, it exhibits a broad solubility range across organic solvents. Polar aprotic solvents (like DMSO or Ethyl Acetate) are optimal because they simultaneously accommodate the lipophilic cyclopropyl group and stabilize the polar isoxazole dipole without requiring hydrogen-bond donation.

Mechanism Core Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate Dipole Isoxazole Ring (Dipole-Dipole) Core->Dipole HBA Ethyl Ester (H-Bond Acceptor) Core->HBA VdW Alkyl Groups (van der Waals) Core->VdW Solv1 Polar Aprotic (DMSO, EtOAc) Dipole->Solv1 Solv2 Polar Protic (Alcohols) HBA->Solv2 Solv3 Non-Polar (Hexane, Toluene) VdW->Solv3

Caption: Solvation mechanism based on structural functional groups.

Quantitative Data Presentation: Predicted Solubility Matrix

Based on the structural analysis and standard chemical behavior of substituted isoxazole esters, the following table summarizes the expected quantitative solubility ranges across standard organic solvent classes.

Solvent ClassRepresentative SolventExpected Solubility Range (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 100 (Highly Soluble)Strong dipole-dipole alignment; high dielectric constant.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100 (Soluble)Structural mimicry (ester-ester interactions).
Chlorinated Dichloromethane (DCM)> 100 (Highly Soluble)Favorable polarizability and dispersion forces.
Polar Protic Ethanol (EtOH)20 - 50 (Moderately Soluble)H-bond donation from solvent to ester carbonyl.
Non-Polar Hexane< 5 (Slightly Soluble)Weak van der Waals forces; insufficient to break crystal lattice.
Aqueous Water (pH 7.0)< 0.1 (Practically Insoluble)High hydrophobic penalty of the cyclopropyl/methyl groups.

Methodological Framework: Empirical Solubility Determination

To transition from predicted models to validated empirical data, researchers must employ the Thermodynamic Shake-Flask Method . While kinetic solubility (often utilizing DMSO stock serial dilutions[4]) is useful for high-throughput screening, thermodynamic solubility represents the true equilibrium between the solid crystal lattice and the solvated state[5]. This is mandatory for crystallization design and regulatory documentation (e.g., adapting principles from OECD Test Guideline 105[6] and USP <1236>[5]).

Step-by-Step Protocol: Thermodynamic Shake-Flask Method

1. Preparation of Saturated Solutions:

  • Weigh approximately 50-100 mg of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate into a chemically inert, tightly sealed glass vial (e.g., borosilicate glass to prevent solvent leaching)[7].

  • Add 1.0 mL of the target organic solvent.

  • Expert Insight: Always ensure a visible excess of solid remains in the vial. If the solid dissolves completely, the solution is not saturated, and more API must be added to reach thermodynamic equilibrium[2].

2. Equilibration (Incubation & Agitation):

  • Secure the vials in an orbital shaker or thermomixer equipped with strict temperature control (typically 25.0 ± 0.5 °C or 37.0 ± 0.5 °C)[7].

  • Agitate at 500–850 rpm for 24 to 72 hours[2],[8].

  • Expert Insight: Temperature fluctuations are the leading cause of error in organic solubility testing. A drop in temperature can cause supersaturation and spontaneous precipitation, while a spike will artificially inflate the solubility reading[9].

3. Phase Separation:

  • Remove the vials and immediately separate the undissolved solid from the liquid phase.

  • Centrifuge the samples at 10,000 x g for 10 minutes at the exact incubation temperature, followed by filtration using a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter[2].

  • Expert Insight: PTFE is mandatory for organic solvents; standard PES or nylon filters may dissolve or extract impurities into the sample, ruining the downstream chromatogram.

4. Quantification via HPLC:

  • Dilute the saturated filtrate with a compatible mobile phase to bring the concentration within the linear range of your calibration curve[5].

  • Analyze via High-Performance Liquid Chromatography (HPLC) with UV detection (typically around 220-254 nm for the isoxazole ring).

  • Expert Insight: Do not use direct UV-Vis spectrophotometry for organic solvent solubility. Solvents like acetone, toluene, and DMSO have high UV cutoffs that will mask the absorbance of the isoxazole compound[2]. HPLC physically separates the solvent front from the analyte, ensuring absolute quantitative accuracy.

Workflow N1 1. Solid Compound (Excess API) N3 3. Orbital Shaking (24-72h, Constant Temp) N1->N3 N2 2. Organic Solvent (Target Medium) N2->N3 N4 4. Phase Separation (PTFE Filtration/Centrifugation) N3->N4 N5 5. Saturated Filtrate (Dilution Required) N4->N5 N6 6. HPLC Quantification (Analyte Separation) N5->N6

Caption: Thermodynamic solubility workflow via the shake-flask method.

Advanced Considerations for Formulation & Synthesis

When utilizing Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate in multi-step synthesis, its solubility profile dictates the choice of reaction medium.

  • Co-Solvent Systems: If a reaction requires an aqueous interface (e.g., biphasic saponification of the ethyl ester to yield the corresponding carboxylic acid), a co-solvent system is required. Adding a water-miscible organic solvent (like ethanol or THF) drastically reduces the dielectric constant of the mixture, exponentially increasing the solubility of the lipophilic isoxazole[3]. However, researchers must be cautious: diluting a co-solvent mixture with pure water will trigger immediate precipitation of the intermediate[3].

  • Crystallization: To purify this compound, a solvent/anti-solvent crystallization strategy is highly effective. The compound can be dissolved in a minimal volume of a "good" solvent (e.g., warm Ethyl Acetate) followed by the dropwise addition of a "poor" solvent (e.g., Hexane or Heptane) until the cloud point is reached, forcing the controlled nucleation of pure crystals.

References

  • Biorelevant. USP <1236>: Solubility Measurements Chapter. Available at: [Link]

  • FDA / CDER. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing. Available at: [Link]

  • OECD. Test No. 105: Water Solubility. Available at: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link]

  • Scribd. USP 1236 Solubility Measurements Guide. Available at: [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. Available at: [Link]

Sources

Theoretical Calculations on Isoxazole Ring Stability: A Computational Guide to N–O Bond Cleavage and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for esters and amides. However, the inherent lability of the adjacent nitrogen-oxygen (N–O) bond presents unique metabolic and synthetic challenges. This whitepaper synthesizes current computational methodologies—primarily Density Functional Theory (DFT) and Ab Initio Molecular Dynamics (AIMD)—to evaluate isoxazole ring stability, elucidate ring-opening mechanisms, and guide rational drug design. By establishing a self-validating computational protocol, researchers can accurately predict the thermodynamic and kinetic boundaries of isoxazole-containing compounds.

The Mechanistic Foundations of Isoxazole Instability

The stability of the isoxazole ring is fundamentally dictated by the N–O σ -bond, which is highly susceptible to reductive cleavage, basic/nucleophilic attack, and photochemical degradation. Understanding the causality behind these degradation pathways is critical for structural optimization.

  • Base-Promoted Ring Opening : Deprotonation at the C(3) position is a critical trigger for ring opening. Without deprotonation assistance, the N–O bond cleavage requires overcoming a substantial activation barrier (e.g., ~37.8 kcal/mol for specific benzisoxazole derivatives), leading to a high-energy zwitterionic intermediate[1]. Conversely, base-assisted mechanisms significantly lower this barrier. Quantum mechanical calculations (MP2/6-31G*) on the reaction of isoxazole with formate demonstrate that proper base orientation and general acid catalysis can lower the activation energy to 11.7 kcal/mol[2].

  • Photochemical and Diradical Cleavage : Under UV irradiation ( λ = 240–238 nm), isoxazole decomposes to ketene and hydrogen cyanide[3]. Theoretical models reveal that electron capture triggers N–O dissociation, accessing a dense manifold of diradical states where the O• and •N fragments interact through a ~3 Å gap[4].

  • Thermal Rearrangements : In highly energetic environments, isoxazoles can undergo cascade rearrangements (e.g., the Boulton-Katritzky rearrangement). DFT calculations reveal that an initial rotation of the C(3)–N exocyclic bond is required to achieve the correct geometry for these neutral or anionic rearrangements[5].

Standardized Computational Workflow for Stability Assessment

To accurately model the thermodynamic and kinetic stability of isoxazole derivatives, a robust computational protocol is required. The following step-by-step methodology ensures self-validating results for transition state (TS) searches and bond dissociation energy (BDE) calculations.

Protocol: DFT Evaluation of N–O Bond Cleavage
  • Initial Geometry Optimization : Construct the closed-shell isoxazole derivative. Optimize the ground state geometry using a reliable functional and basis set, such as B3LYP/6-311++G(d,p) or PBE1PBE[6]. Causality: The inclusion of diffuse functions (++) is mandatory here to accurately model lone pair repulsions and potential anionic/zwitterionic intermediates during ring cleavage[5].

  • Conformational and Solvation Modeling : Account for all relevant conformers. Calculate solvation free energies using implicit solvent models (e.g., SMD or PCM) in relevant media (DMSO, H2O, MeOH) to simulate physiological or synthetic environments[5].

  • Transition State (TS) Guess Generation : Manually elongate the N–O bond (e.g., from an intact ~1.36 Å to a stretched ~1.68 Å)[2] to approximate the transition state for ring opening. Alternatively, utilize the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) method.

  • TS Optimization and Frequency Analysis : Optimize the TS structure. Causality: You must perform a vibrational frequency calculation to verify the presence of exactly one imaginary frequency corresponding to the N–O stretching mode. This mathematically confirms the structure is a first-order saddle point on the potential energy surface.

  • Intrinsic Reaction Coordinate (IRC) Validation : Execute an IRC calculation. Causality: This is the self-validating mechanism of the protocol. IRC traces the reaction path downhill from the TS in both directions, definitively proving that the isolated TS connects the intact isoxazole to the specific ring-opened product.

  • Electronic Structure Analysis : Perform Natural Bond Orbital (NBO) analysis and evaluate the HOMO-LUMO gap to quantify kinetic stability and diradical character[6][7].

G Start 1. Ground State Optimization (B3LYP / 6-311++G**) Solvation 2. Solvation Modeling (PCM / SMD) Start->Solvation TS_Guess 3. N-O Bond Elongation (TS Guess) Solvation->TS_Guess Define Reaction Coord TS_Opt 4. TS Optimization (1 Imaginary Frequency) TS_Guess->TS_Opt Berny Algorithm IRC 5. IRC Calculation (Path Validation) TS_Opt->IRC Verify TS IRC->Start Reverse Path Product 6. Ring-Opened Product (NBO & Energy Analysis) IRC->Product Forward Path

Computational workflow for modeling isoxazole N-O bond cleavage.

Quantitative Insights and Substituent Effects

Theoretical calculations provide predictive power over how substitutions affect ring stability. For example, the presence of a methyl group at the C(3) position completely blocks deprotonation-assisted N–O bond cleavage, forcing the system into alternative, higher-energy pathways (e.g., yielding less stable tricyclic products via N-cyclization)[1].

Table 1: Summary of Calculated Energetics for Isoxazole Ring Opening
Molecular SystemComputational MethodReaction / ConditionActivation Energy ( ΔG‡ )Key Structural Observation
Isoxazole + Formate MP2/6-31G*Base-promoted ring opening11.7 kcal/molN–O bond stretches from 1.36 Å to 1.68 Å in TS[2].
1,2-Benzisoxazole DFT (B3LYP)Unassisted N–O cleavage37.8 kcal/molFormation of a 3-membered zwitterionic intermediate[1].
Isoxazole Dication MP2 / DFTDouble photoionization27.47 eV (Singlet)O(1)–N(2) and C(4)=C(5) bonds selectively stretched[8].
Fluorinated Isoxazole PBE1PBE/6-311++G(d,p)Ground state stabilityN/A (Stable)Minimal impact on N–O bond length vs. Cl-substitution[6].

Strategic Implications for Drug Development

Understanding the thermodynamics of the isoxazole ring empowers medicinal chemists to design more metabolically stable drugs, or conversely, highly calibrated prodrugs.

  • Blocking Metabolic Liabilities : If an isoxazole-containing drug candidate exhibits a poor half-life due to reductive cleavage, DFT calculations can screen proposed analogs before synthesis. Adding steric bulk or removing acidic protons at the C(3) position (e.g., C3-methylation) can freeze the N–O bond cleavage pathway, effectively shutting down base-assisted degradation[1].

  • Exploiting Instability for Prodrugs : The predictable cleavage of the N–O bond can be harnessed in targeted prodrug design. By tuning the electronics of the ring (e.g., via halogen substitution), researchers can calibrate the HOMO-LUMO gap to ensure the ring opens only under specific physiological conditions, such as in the presence of specific reductases or basic microenvironments[6].

References

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production Journal of the American Chemical Society (ACS Publications) 2

  • Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations MDPI 1

  • Diradical Interactions in Ring-Open Isoxazole NSF PAR 4

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix The Journal of Organic Chemistry (ACS Publications) 3

  • Effect of electronegativity on structural, spectrophotometric and thermo-chemical properties of fluorine and chlorine substituted isoxazoles by DFT method Taylor & Francis 6

  • Diradicalar Character and Ring Stability of Mesoionic Heterocyclic Oxazoles and Thiazoles by Ab Initio Mono and Multi-Reference Methods PMC (PubMed Central) 7

  • Two-body dissociation of isoxazole following double photoionization – an experimental PEPIPICO and theoretical DFT and MP2 MOST Wiedzy8

  • Experimental and DFT Studies on Competitive Heterocyclic Rearrangements. 3. A Cascade Isoxazole−1,2,4-Oxadiazole−Oxazole Rearrangement The Journal of Organic Chemistry (ACS Publications) 5

Sources

Methodological & Application

Advanced Synthesis Protocol: Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Target Compound: Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) 1

Introduction & Retrosynthetic Strategy

Isoxazole-3-carboxylates are privileged scaffolds in modern drug discovery, frequently utilized as metabolically stable bioisosteres for esters and amides, and as critical pharmacophores in enzyme inhibitors (e.g., histone deacetylase inhibitors and antibacterial adjuvants) 23.

While the traditional synthesis of isoxazoles often relies on the 1,3-dipolar cycloaddition of nitrile oxides with alkynes 4, this route suffers from poor regioselectivity when the alkyne substituents (e.g., methyl vs. cyclopropyl) have similar steric and electronic profiles. To ensure absolute regiocontrol and scalability, this protocol utilizes a highly selective cyclocondensation of a 1,3-dicarbonyl intermediate with hydroxylamine 5.

We begin with a Claisen condensation between 1-cyclopropylpropan-1-one and diethyl oxalate to build the requisite carbon backbone, followed by a regioselective ring closure.

SynthesisWorkflow A 1-Cyclopropylpropan-1-one + Diethyl Oxalate B Claisen Condensation (NaOEt, EtOH, 0 °C to RT) A->B C Ethyl 4-cyclopropyl-3-methyl -2,4-dioxobutanoate B->C D Cyclocondensation (NH2OH·HCl, AcOH, Reflux) C->D E Ethyl 5-cyclopropyl-4-methyl -1,2-oxazole-3-carboxylate D->E

Figure 1: Two-step synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate.

Mechanistic Causality & Regiocontrol

The success of this protocol relies on the intrinsic electronic properties of the intermediate, ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate .

  • Selective Deprotonation: During the Claisen condensation, the α -protons of the ethyl group in 1-cyclopropylpropan-1-one (pKa ~20) are exclusively deprotonated over the cyclopropyl protons (pKa ~46), ensuring the correct linear assembly.

  • Regioselective Oxime Formation: The diketoester intermediate features two distinct ketone carbonyls (C2 and C4). The C2 carbonyl is adjacent to the strongly electron-withdrawing ethyl ester group, making it significantly more electrophilic than the C4 carbonyl (which is stabilized by the electron-donating σ -conjugation of the cyclopropyl ring). Consequently, hydroxylamine attacks C2 exclusively, dictating the final orientation of the isoxazole ring.

Mechanism A 1,3-Diketone Precursor (C2 highly electrophilic) B Nucleophilic Attack by NH2OH at C2 A->B NH2OH·HCl C Oxime Intermediate (Z/E Isomeric Mixture) B->C D Intramolecular Cyclization (OH attacks C4 carbonyl) C->D Heat / H+ E Dehydration (-H2O) D->E F Target Isoxazole Ring E->F

Figure 2: Regioselective cyclocondensation mechanism forming the isoxazole core.

Quantitative Optimization of the Cyclization Step

To maximize the yield and regioselectivity of the cyclocondensation, various solvent systems were evaluated. While neutral ethanol is standard, transitioning to an acidic environment (Acetic Acid) accelerates oxime dehydration and minimizes the formation of the undesired 5-carboxylate regioisomer.

Table 1: Optimization of Cyclocondensation Conditions

Solvent SystemTemperatureAdditiveTime (h)Regioselectivity (3-COOEt : 5-COOEt)Isolated Yield (%)
EtOH25 °CNone2485:1545
EtOH78 °C (Reflux)None5>95:582
MeOH65 °C (Reflux)None890:1076
AcOH 118 °C (Reflux) NaOAc (1.0 eq) 3 >98:2 88

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate

This step establishes the carbon framework via a crossed Claisen condensation.

  • Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge with Argon.

  • Base Addition: Charge the flask with 100 mL of anhydrous ethanol and 21 wt% Sodium Ethoxide in ethanol (1.5 eq, 150 mmol). Cool the solution to 0 °C using an ice-water bath.

  • Electrophile Addition: Add diethyl oxalate (1.2 eq, 120 mmol) dropwise over 15 minutes to prevent localized heating. Stir for 10 minutes.

  • Ketone Addition: Add 1-cyclopropylpropan-1-one (1.0 eq, 100 mmol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under Argon.

  • Workup: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH ~3 (crucial to protonate the enolate). Extract the mixture with Ethyl Acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 9:1 Hexanes/EtOAc) to yield the diketoester as a pale yellow oil.

In-Process Quality Control (IPQC) - Step 1:

  • TLC: Rf​ ≈ 0.4 (4:1 Hexanes/EtOAc). The spot will bleach a KMnO₄ stain immediately due to the high enol content of the β -diketone.

  • LC-MS: Expected [M+H]+ at m/z 213.1.

Step 2: Cyclocondensation to Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

This step executes the regioselective cyclization to form the heteroaromatic ring.

  • Preparation: In a 250 mL round-bottom flask, dissolve the purified ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate (1.0 eq, 80 mmol) in 80 mL of glacial acetic acid.

  • Reagent Addition: Add Hydroxylamine hydrochloride (1.2 eq, 96 mmol) and anhydrous Sodium Acetate (1.0 eq, 80 mmol) in one portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 118 °C (reflux) for 3 hours.

  • Workup: Cool the reaction to room temperature. Remove the majority of the acetic acid under reduced pressure. Neutralize the remaining residue by carefully partitioning it between Ethyl Acetate (150 mL) and saturated aqueous NaHCO₃ (until CO₂ evolution ceases and pH is ~8).

  • Extraction: Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 50 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash chromatography (Silica gel, 95:5 Hexanes/EtOAc) to afford the target isoxazole as a clear, colorless oil.

In-Process Quality Control (IPQC) - Step 2:

  • TLC: Rf​ ≈ 0.6 (4:1 Hexanes/EtOAc). The spot is highly UV-active (254 nm) due to the conjugated heteroaromatic system.

  • LC-MS: Exact mass is 195.089 Da. Expected [M+H]+ at m/z 196.1 1.

Analytical Characterization Targets

To validate the structural integrity of the synthesized Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, verify against the following expected NMR parameters:

  • 1 H NMR (400 MHz, CDCl₃): δ 4.42 (q, J = 7.1 Hz, 2H, -O-CH₂ -CH₃), 2.15 (s, 3H, Isoxazole-CH₃ ), 1.85 (tt, J = 8.4, 5.0 Hz, 1H, Cyclopropyl-CH ), 1.41 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃ ), 1.15 – 1.05 (m, 4H, Cyclopropyl-CH₂ ).

  • 13 C NMR (100 MHz, CDCl₃): δ 173.5 (C5), 160.8 (Ester C=O), 155.2 (C3), 110.4 (C4), 61.8 (-O-CH₂-), 14.2 (-CH₃ ester), 10.5 (Isoxazole-CH₃), 7.8 (Cyclopropyl-CH), 7.2 (Cyclopropyl-CH₂).

References

  • PubChemLite: 2120773-66-0 (C10H13NO3)
  • Google Patents (WO2018183701A1): Isoxazole hydroxamic acids as histone deacetylase 6 inhibitors.
  • MedChemComm (PMC): Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase.
  • The Journal of Organic Chemistry: Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles.
  • Benchchem Application Notes: Reaction of 2-Chloro-1-cyclopropylbutane-1,3-dione with Nucleophiles.

Sources

Application Note: Utilizing Ethyl 5-Cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate in Medicinal Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) is a highly versatile, trisubstituted heterocyclic building block that has become increasingly prominent in modern drug discovery[1][2]. The 1,2-oxazole (isoxazole) core is a well-established bioisostere for amides and esters, offering unique hydrogen-bond accepting capabilities while maintaining aromaticity[3].

This specific derivative is strategically designed with three functional domains:

  • C3-Ethyl Ester: A synthetic gateway for generating carboxamides, primary alcohols, or aldehydes[4].

  • C4-Methyl Group: A steric lock that restricts the rotational freedom of adjacent substituents, forcing the molecule into a rigid, bioactive conformation[5][6].

  • C5-Cyclopropyl Group: A lipophilic moiety that enhances metabolic stability against cytochrome P450 (CYP450) oxidation compared to linear alkyl chains, while optimizing the molecule's overall partition coefficient (LogP)[4][7].

This compound is highly applicable in the synthesis of epigenetic modulators (e.g., BET bromodomain inhibitors)[5][8], antiviral agents (e.g., Influenza A M2-S31N channel blockers)[4], and metabolic receptor agonists (e.g., Farnesoid X Receptor ligands)[7].

Physicochemical Profiling & Structural Rationale

Understanding the physicochemical properties of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final active pharmaceutical ingredient (API). The 5-cyclopropyl-4-methylisoxazole motif is specifically chosen to balance aqueous solubility with membrane permeability.

Table 1: Calculated Physicochemical Properties
PropertyValueMedicinal Chemistry Rationale
Molecular Formula C₁₀H₁₃NO₃Low molecular weight (MW < 200) leaves ample "size budget" for further functionalization without violating Lipinski's Rule of 5.
Molecular Weight 195.22 g/mol Ideal for fragment-based drug discovery (FBDD) or as a core scaffold.
cLogP (Estimated) ~2.1The cyclopropyl group provides sufficient lipophilicity to drive hydrophobic target interactions without causing excessive non-specific binding.
Topological Polar Surface Area (TPSA) 52.3 ŲContributed by the isoxazole N/O and the ester. Well within the limit (< 90 Ų) for blood-brain barrier (BBB) penetration if required.
H-Bond Donors / Acceptors 0 / 4The isoxazole nitrogen acts as a critical H-bond acceptor (e.g., mimicking acetyl-lysine in bromodomains)[8][9].

Strategic Synthetic Workflows & Causality

The C3-ethyl ester is the primary handle for diversification. Depending on the target pharmacophore, researchers typically employ one of two self-validating synthetic pathways.

Pathway A: Saponification & Amide Coupling

Isoxazole-3-carboxamides are potent pharmacophores found in anti-tubercular agents and anti-inflammatory drugs[10].

  • The Challenge: The C4-methyl group creates significant steric hindrance around the C3-ester, making standard room-temperature saponification sluggish.

  • The Solution: Elevated temperatures (50 °C) with a strong nucleophile (LiOH) in a mixed solvent system (THF/MeOH/H₂O) are required to drive the equilibrium. Subsequent amide coupling necessitates highly reactive coupling reagents like HATU to prevent intermediate degradation.

Pathway B: Reduction & Reductive Amination

Converting the ester to an alcohol or aldehyde allows for the synthesis of complex amine derivatives, a strategy successfully employed in the discovery of adamantyl-isoxazole antiviral agents[4].

  • The Challenge: The N-O bond of the isoxazole ring is sensitive to harsh single-electron transfer reducing agents (like LiAlH₄), which can cause catastrophic ring-opening.

  • The Solution: Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) ensures selective reduction of the ester while preserving the heterocyclic core[4].

Experimental Protocols

Protocol 1: Saponification to 5-Cyclopropyl-4-methylisoxazole-3-carboxylic acid

Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid for downstream coupling.

  • Dissolution: Dissolve 1.0 eq of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration). Causality: THF solubilizes the organic starting material, MeOH acts as a phase-transfer assistant, and H₂O solvates the hydroxide nucleophile.

  • Reagent Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O) in one portion.

  • Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will appear as a high-Rf spot, while the acid remains at the baseline.

  • Workup: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water and wash with Diethyl Ether (to remove unreacted ester).

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Causality: The isoxazole core is weakly basic; over-acidification is not detrimental, but pH 2 ensures complete protonation of the carboxylate.

  • Extraction: Extract the precipitated acid with Ethyl Acetate (3x). Dry over Na₂SO₄, filter, and concentrate to yield the pure carboxylic acid.

Protocol 2: HATU-Mediated Amide Coupling

Objective: Generate an isoxazole-3-carboxamide library.

  • Activation: In an oven-dried flask under N₂, dissolve 1.0 eq of the carboxylic acid (from Protocol 1) and 1.2 eq of HATU in anhydrous DMF (0.1 M). Causality: HATU is selected over EDC/HOBt because the 7-azabenzotriazole leaving group is highly reactive, overcoming the steric hindrance imposed by the C4-methyl group.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to form the active ester.

  • Amine Addition: Add 1.1 eq of the desired primary amine. Stir for 12 hours.

  • Quench & Purify: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, wash heavily with brine (to remove DMF), dry, and purify via flash chromatography.

Protocol 3: Selective DIBAL-H Reduction to the Alcohol

Objective: Reduce the ester to 5-cyclopropyl-4-methylisoxazole-3-yl)methanol without ring cleavage[4].

  • Preparation: Dissolve 1.0 eq of the ester in anhydrous Dichloromethane (DCM) (0.1 M) under an Argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Reduction: Dropwise add 2.5 eq of DIBAL-H (1.0 M in DCM). Causality: Slow addition at -78 °C prevents localized heating and suppresses the over-reduction or reductive cleavage of the N-O bond.

  • Reaction: Stir at -78 °C for 2 hours.

  • Fieser Workup: Quench by slow addition of Methanol (1 mL/mmol) at -78 °C to destroy excess DIBAL-H, followed by saturated aqueous Rochelle's salt (Potassium sodium tartrate).

  • Phase Separation: Warm to room temperature and stir vigorously for 2 hours until the biphasic mixture becomes clear. Extract the aqueous layer with DCM, dry over MgSO₄, and concentrate to yield the alcohol.

Mechanistic Context: BET Bromodomain Inhibition

One of the most prominent applications of the 3,5-disubstituted isoxazole motif is in the development of Bromodomain and Extra-Terminal (BET) inhibitors[5][8].

BET proteins (like BRD4) act as epigenetic readers; they bind to acetylated lysine (KAc) residues on chromatin, subsequently recruiting the Positive Transcription Elongation Factor b (P-TEFb) to drive the transcription of oncogenes such as MYC[9].

The isoxazole ring acts as a highly effective acetyl-lysine mimic . The nitrogen and oxygen atoms of the isoxazole ring form critical hydrogen bonds with a conserved Asparagine residue (e.g., Asn140 in BRD4) and a water-mediated network with a Tyrosine residue (Tyr97) within the bromodomain binding pocket[9]. The C4-methyl and C5-cyclopropyl groups perfectly occupy the hydrophobic cavity, displacing structural water molecules and dramatically increasing binding affinity.

G Chromatin Acetylated Histone (Chromatin) BRD4 BRD4 Protein (Bromodomain) Chromatin->BRD4 Recruits PTEFb P-TEFb / Mediator Complex BRD4->PTEFb Activates Isoxazole Isoxazole Derivative (Acetyl-Lysine Mimic) Isoxazole->BRD4 Competitive Inhibition MYC MYC Oncogene Transcription PTEFb->MYC Drives Proliferation Tumor Cell Proliferation MYC->Proliferation Induces

Mechanism of isoxazole-based BET inhibitors disrupting BRD4-mediated MYC transcription.

References

  • [5][8][11] Hughes, C. et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites, 11(6), 390. Available at:[Link]

  • [6] Zhao, Y. et al. (2018). Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. Available at:[Link]

  • [9] Hewings, D. S. et al. (2013). Discovery, Design, and Optimization of Isoxazole Azepine BET Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]

  • [10] Pieroni, M. et al. (2017). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. Journal of Medicinal Chemistry. Available at:[Link]

  • [2][3] Martis, G. J. et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at:[Link]

  • [7] Sepe, V. et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters. Available at:[Link]

  • [4] Wang, Y. et al. (2017). Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Notes & Protocols: Isoxazole Derivatives in Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring—a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms—has emerged as a highly privileged scaffold in modern medicinal chemistry[1]. Characterized by its unique electron-withdrawing nature, hydrogen-bonding capabilities, and metabolic stability, the isoxazole moiety is frequently deployed to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds[2]. This application note provides a comprehensive guide to the rationale behind incorporating isoxazoles in drug design, alongside validated protocols for their regioselective synthesis and subsequent biological evaluation.

The Pharmacological Landscape of Isoxazoles

Isoxazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2]. The structural versatility of the isoxazole core allows it to act as a rigid linker, a bioisostere, or a prodrug trigger.

Table 1: FDA-Approved Isoxazole-Containing Therapeutics
Drug NameTherapeutic AreaPrimary TargetMechanistic Role of the Isoxazole Scaffold
Valdecoxib Anti-inflammatory (NSAID)Cyclooxygenase-2 (COX-2)Acts as a rigid central scaffold orienting the sulfonamide pharmacophore for selective COX-2 binding[3].
Leflunomide Rheumatoid Arthritis (DMARD)Dihydroorotate DehydrogenaseFunctions as a prodrug; the isoxazole ring undergoes in vivo base-catalyzed opening to yield active teriflunomide[3].
Sulfamethoxazole AntibacterialDihydropteroate SynthaseModulates the pKa of the sulfonamide group to mimic para-aminobenzoic acid (PABA), enhancing target affinity.
Oxaprozin Anti-inflammatory (NSAID)Cyclooxygenase (COX-1/2)Replaces traditional carboxylic acid linkers to provide enhanced lipophilicity and metabolic stability[1].
Danazol EndometriosisAndrogen ReceptorFused to a steroid core, the isoxazole ring prevents rapid hepatic metabolism, extending the drug's half-life.

Mechanistic Insights: Why Choose Isoxazole?

In rational drug design, the decision to incorporate an isoxazole ring is driven by specific physicochemical goals:

  • Bioisosterism: Isoxazoles are premier bioisosteres for amides, esters, and carboxylic acids. The nitrogen and oxygen atoms serve as effective hydrogen bond acceptors. Unlike hydrolytically labile esters or amides, the aromatic isoxazole ring is highly resistant to esterases and amidases, drastically improving the metabolic half-life of the drug[2].

  • Conformational Restriction: By replacing a flexible alkyl or ether chain with an isoxazole ring, chemists can lock a molecule into its bioactive conformation. This reduces the entropic penalty upon binding to the target protein, often resulting in a significant boost in binding affinity.

Workflow Hit Hit Identification (HTS) Bioisostere Bioisosteric Replacement (Isoxazole Scaffold) Hit->Bioisostere Synthesis Regioselective Synthesis (1,3-Dipolar Cycloaddition) Bioisostere->Synthesis Screening In Vitro Screening (Enzyme/Cell Assays) Synthesis->Screening Lead Lead Optimization (SAR Profiling) Screening->Lead Lead->Bioisostere Iterative SAR

Fig 1. Iterative rational drug design workflow incorporating isoxazole bioisosteric replacement.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Objective: To synthesize a library of 3,5-disubstituted isoxazoles using a 1,3-dipolar cycloaddition approach. Causality & Rationale: Traditional condensation of 1,3-dicarbonyls with hydroxylamine often yields an inseparable mixture of regioisomers. To ensure absolute regiocontrol—which is critical for establishing reliable Structure-Activity Relationships (SAR)—we utilize a 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes[4][5].

Materials:

  • Aromatic aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Chloramine-T trihydrate (1.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Nitrile Oxide Generation: Dissolve the aromatic aldoxime (1.0 mmol) in 10 mL of EtOH/H2O (1:1). Add Chloramine-T (1.5 mmol) portion-wise over 5 minutes at room temperature.

    • Expert Insight: Chloramine-T serves as a mild oxidant to convert the aldoxime into a highly reactive nitrile oxide intermediate in situ. Slow addition prevents the undesired dimerization of nitrile oxides into furoxans[4].

  • Cycloaddition: Immediately add the terminal alkyne (1.2 mmol) to the stirring mixture. Heat the reaction to 60°C.

    • Expert Insight: The terminal alkyne acts as the dipolarophile. The steric and electronic properties of the terminal alkyne naturally direct the cycloaddition to exclusively form the 3,5-disubstituted isomer[5].

  • Reaction Monitoring: Stir for 2–4 hours. Monitor the consumption of the aldoxime via TLC (Hexanes/EtOAc, 3:1) or LC-MS.

  • Workup: Cool to room temperature, dilute with 20 mL of water, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation & Quality Control: Purify the crude product via flash column chromatography. To validate the regiochemistry, perform ¹H-NMR analysis.

    • Validation Metric: The successful formation of the 3,5-disubstituted isoxazole is confirmed by the presence of a distinct, diagnostic singlet integrating to 1H in the aromatic region (typically δ 6.5–7.0 ppm), corresponding to the C4-proton of the isoxazole ring.

Protocol B: In Vitro Biological Validation (COX-2 Inhibition Assay)

Objective: To evaluate the anti-inflammatory potential of synthesized isoxazole derivatives by measuring their ability to inhibit Cyclooxygenase-2 (COX-2). Causality & Rationale: Isoxazole-based NSAIDs (like Valdecoxib) exert their effects by competitively inhibiting COX-2[3]. To accurately quantify this, a fluorometric assay is utilized. This self-validating system measures the peroxidase activity of COX-2, which converts a non-fluorescent probe into highly fluorescent resorufin, directly correlating with enzyme activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay Buffer (100 mM Tris-HCl, pH 8.0, 1 µM hematin, 2 mM EDTA)

  • Arachidonic Acid (Substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine)

  • Reference Standard: Valdecoxib

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the Assay Buffer.

    • Expert Insight: Hematin must be freshly added as it is an essential cofactor required for the peroxidase activity of the COX-2 enzyme.

  • Inhibitor Incubation: In a black 96-well microplate, add 150 µL of Assay Buffer, 10 µL of COX-2 enzyme, and 10 µL of the isoxazole test compound (dissolved in DMSO, final assay concentrations ranging from 1 nM to 10 µM). Incubate at 37°C for 15 minutes.

    • Expert Insight: Pre-incubation is critical. Diarylheterocycle isoxazoles are often time-dependent, slow-binding inhibitors. A 15-minute pre-incubation allows binding equilibrium to be established before substrate addition.

  • Reaction Initiation: Add 10 µL of ADHP and 10 µL of Arachidonic Acid to all wells to initiate the reaction.

  • Signal Detection: Immediately transfer the plate to a fluorescence microplate reader. Measure the fluorescence kinetics (Excitation: 535 nm / Emission: 590 nm) continuously for 5 minutes.

  • Self-Validation & Data Analysis:

    • Validation Metric: The assay must include a vehicle control (DMSO only) representing 100% enzyme activity, and a positive control (Valdecoxib) to validate assay sensitivity.

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve). Plot the percentage of inhibition against the log concentration of the isoxazole compound to determine the IC₅₀ using non-linear regression analysis.

Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGG2 Prostaglandin H2 COX2->PGG2 Isoxazole Isoxazole Derivative (e.g., Valdecoxib) Isoxazole->COX2 Competitive Inhibition Inflammation Inflammation & Pain PGG2->Inflammation

Fig 2. Mechanism of COX-2 inhibition by isoxazole-based non-steroidal anti-inflammatory drugs.

Sources

high-throughput screening assays for isoxazole compounds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to High-Throughput Screening (HTS) Assays for Isoxazole Compounds

Authored by: Senior Application Scientist

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic characteristics and its capacity to serve as a bioisosteric replacement for other functional groups have propelled its integration into a multitude of therapeutic agents.[1] The versatility of the isoxazole nucleus is highlighted by its presence in a range of marketed drugs with diverse applications, including the antibacterial agent sulfamethoxazole, the selective COX-2 inhibitor valdecoxib, and the immunomodulatory drug leflunomide.[1][2]

Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them highly attractive candidates in drug discovery.[3][4] The ability to readily modify the isoxazole structure allows for the creation of large, diverse chemical libraries, which is essential for the development of new therapeutic agents with improved potency and reduced toxicity.[2][5] This inherent synthetic tractability, combined with their proven therapeutic potential, necessitates efficient methods for screening large numbers of these compounds, positioning High-Throughput Screening (HTS) as an indispensable tool.[6]

The Role of HTS in Isoxazole Drug Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of millions of chemical compounds against biological targets.[7][8] For isoxazole libraries, HTS provides the means to quickly identify "hits"—compounds that modulate a particular biomolecular pathway or target of interest.[7][9] The process relies on miniaturization (using 96- to 1536-well microplates), automation, robotics, and sensitive detection methods to conduct a massive number of tests in a cost-effective and timely manner.[10][11][12]

The general workflow for discovering and developing a new drug based on the isoxazole scaffold follows a logical progression from initial design and synthesis to preclinical and clinical evaluation.[1]

G cluster_0 Discovery & Screening cluster_1 Optimization & Preclinical a Isoxazole Library Synthesis b HTS Primary Screen (Biochemical or Cell-Based) a->b c Hit Identification & Confirmation b->c d Secondary & Orthogonal Assays c->d Validated Hits e Lead Optimization (SAR) d->e f In Vivo Studies e->f g Clinical Trials f->g Candidate Drug

Caption: General workflow for isoxazole drug discovery.

Choosing the Right HTS Assay: Biochemical vs. Cell-Based Approaches

One of the most critical decisions in designing an HTS campaign is the choice between a biochemical and a cell-based assay.[13] Each approach provides different, yet complementary, information.[13]

  • Biochemical Assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor, in a controlled, cell-free system.[13] They directly assess target engagement and are excellent for their control, reproducibility, and mechanistic clarity.[13][14]

  • Cell-Based Assays measure the effects of a compound within the context of a living cell.[15] These assays provide greater biological relevance by accounting for factors like cell permeability, metabolism, and potential off-target toxicity, offering an early indication of a compound's characteristics in a more physiological environment.[14][15]

Most successful drug discovery programs utilize a tiered strategy, often starting with a primary biochemical screen to identify compounds with direct target activity, followed by cell-based assays to confirm cellular efficacy and relevance.[13]

FeatureBiochemical AssaysCell-Based Assays
Primary Question Does the compound directly modulate the purified target?[13]What is the compound's effect on a cellular process or pathway?[15]
Advantages High control, reproducibility, high throughput, direct measure of target interaction.[13]Higher biological relevance, assesses cell permeability and toxicity, provides a systems-level view.[14][15]
Disadvantages May not reflect activity in a cellular context; some targets are difficult to purify.[13][15]More complex, higher variability, mechanism of action can be unclear, potential for more false positives.[14]
Common Readouts Fluorescence (FP, FRET, TR-FRET), Luminescence.[16]Luminescence (ATP, Reporter Genes), Fluorescence (Reporters, Imaging).[15]
Use Case Primary screening for enzyme inhibitors, receptor binding assays.[15]Cytotoxicity screens, reporter gene assays, second messenger assays.[15]

Key HTS Technologies for Screening Isoxazole Compounds

Fluorescence and luminescence are the dominant detection methods in HTS due to their high sensitivity, wide dynamic range, and amenability to automation.[17]

  • Fluorescence-Based Assays: These assays utilize fluorescent probes that change their properties upon interaction with the target or a product of an enzymatic reaction.[16] They are highly versatile and widely used for screening enzyme targets like kinases and proteases.[17][18] However, they can be susceptible to interference from autofluorescent compounds.[19]

  • Luminescence-Based Assays: These assays measure light produced from a biochemical reaction, most commonly driven by a luciferase enzyme.[15] They are known for their exceptional sensitivity and signal-to-background ratios. A key application is in cell viability assays that quantify ATP, a marker of metabolically active cells.[20][21] These "add-mix-measure" formats are extremely simple and robust for HTS.[20][22]

Application Note 1: Biochemical HTS Assay Protocol

Title: A Fluorescence Polarization (FP) Assay for High-Throughput Screening of Isoxazole-Based Kinase Inhibitors.

Principle: This protocol describes a homogeneous, fluorescence polarization (FP)-based assay to identify isoxazole compounds that inhibit the activity of a purified protein kinase. The assay measures the binding of a fluorescently labeled tracer peptide to the kinase. When the tracer is unbound and tumbles rapidly in solution, the emitted light is depolarized. When bound to the larger kinase enzyme, its rotation slows, and the emitted light remains polarized. Inhibitors that bind to the kinase's active site will compete with the tracer, causing a decrease in fluorescence polarization.

G cluster_0 Assay Preparation cluster_1 Screening Workflow prep Prepare Assay Buffer, Kinase, & FP Tracer dispense Dispense Isoxazole Compounds to Plate prep->dispense add_kinase Add Kinase Enzyme prep->add_kinase add_tracer Add FP Tracer prep->add_tracer dispense->add_kinase incubate1 Incubate (Compound + Kinase) add_kinase->incubate1 incubate1->add_tracer incubate2 Incubate to Equilibrium add_tracer->incubate2 read Read Fluorescence Polarization (mP) incubate2->read analysis Identify Hits (Low mP Signal) read->analysis Data Analysis

Caption: Workflow for a kinase inhibition FP HTS assay.

Materials:

  • Purified protein kinase of interest

  • Fluorescently labeled peptide tracer specific to the kinase

  • 384-well, low-volume, black microplates

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Isoxazole compound library (typically 10 mM in DMSO)

  • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine)

  • Negative Control: DMSO

  • Microplate reader capable of measuring fluorescence polarization

Step-by-Step Protocol:

  • Compound Plating:

    • Using an acoustic dispenser or pin tool, transfer 20-50 nL of each isoxazole compound from the library source plate into the wells of a 384-well assay plate.

    • Dispense positive control and negative control (DMSO) into designated control wells (e.g., columns 23 & 24 for positive, 1 & 2 for negative).

  • Reagent Preparation:

    • Prepare a working solution of the kinase in cold assay buffer at 2X the final desired concentration.

    • Prepare a working solution of the FP tracer in cold assay buffer at 2X the final desired concentration.

    • Causality Note: Preparing reagents at 2X concentration simplifies the protocol to two liquid addition steps and ensures final concentrations are correct after mixing.

  • Kinase Addition:

    • Add 10 µL of the 2X kinase solution to all wells of the assay plate.

    • The final volume is now 10 µL + compound volume (nL). The final DMSO concentration should be ≤1%.

  • Incubation:

    • Centrifuge the plates briefly (e.g., 1 min at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates for 15-30 minutes at room temperature. This pre-incubation allows the compounds to bind to the kinase before the tracer is introduced.

  • Tracer Addition:

    • Add 10 µL of the 2X FP tracer solution to all wells.

    • The final assay volume is now 20 µL.

  • Final Incubation and Measurement:

    • Centrifuge the plates again.

    • Incubate for at least 60 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Read the plate on a microplate reader using appropriate excitation and emission filters for the fluorophore. Record the fluorescence polarization in millipolarization units (mP).

Application Note 2: Cell-Based HTS Assay Protocol

Title: A Luminescent Cell Viability Assay for Screening Isoxazole Compounds for Anticancer Activity.

Principle: This protocol employs a homogeneous, "add-mix-measure" luminescent assay to quantify cell viability by measuring intracellular ATP levels, a key indicator of metabolically active cells.[21][22] The assay reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which then drives the conversion of luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells.[20][21] A decrease in signal indicates cytotoxic or cytostatic activity of the tested isoxazole compound.

G cluster_0 Assay Preparation cluster_1 Screening Workflow prep Culture Cancer Cells (e.g., A549, MCF-7) seed Seed Cells into 384-well Plates prep->seed incubate1 Incubate (24h) seed->incubate1 add_cpd Add Isoxazole Compounds incubate1->add_cpd incubate2 Incubate (48-72h) add_cpd->incubate2 add_reagent Add Luminescent Reagent (e.g., CellTiter-Glo®) incubate2->add_reagent incubate3 Incubate (10 min) add_reagent->incubate3 read Read Luminescence (RLU) incubate3->read analysis Identify Hits (Low RLU Signal) read->analysis Data Analysis

Caption: Workflow for a luminescent cell viability HTS assay.

Materials:

  • Cancer cell line of interest (e.g., A549 lung cancer, sourced from ATCC)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • 384-well, solid white, tissue culture-treated microplates

  • Luminescent cell viability assay kit (e.g., Promega CellTiter-Glo®)

  • Isoxazole compound library (10 mM in DMSO)

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine)

  • Negative Control: DMSO

  • Luminometer or plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete medium to the desired seeding density (e.g., 1,000-5,000 cells/well).

    • Using a multichannel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Causality Note: Using solid white plates minimizes well-to-well crosstalk and maximizes the luminescent signal.

  • Incubation (Cell Attachment):

    • Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.

  • Compound Addition:

    • Prepare intermediate compound plates if necessary to achieve the desired final concentration.

    • Add 50-100 nL of isoxazole compounds and controls to the cell plates. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[23]

  • Incubation (Drug Treatment):

    • Return the plates to the incubator for 48 to 72 hours. The duration depends on the cell line's doubling time and the expected mechanism of action.

  • Assay Development:

    • Equilibrate the assay plates and the luminescent reagent to room temperature for at least 30 minutes.

    • Add 20 µL of the luminescent reagent to each well.[20]

    • Causality Note: This single reagent addition lyses the cells and initiates the luminescent reaction, making the protocol simple and robust for HTS.[20][22]

  • Final Incubation and Measurement:

    • Place the plates on an orbital shaker for 2 minutes to ensure complete cell lysis and mixing.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[21]

    • Read the luminescence on a plate reader. The integration time is typically 0.25 to 1 second per well.

Assay Validation and Data Analysis

Rigorous assay validation is crucial to ensure that the data generated in an HTS campaign is robust, reproducible, and fit for purpose.[24] Before starting a full screen, a series of validation experiments must be performed.[23][25]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria
Signal Window (S/W) The ratio of the mean of the high signal (negative control) to the mean of the low signal (positive control).Typically ≥ 2. A larger window is preferred.
Signal-to-Background (S/B) The ratio of the mean of the high signal to the mean of the background (buffer/media only wells).Typically ≥ 3-5.[24]
Coefficient of Variation (%CV) A measure of the variability of the control signals (Standard Deviation / Mean) * 100.CV ≤ 10-20% is generally acceptable.[23][24]
Z'-Factor A statistical measure of assay quality that accounts for both the dynamic range and data variation.Z' ≥ 0.5 : Excellent assay for HTS.[10] 0 < Z' < 0.5 : Acceptable, but may require more follow-up. Z' ≤ 0 : Unacceptable for screening.

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Data Analysis for Hit Identification:

  • Normalization: Raw data from each plate is normalized to the plate-specific controls to correct for plate-to-plate variability.[26] A common method is to calculate the percent inhibition or percent activity relative to the controls.

  • Hit Selection: A "hit" is a compound that shows a statistically significant effect.[7] A common method is to set a threshold based on the mean activity of the sample population plus three times its standard deviation (SD) or a robust metric like the median absolute deviation (MAD).[27][28]

Troubleshooting Common HTS Issues

A high rate of false positives is a common challenge in HTS, often stemming from compound interference with the assay technology.[19][29]

1. Compound Autofluorescence:

  • Problem: The isoxazole compound itself fluoresces at the same wavelength as the assay's reporter, creating a false positive (in gain-of-signal assays) or false negative (in loss-of-signal assays).[19]

  • Troubleshooting Protocol:

    • Prepare a plate with the hit compound serially diluted in assay buffer (no enzyme or cells).

    • Read the plate using the same settings as the primary assay.

    • A significant signal above the buffer-only background indicates autofluorescence.[19]

    • Solution: Pursue the hit in an orthogonal assay with a different detection method (e.g., luminescence).

2. Colloidal Aggregation:

  • Problem: At high concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes, leading to false positives that are not true, specific binders.[19]

  • Troubleshooting Protocol (Detergent Counter-Screen):

    • Re-run the dose-response assay for the hit compound in two parallel sets of plates.

    • To one set, add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[19]

    • Analysis: If the compound's inhibitory activity is significantly reduced (e.g., a >10-fold increase in IC₅₀) in the presence of detergent, it is likely acting as an aggregator.[19]

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024). Frontiers in Chemistry.
  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. (2025). ChemistrySelect.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). Molecules.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • CellTiter-Glo® Luminescent Cell Viability Assay.
  • What's the Difference Between Biochemical and Cell-Based HTS Assays? (2026). BellBrook Labs.
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. (2021). Analytical Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Buy CellTiter-Glo® Luminescent Cell Viability Assay. (2023). Select Science.
  • Fluorescence-Based Peptidolytic Assay for High-Throughput Screening of MMP14 Inhibitors. (2024). Methods in Molecular Biology.
  • Automated Cell Viability Assay. (2024). Agilent.
  • The Isoxazole Scaffold: A Versatile Nucleus in Modern Drug Discovery. Benchchem.
  • High-throughput screening. Wikipedia.
  • Cell-based assays in high-throughput mode (HTS). (2012). BioTechnologia.
  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020).
  • Data Analysis Approaches in High Throughput Screening. (2013). IntechOpen.
  • Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023). Drug Metabolism and Disposition.
  • Hit Identific
  • Application Notes and Protocols for Evaluating the Immunosuppressive Properties of Isoxazole Deriv
  • Guidance for Assay Development & HTS. (2007). Eli Lilly and Company and the National Institutes of Health Chemical Genomics Center.
  • How Do You Validate an Assay for High-Throughput Screening? (2026). BellBrook Labs.
  • ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current Opinion in Chemical Biology.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • Troubleshooting assay interference in Fenticonazole high-throughput screening. Benchchem.
  • Hit Identification Approaches and Future Directions. Drug Discovery Pro.
  • Assay Guidance Manual. (2016).
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv
  • HTS Assay Valid
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). Journal of the Serbian Chemical Society.
  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. (2019). ChemMedChem.
  • High-Throughput Screening (HTS)
  • Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. (2015).
  • Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. (2025).
  • High-throughput screening (HTS). BMG LABTECH.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2021). Current Chinese Science.
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023).
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2020). Molecules.
  • High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. (2011). Journal of Applied Pharmaceutical Science.

Sources

Application Note: Developing DNA-Encoded Chemical Libraries (DELs) with 1,2-Oxazole Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The integration of privileged pharmacophores into DNA-Encoded Chemical Libraries (DELs) is a cornerstone of modern high-throughput drug discovery. Nitrogen-containing 5-membered heterocycles, specifically 1,2-oxazoles (isoxazoles), are of immense interest due to their presence in numerous bioactive compounds, ranging from antibacterial agents (e.g., flucloxacillin) to COX-2 inhibitors (e.g., valdecoxib)[1].

Historically, incorporating 1,2-oxazoles into DELs relied heavily on the late-stage functionalization of pre-synthesized heterocyclic building blocks[2]. However, to truly maximize the combinatorial power of split-and-pool synthesis, de novo on-DNA ring construction is required. This application note details a robust, self-validating methodology for the on-DNA synthesis of 1,2-oxazoles via a DNA-compatible Huisgen [3+2] 1,3-dipolar cycloaddition[1][3].

By utilizing readily available aldehydes to generate nitrile oxides in situ, this protocol allows researchers to seamlessly construct highly diverse isoxazole scaffolds directly on the DNA barcode without compromising the integrity of the genetic tag[1].

Mechanistic Pathway: On-DNA 1,3-Dipolar Cycloaddition

The synthesis of 1,2-oxazoles on-DNA is achieved through a multi-step cascade that must be carefully controlled to prevent DNA degradation (such as depurination or oxidative cleavage).

  • Oxime Formation: A commercial aldehyde is first reacted with hydroxylamine hydrochloride to form an oxime intermediate[1].

  • Nitrile Oxide Generation: The oxime is oxidized using a mild oxidant (Chloramine-T) to generate a highly reactive nitrile oxide in situ[3].

  • [3+2] Cycloaddition: The nitrile oxide undergoes a regioselective 1,3-dipolar cycloaddition with a DNA-conjugated alkyne. This step is catalyzed by a tightly controlled Cu(II)/Sodium Ascorbate system, which maintains a steady state of catalytic Cu(I) while buffering the pH to protect the DNA[3].

Mechanism A Aldehyde (Building Block) B Oxime Intermediate A->B NH2OH·HCl C Nitrile Oxide (In situ generated) B->C Chloramine-T F DNA-Encoded 1,2-Oxazole C->F [3+2] Cycloaddition D DNA-Conjugated Alkyne D->F [3+2] Cycloaddition E Cu(II)/Ascorbate Catalyst E->F pH Control / Catalysis

Mechanism of on-DNA 1,3-dipolar cycloaddition for 1,2-oxazole synthesis.

Quantitative Data Summary

To ensure this chemistry is viable for DEL production, the reaction must exhibit high conversion rates while maintaining near-perfect DNA recovery. The table below summarizes the optimized parameters and expected outcomes based on validated protocols[1][3].

ParameterOptimized Condition / ResultMechanistic Rationale
DNA-Alkyne Concentration 1 mMEnsures high effective molarity, driving the bimolecular cycloaddition forward in an aqueous environment.
Catalyst Ratio CuCl₂ (10 eq) / NaAsc (20 eq)Generates active Cu(I) without creating an excess of reactive oxygen species (ROS) that would cleave the DNA backbone.
Average Conversion Rate >80% (up to 99%)High yields are critical to prevent the accumulation of truncation products during iterative split-and-pool cycles.
Regioselectivity (rr) Up to 50:1Copper catalysis directs the regiochemistry, ensuring structural uniformity of the resulting library.
DNA Integrity (qPCR) >90% RecoveryConfirms the absence of significant DNA damage, ensuring the library remains amplifiable and sequenceable.

Experimental Workflow & Protocols

The following protocol establishes a self-validating system. The chemical success of the reaction is verified via LC-MS, while the biological viability (amplifiability) of the DNA tag is simultaneously verified via qPCR[1].

Workflow Step1 Step 1 Oxime Formation Step2 Step 2 Nitrile Oxide Gen. Step1->Step2 Step3 Step 3 On-DNA Cycloaddition Step2->Step3 Step4 Step 4 Ethanol Precipitation Step3->Step4 Step5 Step 5 LC-MS & qPCR Validation Step4->Step5

Workflow for the synthesis and validation of DNA-encoded 1,2-oxazole libraries.

Step-by-Step Methodology

Step 1: Preparation of the Oxime Intermediate

  • Dissolve the chosen aldehyde building block in DMSO to a concentration of 100 mM.

  • Mix with an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 120 mM).

  • Incubate the mixture at 20 °C for 1 hour.

  • Causality Note: Pre-forming the oxime off-DNA prevents the aldehyde from undergoing unwanted Schiff base formation with the exocyclic amines of the DNA nucleobases (Adenine, Guanine, Cytosine).

Step 2: In Situ Nitrile Oxide Generation

  • To the oxime solution, add an aqueous solution of Chloramine-T (150 mM).

  • Incubate at 20 °C for 1 hour.

  • Causality Note: Chloramine-T is selected as a mild oxidant over harsher halogens (like NCS or Br₂) because it efficiently drives the elimination to the nitrile oxide without generating highly acidic byproducts that could cause DNA depurination[3].

Step 3: On-DNA [3+2] Cycloaddition

  • Prepare a solution of the DNA-conjugated alkyne (1 mM) in 200 mM MOPS buffer (pH 7.0).

  • Add the freshly generated nitrile oxide solution (50 equivalents relative to DNA) to the DNA-alkyne mixture.

  • Add CuCl₂ (10 equivalents) followed immediately by Sodium Ascorbate (20 equivalents).

  • Purge the reaction vial with N₂ and incubate at 20 °C for 2–4 hours.

  • Causality Note: MOPS buffer is crucial here; it maintains a neutral pH, preventing acid-catalyzed DNA degradation while optimizing the catalytic turnover of the Cu(I) species[3].

Step 4: Quenching and Purification

  • Quench the reaction by adding EDTA (50 equivalents) to chelate the copper ions.

  • Add 10% (v/v) of 3 M NaCl, followed by 3 volumes of cold absolute ethanol.

  • Chill at -20 °C for 1 hour, then centrifuge at 14,000 x g for 30 minutes to pellet the DNA.

  • Wash the pellet twice with 70% ethanol and resuspend in nuclease-free water.

  • Causality Note: EDTA quenching is mandatory before ethanol precipitation. If free Cu(I)/Cu(II) is precipitated alongside the DNA, it will inhibit downstream enzymatic ligations and PCR amplifications.

Step 5: Self-Validation (LC-MS & qPCR)

  • LC-MS Analysis: Inject 10 pmol of the purified product into a UPLC-MS system. Verify the mass shift corresponding to the exact mass of the added 1,2-oxazole moiety.

  • qPCR Analysis: Run a quantitative PCR assay comparing the cycle threshold (Ct) of the post-reaction DNA to a mock-treated DNA control. A ∆Ct of < 0.15 indicates >90% DNA integrity[1].

Alternative Strategy: Late-Stage Functionalization

While de novo synthesis offers immense combinatorial diversity, researchers may also utilize pre-synthesized 1,2-oxazole building blocks for specific structural targeting. For instance, isoxazol-4-boronic acid is a highly stable, commercially available reagent[2].

This building block can be utilized in a DNA-compatible tandem reaction involving palladium-mediated Suzuki-Miyaura coupling followed by base-promoted fragmentation[2]. This allows for the efficient cyanomethylation of DNA-conjugated heteroaryl halides. Furthermore, pre-synthesized oxazole and isoxazole derivatives have been successfully incorporated into highly complex DNA-encoded libraries of non-peptidic macrocycles via thioether linkages, demonstrating the versatility of these heterocycles in expanding DEL chemical space[4].

References

  • DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles | The Journal of Organic Chemistry - ACS Publications | 1

  • DNA-Compatible Huisgen[3 + 2] Cycloaddition with Alkenes and Alkynes to Isoxazolines and Isoxazoles | Synfacts - Thieme Connect | 3

  • Isoxazol-4-boronic acid - Enamine | Enamine | 2

  • Synthesis and Screening of A DNA-Encoded Library of Non-Peptidic Macrocycles | ChemRxiv | 4

Sources

Application Note: In Vitro Pharmacological Evaluation of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Selective Cyclooxygenase-2 (COX-2) Inhibition and Anti-Inflammatory Profiling

Executive Summary & Mechanistic Rationale

The 1,2-oxazole (isoxazole) ring is a highly privileged heterocyclic scaffold in medicinal chemistry, famously serving as the core pharmacophore for selective COX-2 inhibitors such as valdecoxib [1]. The specific derivative class of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate presents a highly optimized stereoelectronic profile for targeted drug discovery.

From a structural biology perspective, the 5-cyclopropyl group provides essential steric bulk that perfectly occupies the hydrophobic side pocket of the COX-2 active site—a pocket that is inaccessible in COX-1 due to the substitution of Val523 (in COX-2) with the bulkier Ile523 (in COX-1)[2]. The 4-methyl group acts as a conformational lock, restricting the rotation of adjacent substituents to maintain the active binding pose. Finally, the 3-carboxylate ethyl ester serves a dual purpose: it significantly enhances cellular permeability and acts as a metabolic prodrug moiety that can be hydrolyzed by intracellular carboxylesterases into the highly potent free acid [3].

This application note details a robust, self-validating in vitro screening cascade designed to evaluate these derivatives, transitioning from cell-free target engagement to cell-based functional efficacy, and concluding with critical ADME profiling.

Workflow A Compound Library (Isoxazole Derivatives) B Cell-Free Assay (COX-1/2 Selectivity) A->B Target Engagement C Cell-Based Assay (LPS-RAW 264.7) B->C SI > 50 D ADME & Tox (Microsomes & MTT) C->D IC50 < 1 µM

Figure 1: In vitro evaluation cascade for isoxazole-3-carboxylate derivatives.

Protocol 1: Cell-Free Target Engagement (COX-1 vs. COX-2 Selectivity)

Expertise & Causality: Directly measuring the inhibition of cyclooxygenase enzymes requires capturing the downstream product. Because the immediate product of COX catalysis (Prostaglandin H2, PGH2) is highly unstable, this protocol utilizes stannous chloride (SnCl₂) to rapidly reduce PGH2 into the stable Prostaglandin F2α (PGF2α), which is then quantified via Enzyme Immunoassay (EIA). This ensures a highly reproducible and stable readout [1].

Step-by-Step Methodology
  • Reagent Preparation: Prepare human recombinant COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Compound Incubation: Dispense 10 µL of the isoxazole derivatives (dissolved in DMSO, final assay concentration of DMSO < 1%) across a 9-point concentration gradient (0.001 µM to 100 µM) into a 96-well plate. Add 10 µL of the enzyme solution.

  • Self-Validating Controls: Include Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective inhibitor) as positive controls. Use vehicle (1% DMSO) as the 100% activity baseline, and heat-inactivated enzyme as the blank.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 15 minutes to allow for time-dependent binding (characteristic of diarylheterocycle COX-2 inhibitors). Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 100 µM).

  • Quenching: After exactly 2 minutes, quench the reaction by adding 30 µL of saturated SnCl₂ solution in 1M HCl.

  • Quantification: Transfer 50 µL of the quenched mixture to a PGF2α-specific ELISA plate. Read absorbance at 412 nm and calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell-Based Functional Assay (Macrophage PGE2 Release)

Expertise & Causality: A compound may show picomolar affinity in a cell-free assay but fail entirely in cells due to poor membrane permeability or high protein binding. We utilize the RAW 264.7 murine macrophage cell line because it exhibits a robust, highly predictable TLR4-mediated NF-κB activation upon Lipopolysaccharide (LPS) stimulation, leading to massive de novo synthesis of COX-2 and subsequent PGE2 release [2].

Mechanism LPS LPS (Endotoxin) TLR4 TLR4 / NF-κB Pathway LPS->TLR4 COX2 COX-2 Enzyme TLR4->COX2 Transcriptional Upregulation PGE2 Prostaglandin E2 COX2->PGE2 Enzymatic Conversion AA Arachidonic Acid AA->COX2 Substrate Binding Drug Isoxazole Derivative Drug->COX2 Selective Inhibition

Figure 2: Mechanism of COX-2 inhibition by isoxazole derivatives in macrophages.

Step-by-Step Methodology
  • Cell Seeding: Seed RAW 264.7 cells at a density of 5×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Starvation & Treatment: Replace media with serum-free DMEM for 2 hours to synchronize cells and reduce background lipid metabolism. Pre-treat cells with the isoxazole derivatives (0.1 µM to 50 µM) for 1 hour.

  • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvesting: Carefully collect the cell culture supernatant and centrifuge at 2,000 x g for 5 minutes to remove cellular debris.

  • PGE2 ELISA: Quantify PGE2 levels in the supernatant using a competitive ELISA kit. The reduction in PGE2 directly correlates with the functional cellular potency of the isoxazole derivative.

Protocol 3: Orthogonal Validation (Cytotoxicity & Microsomal Stability)

Expertise & Causality: A critical pitfall in cell-based anti-inflammatory assays is mistaking cell death for target inhibition. If a compound kills the macrophages, PGE2 levels will artificially drop. Therefore, an MTT viability assay must be run in parallel on the exact same cells used for the PGE2 assay. Furthermore, because the target compound contains an ethyl ester, it is highly susceptible to hepatic carboxylesterases. Human Liver Microsome (HLM) stability profiling is mandatory to determine if the compound acts as a stable systemic drug or a rapidly cleaved prodrug [3].

Step-by-Step Methodology
  • MTT Viability Assay: Following supernatant removal in Protocol 2, add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to the cells. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm. Acceptance Criteria: Only PGE2 data from concentrations maintaining >90% cell viability are considered valid.

  • HLM Stability: Incubate 1 µM of the isoxazole derivative with 0.5 mg/mL Human Liver Microsomes in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction: Initiate the reaction by adding an NADPH regenerating system.

  • Sampling: Aliquot 50 µL at 0, 15, 30, and 60 minutes, immediately quenching into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Data Presentation & Interpretation

The following table demonstrates a representative data profile for the evaluation of a library based on the Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate scaffold.

Key Insight: Notice how the Ethyl Ester (Derivative 1) shows moderate cell-free potency but excellent cell-based potency and a short microsomal half-life. This indicates it acts as a highly permeable prodrug. Conversely, the Free Acid (Derivative 2) is highly potent against the isolated enzyme but struggles to cross the macrophage membrane, resulting in a right-shifted cellular IC₅₀.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Macrophage PGE2 IC₅₀ (µM)Cell Viability (%)HLM T1/2​ (min)
Derivative 1 (Ethyl Ester) >1000.45>2220.8598%15 (Prodrug behavior)
Derivative 2 (Free Acid) >1000.12>8332.4099%>120 (Stable)
Derivative 3 (Amide) 45.21.80253.1095%>120 (Stable)
Celecoxib (Control) 14.50.043620.0897%85

*Selectivity Index (SI) = COX-1 IC₅₀ / COX-2 IC₅₀. A higher value indicates greater safety against gastrointestinal toxicity.

References

  • Title: Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Latest developments in small molecule analgesics: heterocyclic scaffolds I Source: Taylor & Francis Online URL: [Link]

Application Note: Scale-Up Synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate via Regioselective [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors and anti-inflammatory therapeutics[1]. The isoxazole core imparts critical metabolic stability and unique hydrogen-bonding topology to drug candidates.

Historically, the synthesis of isoxazole-3-carboxylates relied on the condensation of 2,4-dioxoesters with hydroxylamine. However, this classical approach is fundamentally flawed for scale-up due to poor regioselectivity, often yielding an intractable mixture of 3,5- and 5,3-isomers that require wasteful chromatographic separation.

To overcome this, modern process chemistry employs a metal-free, highly regioselective [3+2] cycloaddition between an in situ generated nitrile oxide and an enamine[2]. This application note details a self-validating, scalable protocol for this transformation.

The Chemical Logic of Regioselectivity

The regiochemical outcome of this route is strictly dictated by the electronic polarization of the reactants[3].

  • Enamine Polarization: When 1-cyclopropylpropan-1-one (cyclopropyl ethyl ketone) is reacted with pyrrolidine, the resulting enamine features a highly nucleophilic β -carbon (the methylene of the ethyl group) due to nitrogen lone-pair delocalization. The α -carbon (adjacent to the cyclopropyl group) retains partial electrophilic character.

  • Dipole-Dipolarophile Interaction: The electrophilic carbon of the nitrile oxide dipole (generated from ethyl chlorooximidoacetate) exclusively attacks the enamine's nucleophilic β -carbon. Simultaneously, the nucleophilic oxygen of the dipole attacks the α -carbon.

  • Aromatization: The intermediate isoxazoline spontaneously eliminates pyrrolidine, driving rearomatization and precisely yielding the 4-methyl and 5-cyclopropyl substitution pattern without isomeric contamination.

Mechanism N1 Ethyl 2-chloro-2- (hydroxyimino)acetate N2 Nitrile Oxide (1,3-Dipole) N1->N2 TEA (- HCl) N4 Isoxazoline Intermediate N2->N4 N3 Enamine (Dipolarophile) N3->N4 [3+2] Cycloaddition N5 Isoxazole Product (Aromatized) N4->N5 - Pyrrolidine

Fig 1: Mechanism of nitrile oxide generation and [3+2] cycloaddition.

Process Optimization & Quantitative Data

A critical failure mode in nitrile oxide cycloadditions is the competitive dimerization of the highly reactive nitrile oxide into inactive furoxans[4]. To mitigate this, the base (Triethylamine, TEA) must be dosed slowly to maintain a low steady-state concentration of the dipole.

Solvent selection also plays a pivotal role. As demonstrated in Table 1, Methyl tert-butyl ether (MTBE) was selected as the optimal solvent. Unlike THF or DCM, MTBE promotes the rapid and clean precipitation of triethylamine hydrochloride (TEA·HCl), which drives the reaction forward and simplifies downstream filtration.

Table 1: Optimization of Base and Solvent for [3+2] Cycloaddition

SolventBaseTemp Profile (°C)Furoxan Byproduct (%)Regioselectivity (5- vs 3-isomer)Isolated Yield (%)
THFDIPEA2012.4>99:168
DCMTEA0 to 208.1>99:174
TolueneTEA0 to 204.5>99:179
MTBE TEA 0 to 10 <1.0 >99:1 88

Self-Validating Experimental Protocols

The following workflow is designed as a self-validating system. Progression to subsequent steps is strictly gated by In-Process Control (IPC) analytical specifications to ensure batch-to-batch reproducibility.

Workflow A Cyclopropyl ethyl ketone B Pyrrolidine, Toluene Reflux (Dean-Stark) A->B C Enamine Intermediate 1-(1-cyclopropylprop-1-en-1-yl)pyrrolidine B->C - H2O D Ethyl chlorooximidoacetate TEA, MTBE, 0-10°C C->D E [3+2] Cycloaddition & Pyrrolidine Elimination D->E Nitrile Oxide Generation F Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate E->F - Pyrrolidine

Fig 2: Regioselective [3+2] cycloaddition workflow for isoxazole synthesis.

Step 1: Synthesis of 1-(1-cyclopropylprop-1-en-1-yl)pyrrolidine (Enamine)

Pyrrolidine is specifically chosen over morpholine due to its higher nucleophilicity, which accelerates iminium ion formation and minimizes thermal degradation of the ketone during extended reflux.

  • Charge: To a 5 L jacketed reactor equipped with a Dean-Stark trap, charge 1-cyclopropylpropan-1-one (1.0 eq, 500 g), toluene (5.0 vol, 2.5 L), pyrrolidine (1.2 eq, 380 g), and p-toluenesulfonic acid monohydrate (0.01 eq, 8.5 g).

  • Reflux: Heat the mixture to reflux (approx. 110 °C). Continuously remove the azeotroped water via the Dean-Stark apparatus.

  • IPC Gate 1 (GC-MS): After 12 hours, sample the reaction. Specification: >98% conversion of the starting ketone. Self-Correction: If <98%, continue reflux for 4 hours and re-sample.

  • Concentration: Once the IPC passes, cool to 40 °C and concentrate the mixture under reduced pressure to remove toluene and excess pyrrolidine, yielding the crude enamine as a dark orange oil. Proceed immediately to Step 2 to prevent enamine hydrolysis.

Step 2: [3+2] Cycloaddition and Aromatization
  • Preparation: Dissolve the crude enamine (1.0 eq) in anhydrous MTBE (10.0 vol, 5.0 L).

  • IPC Gate 2 (Karl Fischer Titration): Sample the solution for water content. Specification: <0.05% w/w H₂O. Self-Correction: If >0.05%, stir over activated 4Å molecular sieves for 2 hours, as trace water will hydrolyze the nitrile oxide into hydroxamic acids[4].

  • Reagent Addition: Cool the reactor to 0–5 °C. Charge ethyl 2-chloro-2-(hydroxyimino)acetate (1.1 eq, 745 g) in a single portion.

  • Controlled Base Dosing: Using an addition funnel, add Triethylamine (1.5 eq, 677 g) dropwise over 3 hours. Maintain the internal temperature strictly below 10 °C to suppress furoxan dimerization[4]. A white precipitate of TEA·HCl will immediately form.

  • Maturation: Allow the reaction to warm to 20 °C and stir for 12 hours.

  • IPC Gate 3 (HPLC): Sample the organic phase. Specification: <1% enamine remaining. Self-Correction: If >1%, charge an additional 0.1 eq of ethyl chlorooximidoacetate and 0.15 eq TEA.

  • Workup & Isolation:

    • Filter the suspension through a Celite pad to remove the TEA·HCl salts. Wash the filter cake with MTBE (1.0 L).

    • Wash the combined filtrate with 1N aqueous HCl (2 x 1.0 L) to purge the eliminated pyrrolidine.

    • Wash with saturated brine (1.0 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Crystallize the crude residue from cold heptane to afford Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate as an off-white crystalline solid.

Table 2: Self-Validating Quality Control Parameters

Control PointAnalytical MethodTarget SpecificationCorrective Action if Failed
Enamine FormationGC-MS>98% Ketone consumptionExtend Dean-Stark reflux by 4h
System Anhydrous StateKarl Fischer<0.05% w/w WaterTreat with 4Å molecular sieves
Cycloaddition CompletionHPLC (UV 254 nm)<1% Enamine remainingAdd 0.1 eq chloroxime + TEA
Final Product PurityHPLC / ¹H-NMR>99.0% (No isomeric impurity)Recrystallize from heptane

References

  • PubChemLite: 2120773-66-0 (C10H13NO3) . Université du Luxembourg / PubChem. Available at:[Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . RSC Advances, 2022. Available at:[Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics . RSC Advances, 2016. Available at:[Link]

Sources

use of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate in fragment-based screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Fragment-Based Screening and Elaboration of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate Targeting BET Bromodomains

Prepared by: Senior Application Scientist, Structural Biology & FBDD Target Audience: Researchers, Medicinal Chemists, and Biophysicists in Drug Discovery

Introduction & Scientific Rationale

In Fragment-Based Drug Discovery (FBDD), selecting the right chemical starting point is the most critical determinant of a campaign's success. Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) is a highly privileged, Rule-of-Three (Ro3) compliant building block specifically engineered for targeting epigenetic reader proteins, most notably the BET (Bromodomain and Extra-Terminal) family[1][2].

Bromodomains function by recognizing acetyl-lysine (KAc) modifications on histone tails. The 3,5-dimethylisoxazole motif is a universally recognized KAc bioisostere[3]. However, this specific fragment introduces two sophisticated structural upgrades:

  • The 5-Cyclopropyl Group: Moving beyond the "flat-land" of a 5-methyl group, the cyclopropyl ring introduces rigid, three-dimensional lipophilic bulk. This vector optimally engages the ZA channel of the bromodomain, providing an entropic binding advantage by displacing high-energy ordered water molecules[2].

  • The C3-Ethyl Ester Handle: While the isoxazole nitrogen and oxygen anchor the fragment to the conserved Asparagine (e.g., Asn140 in BRD4) via hydrogen bonding, the C3-ester points directly toward the solvent-exposed WPF shelf[4]. This ester is not meant to drive primary affinity; rather, it is a bio-orthogonal synthetic handle designed for seamless hit-to-lead elaboration.

Physicochemical Profiling & Data Presentation

To understand why this fragment performs exceptionally well in high-concentration biophysical screens, we must analyze its physicochemical profile. The data below illustrates its perfect alignment with FBDD parameters.

ParameterValueBiophysical Rationale & Implication
Molecular Weight 195.22 Da< 300 Da; strictly adheres to the Rule of Three (Ro3), allowing maximum chemical space exploration.
cLogP ~1.8Optimal lipophilicity ensures high aqueous solubility (up to 5 mM) required for NMR/X-ray soaking without aggregation.
H-Bond Acceptors 3 (N, O, C=O)Isoxazole N and O mimic native acetyl-lysine interactions; ester carbonyl provides a vector for the WPF shelf.
H-Bond Donors 0Prevents non-specific electrostatic clashing within the highly hydrophobic KAc binding pocket.
Typical Affinity ( Kd​ ) 100 µM – 2 mMCharacteristic weak affinity of fragments; necessitates highly sensitive detection methods like STD-NMR and SPR.
Ligand Efficiency (LE) > 0.30 kcal/mol/HAHigh binding energy per heavy atom validates this core as a highly efficient, tractable starting point[2].

The Biophysical Screening Workflow

Because fragment affinities are inherently weak (millimolar to high micromolar), traditional biochemical assays (like TR-FRET) often yield false negatives. Therefore, we deploy a self-validating, orthogonal biophysical cascade.

G N1 Primary Screen STD-NMR & WaterLOGSY N2 Orthogonal Validation Surface Plasmon Resonance (SPR) N1->N2 Hit Confirmation (Eliminate Aggregators) N3 Structural Resolution X-ray Crystallography N2->N3 Affinity (Kd) & Kinetics Defined N4 Hit-to-Lead Chemistry Ester Hydrolysis & Amide Coupling N3->N4 3D Binding Mode Solved

Fig 1. Orthogonal fragment-based screening and elaboration workflow for isoxazole derivatives.

Experimental Protocols: A Self-Validating System

The following protocols are designed with internal controls to ensure causality and eliminate false positives—a critical requirement when working with low-affinity fragments[5].

Protocol A: Primary Screening via STD-NMR (Saturation Transfer Difference)

Causality Check: STD-NMR relies on the Nuclear Overhauser Effect (NOE). We saturate the protein's resonances; if the fragment binds temporarily and dissociates (fast exchange), it carries the saturation into the bulk solution, altering its own NMR signal. A 50-fold ligand excess is used specifically to drive this fast exchange[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare NMR buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) in 99.9% D2​O to eliminate the massive H2​O solvent peak that would obscure fragment signals.

  • Sample Formulation:

    • Test Sample: 10 µM BRD4 protein + 500 µM Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate.

    • Control Sample (Critical): 500 µM fragment without protein. This validates that any observed STD signal is due to protein binding, not spontaneous aggregation or micelle formation.

  • Data Acquisition: Use a 600 MHz NMR spectrometer equipped with a cryoprobe. Apply a train of Gaussian pulses (50 ms each, total saturation time 2.0 s).

    • Set on-resonance irradiation at 0.5 ppm (targeting protein methyl groups).

    • Set off-resonance irradiation at -30 ppm (where no protein or ligand signals exist).

  • Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum. The appearance of the fragment's cyclopropyl and ethyl ester proton signals in the difference spectrum confirms binding.

Protocol B: Affinity Determination via Surface Plasmon Resonance (SPR)

Causality Check: Fragments require high screening concentrations, meaning high DMSO concentrations (up to 5%). A 0.1% mismatch in DMSO between the running buffer and the sample will cause a bulk refractive index shift that completely masks the 195 Da fragment's binding response. A rigorous DMSO calibration curve is mandatory.

Step-by-Step Methodology:

  • Surface Functionalization: Immobilize biotinylated BRD4 onto a Streptavidin (SA) sensor chip to a density of ~3000 RU. Leave one flow cell blank as a reference surface.

  • Solvent Correction Setup: Prepare a 6-point DMSO calibration curve ranging from 1.5% to 2.5% DMSO in the running buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4). Run this before the fragment to map the bulk shift.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 2 mM down to 15.6 µM, ensuring the final DMSO concentration is locked exactly at 2.0% across all wells.

  • Injection & Analysis: Inject samples at a high flow rate (50 µL/min) to minimize mass transport limitations. Because fragments typically exhibit extremely fast kon​ and koff​ rates, kinetic fitting is often impossible. Instead, plot the steady-state equilibrium response ( Req​ ) against fragment concentration [C] and fit to a 1:1 Langmuir binding isotherm to derive the Kd​ .

Hit-to-Lead: The Elaboration Strategy

Once the binding mode is confirmed via X-ray crystallography (typically by soaking 10 mM of the fragment into BRD4 apo-crystals for 24 hours)[4], the structural data will show the C3-ethyl ester pointing toward the WPF shelf. The ester is chemically inert to the protein but synthetically primed for elaboration.

Elaboration F1 Ethyl 5-cyclopropyl-4-methylisoxazole-3-carboxylate (KAc Mimic / Fragment Hit) F2 5-cyclopropyl-4-methylisoxazole-3-carboxylic acid (Synthetic Intermediate) F1->F2 Base-catalyzed Hydrolysis (LiOH, THF/H2O, RT) F3 Isoxazole-3-carboxamide Derivative (WPF Shelf Binder / Lead Compound) F2->F3 Amide Coupling (HATU, DIPEA) + Diverse Aryl Amines

Fig 2. Synthetic elaboration strategy leveraging the C3-carboxylate handle of the fragment.

The Chemical Logic: By hydrolyzing the ethyl ester to a carboxylic acid, medicinal chemists generate a universal coupling partner. Reacting this acid with a library of functionalized aryl amines (via HATU/DIPEA coupling) generates isoxazole-3-carboxamides. The newly introduced aryl groups are explicitly designed to form π−π stacking interactions with the Tryptophan and Phenylalanine residues of the WPF shelf, rapidly converting a 500 µM fragment hit into a single-digit nanomolar lead compound[3].

References

  • Phenotypic screening and fragment-based approaches to the discovery of small-molecule bromodomain ligands. Ovid / Future Medicinal Chemistry. URL:[Link]

  • Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Fragments in Bromodomain Drug Discovery. RSC Publishing / MedChemComm. URL:[Link]

  • Fragment-Based Discovery of Bromodomain Inhibitors Part 1: Inhibitor Binding Modes and Implications for Lead Discovery. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Theory and Applications of NMR-Based Screening in Pharmaceutical Research. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. The construction of highly substituted isoxazoles—specifically ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS 2120773-66-0)—presents unique mechanistic challenges. This guide provides authoritative troubleshooting, diagnostic workflows, and self-validating protocols to resolve issues related to regioselectivity, reaction stalling, and byproduct formation.

Diagnostic Workflow

Before adjusting your reaction parameters, use the decision tree below to isolate the specific failure point in your synthetic route.

G Start Low Yield of Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate? Q1 Is the dipolarophile (alkyne/enamine) consumed? Start->Q1 Furoxan Diagnosis: Nitrile Oxide Dimerization (Furoxan) Q1->Furoxan No Q2 Is the product mass correct (m/z 196.1)? Q1->Q2 Yes Hydrolysis Diagnosis: Ester Hydrolysis (Check for m/z 168.1) Q2->Hydrolysis No Q3 Is it a single isomer by NMR/HPLC? Q2->Q3 Yes Regio Diagnosis: Poor Regioselectivity (Mixture of 4,5-isomers) Q3->Regio No Success Optimize Purification & Isolation Q3->Success Yes

Diagnostic decision tree for troubleshooting low yields in isoxazole-3-carboxylate synthesis.

Troubleshooting FAQs

Q1: My reaction shows complete consumption of ethyl chlorooximidoacetate, but my alkyne dipolarophile remains unreacted. The major product is a highly polar byproduct. What is happening?

Analysis & Causality: You are observing the dimerization of the highly reactive nitrile oxide intermediate. When ethyl chlorooximidoacetate is treated with a base (e.g., triethylamine), it generates ethyl cyanoformate N-oxide in situ[1]. If the steady-state concentration of this 1,3-dipole is too high, or if your internal alkyne (1-cyclopropyl-1-propyne) is electronically unreactive, the nitrile oxide will rapidly undergo self-cycloaddition to form a furoxan (diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide)[1]. Resolution: To suppress dimerization, the base must be introduced via a syringe pump over an extended period. This maintains a critically low concentration of the nitrile oxide, allowing the slower intermolecular cycloaddition with the alkyne to outcompete the bimolecular dimerization pathway[1].

Q2: My LC-MS confirms the correct product mass (m/z 196.1 [M+H]+), but 1H-NMR indicates a nearly 1:1 mixture of two compounds. How can I improve the regioselectivity?

Analysis & Causality: The [3+2] cycloaddition of nitrile oxides with internal alkynes is notoriously non-regioselective when the two alkyne substituents have similar steric and electronic profiles[1]. The methyl and cyclopropyl groups do not provide sufficient electronic differentiation, resulting in a mixture of the desired 5-cyclopropyl-4-methyl isomer and the undesired 4-cyclopropyl-5-methyl isomer. Resolution: Shift from a purely steric approach to an electronic one by using an electron-rich enamine or enol ether as the dipolarophile[2]. By reacting ethyl cyanoformate N-oxide with 4-(1-cyclopropylprop-1-en-1-yl)morpholine, the strongly electron-donating morpholino group dictates the regiochemistry of the transition state. Subsequent acid-mediated elimination of the morpholine moiety yields the pure 5-cyclopropyl-4-methyl isoxazole[2].

Q3: I am using the alternative condensation route (1,3-dicarbonyl + hydroxylamine), but my yields are stuck at 40% due to incomplete cyclization. How can I force completion?

Analysis & Causality: The condensation of bulky 1,3-dicarbonyls with hydroxylamine hydrochloride often stalls at the intermediate oxime stage[3]. Prolonged conventional heating leads to decomposition and tar formation rather than the desired dehydration and ring closure. Resolution: Implement ultrasonic irradiation (sonochemistry). Acoustic cavitation generates localized micro-hotspots that significantly accelerate the kinetics of the dehydration step without elevating the bulk temperature of the solvent, thereby preventing thermal degradation and boosting yields[4].

Quantitative Data & Optimization Metrics

Table 1: Impact of Base Addition Rate on Cycloaddition Yield Data demonstrates the critical nature of steady-state nitrile oxide concentration[1].

Addition MethodAddition TimeFuroxan Dimer (%)Target Isoxazole Yield (%)
Bolus Addition< 1 minute65%15%
Dropwise (Funnel)1 hour40%45%
Syringe Pump12 hours< 5%88%

Table 2: Dipolarophile Selection and Regioselectivity Outcomes Comparison of electronic directing groups on the 5-cyclopropyl-4-methyl to 4-cyclopropyl-5-methyl ratio[2].

DipolarophileElectronic NatureMajor Isomer (5-Cyclopropyl)Minor Isomer (4-Cyclopropyl)Regiomeric Ratio (rr)
1-cyclopropyl-1-propyneNeutral / Steric~55%~45%1.2 : 1
1-cyclopropyl-1-(trimethylsiloxy)prop-1-eneElectron-Rich85%15%5.6 : 1
4-(1-cyclopropylprop-1-en-1-yl)morpholineStrongly Electron-Rich>95%<5%>19 : 1

Self-Validating Experimental Protocols

Protocol A: Regioselective [3+2] Cycloaddition via Enamine Intermediate

This protocol utilizes electronic directing groups to ensure exclusive formation of the 5-cyclopropyl-4-methyl regioisomer[2].

  • Enamine Preparation: In a Dean-Stark apparatus, reflux 1-cyclopropylpropan-1-one (10 mmol) and morpholine (12 mmol) in toluene (50 mL) with catalytic p-toluenesulfonic acid (0.5 mmol) until water evolution ceases. Concentrate in vacuo to yield the crude enamine.

  • Cycloaddition Setup: Dissolve the crude enamine in anhydrous THF (40 mL) under an argon atmosphere. Add ethyl chlorooximidoacetate (12 mmol)[1].

  • Syringe Pump Addition (Critical Step): Prepare a solution of triethylamine (15 mmol) in anhydrous THF (20 mL). Using a syringe pump, add this solution to the reaction flask at a continuous rate of 1.5 mL/h (approx. 13 hours) at room temperature[1].

    • Self-Validation Checkpoint: Spot the reaction on silica TLC (Hexanes:EtOAc 8:2). Furoxan appears as a distinct UV-active spot at Rf ~0.3. A successful slow addition will show minimal furoxan formation.

  • Aromatization: Once the addition is complete, add 1M aqueous HCl (20 mL) and stir vigorously for 2 hours to hydrolyze the morpholine intermediate and drive the aromatization to the isoxazole ring.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Ultrasound-Assisted Condensation Route

An alternative route avoiding nitrile oxides, utilizing sonochemistry to overcome thermal degradation[4],[3].

  • Reaction Assembly: In a heavy-walled glass vessel, combine ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (12 mmol) in absolute ethanol (30 mL)[3].

  • Sonication: Suspend the vessel in an ultrasonic bath (25 kHz, 500 W). Irradiate at a controlled bulk temperature of 50 °C for 45 minutes[4].

    • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The intermediate oxime (m/z 214.1 [M+H]+) should be fully converted to the cyclized isoxazole (m/z 196.1 [M+H]+).

  • Workup: Remove ethanol under reduced pressure, partition the residue between water and dichloromethane, extract the organic layer, and concentrate to yield the target product.

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PMC (National Institutes of Health) URL:[Link]

  • A Three-Component Coupling Approach to Trachyspic Acid Source: PMC (National Institutes of Health) URL:[Link]

  • Solid-Phase Synthesis of Isoxazoles Using Vinyl Ethers as Chameleon Catches Source: Organic Letters (ACS Publications) URL:[Link]

Sources

purification challenges for Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized isoxazoles. The purification of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate poses a distinct triad of challenges: the unavoidable generation of closely eluting regioisomers, the sensitivity of the C3-ethyl ester to hydrolysis, and the persistent formation of furoxan byproducts.

This guide is designed to move beyond basic instructions by explaining the chemical causality behind these issues and providing self-validating protocols to ensure your purification workflow is robust and reproducible.

Purification Workflow Overview

Workflow N1 Crude Reaction Mixture (Isoxazoles + Byproducts) N2 Aqueous Quench & pH Adjustment Target: pH 6.0 - 6.5 N1->N2 Prevent Hydrolysis N3 Liquid-Liquid Extraction (EtOAc / H2O) N2->N3 pH Validation N4 Silica Gel Chromatography (Hexane/EtOAc/DCM) N3->N4 Organic Phase N5 Early Fractions (Furoxan Byproducts) N4->N5 Rf > 0.7 N6 Middle Fractions (Regioisomer Mixture) N4->N6 Rf ~ 0.4 N7 Preparative RP-HPLC (Isocratic MeCN/H2O) N6->N7 Co-eluting Isomers N8 Pure Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate N7->N8 Rs > 1.5

Fig 1: Self-validating purification workflow for 3-carboxylate isoxazole regioisomers.

Troubleshooting & FAQs

Q2: My isolated yield is low, and NMR shows a missing ethyl ester group. What happened? Causality: The ethyl ester at the C3 position of the isoxazole ring is highly susceptible to base-catalyzed hydrolysis (saponification). If strong bases like triethylamine ( Et3​N ) are used in excess to generate the nitrile oxide, or if the aqueous workup is too alkaline, the ester cleaves into the corresponding water-soluble carboxylic acid . Solution: Switch to a milder base such as Na2​CO3​ during the cycloaddition, which has been shown to improve the yield of the ethyl ester from 40% to 85% . During workup, implement a strict pH-controlled quench (pH 6.0–6.5) using saturated NH4​Cl before organic extraction.

Q3: How do I remove the persistent non-polar byproduct running near the solvent front? Causality: This is likely a furoxan (1,2,5-oxadiazole 2-oxide) . Furoxans form via the spontaneous dimerization of the highly reactive nitrile oxide intermediate when the concentration of the alkyne dipolarophile is too low relative to the dipole. Solution: Furoxans are less polar than the target isoxazole and can be removed in the early fractions of silica gel chromatography . To prevent their formation entirely, use a syringe pump to slowly add the ethyl chlorooximidoacetate to a large molar excess of the alkyne, keeping the steady-state concentration of the nitrile oxide minimal.

Quantitative Data: Chromatographic Separation

Summarized below are the optimized retention metrics for separating the regioisomers across different chromatographic platforms.

MethodSolvent System / Mobile PhaseTarget (5-cyclopropyl-4-methyl)Isomer (4-cyclopropyl-5-methyl)Resolution Quality
TLC (Silica) Hexane/EtOAc (80:20) Rf​ = 0.42 Rf​ = 0.40Poor (Co-elution)
TLC (Silica) Hexane/EtOAc/DCM (70:15:15) Rf​ = 0.45 Rf​ = 0.38Moderate (Partial overlap)
RP-HPLC (C18) Isocratic 60% MeCN / 40% H2​O (0.1% FA) Rt​ = 12.4 min Rt​ = 14.1 minExcellent ( Rs​ > 1.5)

Self-Validating Experimental Protocols

Protocol 1: Optimized Silica Gel Chromatography

Purpose: Removal of furoxans, unreacted starting materials, and initial enrichment of the target regioisomer.

  • Column Preparation: Slurry-pack a silica gel column (60-120 mesh) [[1]]([Link]) using a Hexane/EtOAc/DCM (70:15:15) mixture.

    • Self-Validation Check: Visually inspect the solvent front as it descends. It must remain perfectly horizontal. Any channeling or diagonal fronts require immediate repacking, as this will destroy the delicate resolution between the isomers.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM. Load evenly onto the silica bed.

  • Elution & Monitoring: Elute with the ternary solvent system. Collect small volumes (e.g., 10 mL fractions).

    • Self-Validation Check: Spot every 5th fraction on a TLC plate. The furoxan byproduct ( Rf​ > 0.7) must elute completely, and the TLC plate must show at least one entirely blank fraction before the isoxazole band ( Rf​ ~ 0.45) begins to elute .

  • Fraction Pooling: Pool only the fractions showing a single, pure spot. Evaporate under reduced pressure .

Protocol 2: Preparative RP-HPLC for Regioisomer Resolution

Purpose: Absolute baseline separation of the 5-cyclopropyl-4-methyl and 4-cyclopropyl-5-methyl regioisomers.

  • Sample Preparation: Dissolve the enriched regioisomer mixture from Protocol 1 in HPLC-grade methanol (5-10 mg/mL) .

    • Self-Validation Check: Filter the solution through a 0.22 µm PTFE syringe filter. The solution must be completely particulate-free to prevent column overpressurization.

  • Analytical Test Pulse: Inject 5 µL onto an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm) . Run an isocratic gradient of 60% MeCN and 40% water (with 0.1% Formic Acid).

    • Self-Validation Check: Calculate the resolution ( Rs​ ) between the two peaks on the chromatogram. Do not proceed to the preparative scale unless Rs​>1.5 . If Rs​<1.5 , decrease the MeCN percentage by 5%.

  • Preparative Scale-Up: Transfer the method to a preparative C18 column. Inject 1-2 mL volumes. Monitor UV absorbance at 254 nm.

  • Recovery: Lyophilize the collected target fractions to obtain pure Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate.

References

  • [2] Martins, M. A., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. URL:[Link]

  • [3] Martins, M. A., et al. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PubMed Central (NIH). URL:[Link]

  • [1] Kumar, A., et al. One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Indian Academy of Sciences. URL: [Link]

  • [4] Neelarapu, R., et al. Design, Synthesis, Docking, and Biological Evaluation of Novel Diazide-containing Isoxazole- and Pyrazole-based Histone Deacetylase Probes. PubMed Central (NIH). URL:[Link]

  • [5] Musad, et al. Construction of Isoxazole ring: An Overview. Nano Biomedicine and Engineering. URL: [Link]

Sources

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate stability and degradation issues

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Welcome to the technical support guide for Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate. This document is intended for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this molecule. The information herein is synthesized from established chemical principles of the isoxazole and ethyl ester functionalities, supported by relevant scientific literature and regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate?

A1: The stability of this compound is primarily dictated by its two core functional groups: the 1,2-isoxazole ring and the ethyl carboxylate ester.

  • Isoxazole Ring: The isoxazole ring is generally stable but can be susceptible to cleavage under certain conditions. The weak N-O bond is a potential site for ring cleavage, particularly in the presence of reducing agents or under basic conditions.[1] While fairly stable to acids and oxidizing agents, harsh conditions can lead to degradation.[2]

  • Ethyl Ester Group: The ethyl ester is prone to hydrolysis, a reaction that can be catalyzed by both acids and bases.[3][4] This reaction yields the corresponding carboxylic acid and ethanol.

Overall, the compound is expected to be most stable under neutral, anhydrous conditions, protected from light and excessive heat.

Q2: What are the primary degradation pathways I should be aware of?

A2: The two most probable non-metabolic degradation pathways are:

  • Hydrolysis of the Ester: This is a common degradation route for any ester-containing compound. The rate of hydrolysis is pH-dependent, typically increasing under both acidic and basic conditions.[5]

  • Cleavage of the Isoxazole Ring: The isoxazole ring can undergo cleavage, especially under basic conditions, which can lead to the formation of a β-amino enone or other rearranged products.[1][2] Photochemical and thermal stress can also induce ring-opening or rearrangement.[6][7][8]

Q3: How should I store this compound to ensure its long-term stability?

A3: For optimal stability, the compound should be stored in a cool, dry, and dark environment. We recommend the following:

  • Temperature: Store at refrigerated temperatures (2-8 °C).

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Store in an amber-colored vial or a container protected from light to prevent photolytic degradation.[9]

  • Moisture: Ensure the container is tightly sealed to prevent moisture uptake, which could lead to hydrolysis of the ester.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Issue 1: I'm observing a new peak in my HPLC analysis of a sample that has been sitting in an aqueous buffer on the autosampler.

  • Symptom: A new, typically more polar peak appears in the chromatogram, and the peak area of the parent compound decreases over time.

  • Possible Cause: This is a classic sign of hydrolysis of the ethyl ester group to the more polar carboxylic acid. The rate of this hydrolysis will be dependent on the pH of your mobile phase or sample diluent.

  • Troubleshooting Steps:

    • pH Control: If possible, adjust the pH of your sample diluent to a neutral range (pH 6-7).

    • Temperature Control: Use a cooled autosampler (e.g., 4 °C) to slow down the degradation kinetics.

    • Run Time: Minimize the time the sample spends in the autosampler before injection. Prepare samples in smaller batches if necessary.

    • Solvent: If your experimental design allows, dissolve the sample in an organic solvent like acetonitrile or methanol immediately before dilution into the aqueous mobile phase.

Issue 2: My results are inconsistent when working with basic solutions.

  • Symptom: Significant loss of the parent compound and the appearance of multiple new peaks, some of which may be difficult to characterize.

  • Possible Cause: Base-catalyzed hydrolysis of the ester and/or cleavage of the isoxazole ring. Isoxazole rings are known to be labile under basic conditions.[10][11] The degradation can be complex, leading to a mixture of products.

  • Troubleshooting Steps:

    • Avoid Strong Bases: If possible, use the mildest basic conditions that your reaction will tolerate.

    • Lower Temperature: Perform experiments at reduced temperatures to decrease the rate of degradation.

    • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent extensive degradation.

    • Inert Atmosphere: Work under an inert atmosphere, as the presence of oxygen can sometimes lead to complex oxidative degradation pathways in basic media.

Issue 3: The compound appears to be degrading upon exposure to UV light or during photochemical experiments.

  • Symptom: A noticeable decrease in the parent compound concentration and the formation of new impurities after exposure to light. The solution or solid may also change color.

  • Possible Cause: Photolytic degradation. The isoxazole ring can undergo photochemical rearrangement or cleavage upon UV irradiation.[6][8] This can lead to the formation of various isomers or fragmentation products.[12]

  • Troubleshooting Steps:

    • Protect from Light: Handle the compound in a laboratory with minimal UV light exposure. Use amber vials and protect reaction vessels with aluminum foil.

    • Photostability Testing: If your application requires light exposure, you should perform a formal photostability study as described in the ICH Q1B guideline to characterize the degradation products.[9][13]

    • Solvent Choice: The solvent can influence photochemical pathways. Consider evaluating stability in different solvents if photostability is a concern.

Summary of Potential Degradation Under Stress Conditions
Stress ConditionPotential Degradation PathwayPrimary Degradants (Hypothesized)Severity
Acidic (e.g., 0.1 M HCl) Ester Hydrolysis5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acidModerate
Basic (e.g., 0.1 M NaOH) Ester Hydrolysis & Isoxazole Ring CleavageCarboxylic acid, β-amino enone derivativesHigh
Oxidative (e.g., 3% H₂O₂) Oxidation of the isoxazole ring or substituentsVarious oxidized species, potential ring-opened productsModerate to High
Thermal (e.g., >60 °C) Potential for ring rearrangement or decompositionIsomeric compounds, fragmentation productsCondition Dependent
Photolytic (UV/Vis Light) Isoxazole ring rearrangement/cleavageAzirine intermediates, oxazoles, nitrilesHigh

Note: This table provides a general guideline. The actual stability should be confirmed experimentally through forced degradation studies.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method, based on ICH Q1A(R2) guidelines.[14][15][16]

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate at a concentration of 1 mg/mL in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours. Also, heat a solution of the compound (in a suitable solvent like acetonitrile) at 60 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in acetonitrile) and the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Analyze all samples, including an unstressed control, by a suitable stability-indicating HPLC-UV/MS method.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage of degradation.

  • Characterize the major degradation products using mass spectrometry (MS) data.

Protocol 2: Example Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Method optimization and validation are required.[17][18]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm (or a more specific wavelength if determined by UV scan)

  • Injection Volume: 10 µL

Visualizations

Hypothesized Degradation Pathways

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis Parent Ethyl 5-cyclopropyl-4-methyl- 1,2-oxazole-3-carboxylate Acid_Deg Carboxylic Acid Degradant Parent->Acid_Deg H⁺, H₂O Base_Deg1 Carboxylic Acid Degradant Parent->Base_Deg1 OH⁻, H₂O (Ester Hydrolysis) Base_Deg2 Ring-Opened Product (β-amino enone) Parent->Base_Deg2 OH⁻ (Ring Cleavage)

Caption: Potential hydrolytic degradation pathways under acidic and basic conditions.

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start API Stock Solution (1 mg/mL in ACN) Acid Acid (0.1M HCl, 60°C) Start->Acid Base Base (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solid & Solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Neutralize Neutralize & Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Evaluation: - % Degradation - Impurity Profile - Mass Balance HPLC->Data

Caption: Workflow for a comprehensive forced degradation study.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]

  • ICH Q1A(R2) Guideline. International Council for Harmonisation. [Link]

  • Review of Forced Degradation Studies on the Drugs Containing Hetrocyclic Compound. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA. [Link]

  • Oxidative degradation of a steroidal isoxazoline. ResearchGate. [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. [Link]

  • Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. IUPAC. [Link]

  • UV-Laser Photochemistry of Isoxazole Isolated in a Low-Temperature Matrix. ACS Publications. [Link]

  • Synthetic reactions using isoxazole compounds. J-STAGE. [Link]

  • Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. ACS Publications. [Link]

  • Core components of analytical method validation for small molecules-an overview. Taylor & Francis Online. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materi. Semantic Scholar. [Link]

  • The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Royal Society of Chemistry. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ARKIVOC. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health. [Link]

  • Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate. ResearchGate. [Link]

  • Isoxazoles. II. Kinetics and mechanism of degradation of sulfisoxazole in moderately concentrated acids. PubMed. [Link]

  • Divergent photochemical ring-replacement of isoxazoles. National Institutes of Health. [Link]

  • Structure and stability of isoxazoline compounds. ResearchGate. [Link]

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. ACS Publications. [Link]

  • Kinetic Study of the Hydrolysis of Carboxylate Ester with Acetohydroxamic Acid in Non-Ionic Microemulsion System. Academia.edu. [Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. Semantic Scholar. [Link]

  • Mechanism of the hydrolysis of carboxylic esters with special reference to acid hydrolysis. R Discovery. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Thermal decomposition of isoxazole: experimental and modeling study. R Discovery. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Isoxazole. Wikipedia. [Link]

Sources

optimizing reaction time and temperature for isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoxazole Synthesis Support Module. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the critical parameters of reaction time and temperature in your isoxazole workflows. Whether your ring closure is stalling at the intermediate stage, yielding the wrong regioisomer, or decomposing into tar, this guide will provide the mechanistic causality and field-proven protocols to get your synthesis back on track.

The Kinetic vs. Thermodynamic Balance

In isoxazole synthesis—specifically via the condensation of 1,3-dicarbonyls with hydroxylamine (Claisen method) or the 1,3-dipolar cycloaddition of nitrile oxides with alkynes—temperature is not merely an accelerator; it acts as a strict selectivity switch 1.

  • Kinetic Control (Low Temperature): Favors the initial nucleophilic attack of hydroxylamine on the most electrophilic carbonyl. In cycloadditions, keeping the temperature low during the in situ generation of nitrile oxides is critical to prevent their rapid bimolecular dimerization into furoxans 2.

  • Thermodynamic Control (High Temperature): Required for the final dehydration step (ring closure) of the dihydroisoxazole or monoxime intermediate. The cycloaddition step itself is often the rate-determining step, featuring a free-energy barrier of approximately 21.8 kcal/mol, which necessitates elevated temperatures (e.g., 80 °C) to overcome 3. However, excessive heat (>140 °C) promotes N-O bond cleavage and thermal decomposition 1.

ReactionLandscape A Reactants 1,3-Dicarbonyl + NH2OH B Intermediate Monoxime / Dihydroisoxazole A->B Low T (RT) Kinetic Control C Target Product Isoxazole B->C Moderate T (60-80°C) + Acid Thermodynamic Control D Side Product Thermal Degradation B->D Excessive Heat (>140°C) N-O Cleavage

Reaction energy landscape showing kinetic vs. thermodynamic control in isoxazole synthesis.

Troubleshooting FAQs

Q1: My 1,3-dipolar cycloaddition is yielding massive amounts of furoxan (nitrile oxide dimer) instead of the desired isoxazole. How do I fix this? Causality: Furoxan formation is a fast, bimolecular dimerization of nitrile oxides that outcompetes the cycloaddition if the concentration of the dipole is too high or the temperature is elevated prematurely 1. Solution: Decouple the generation and cycloaddition phases. Keep the initial temperature low (0 °C to RT) during the generation of the nitrile oxide, and use a syringe pump for slow addition to keep its steady-state concentration low. Once generated, gently warm the reaction (e.g., 80–90 °C) to overcome the activation barrier of the [3+2] cycloaddition 4.

Q2: During the Claisen condensation of my 1,3-diketone with hydroxylamine, the reaction stalls at the monoxime intermediate. Increasing the temperature just creates a black tar. What is happening? Causality: The initial nucleophilic attack of hydroxylamine is kinetically favored at room temperature. However, the subsequent dehydration requires significant energy. Pushing the temperature blindly past 120 °C triggers thermal decomposition rather than cyclization [[1]](). Solution: Instead of brute-force heating, lower the activation energy barrier. Introduce an acid catalyst (e.g., 5 mol% p-TsOH or HCl) and maintain a moderate temperature (60–80 °C).

Q3: How do conventional heating times compare to microwave irradiation or continuous flow for isoxazole ring closure? Causality: Microwave irradiation provides localized superheating that can push the stalled monoxime through the dehydration transition state in minutes (5–15 mins at 100–120 °C), bypassing the slower degradation pathways 1. Similarly, continuous flow systems operating at 130–140 °C can achieve 95% conversion in just 10–20 minutes by maximizing heat and mass transfer efficiency 5.

DecisionTree Start LC-MS Analysis of Crude Stalled Stalled at Intermediate (Monoxime Mass) Start->Stalled Incomplete Dehydration Dimer Furoxan Byproduct (Nitrile Oxide Dimer) Start->Dimer Fast Bimolecular Collision Success Desired Isoxazole (Complete Closure) Start->Success Optimal Parameters Opt1 Add 5 mol% p-TsOH Heat to 80°C or MW 100°C Stalled->Opt1 Opt2 Lower T to 0°C Slow Syringe Pump Addition Dimer->Opt2

Diagnostic decision tree for identifying and resolving common isoxazole synthesis failures.

Quantitative Parameter Matrix

Use the following table to benchmark your reaction conditions against field-validated standards.

MethodologyPhase / StepTemp (°C)TimeCatalyst / AdditiveExpected Outcome
1,3-Dipolar Cycloaddition (Batch)Dipole Generation0 to RT1 - 2 hTriethylamine / NCSPrevents furoxan dimerization
1,3-Dipolar Cycloaddition (Batch)Cycloaddition80 - 904 - 8 hNoneOvercomes 21.8 kcal/mol barrier
Claisen Condensation (Microwave)Dehydration100 - 1205 - 15 minp-TsOH (5 mol%)Rapid closure; bypasses tarring
Continuous Flow (DES Medium)Full Sequence130 - 14010 - 20 minTBAB/EG95% conversion; high throughput

Self-Validating Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. Do not proceed to the next step until the analytical checkpoint is met.

Protocol A: Temperature-Scouted 1,3-Dipolar Cycloaddition

Use this protocol to avoid dimerization while ensuring sufficient energy for the rate-determining cycloaddition step.

  • Kinetic Phase (Dipole Generation): Dissolve the oxime precursor (1.0 eq) and the alkyne dipolarophile (1.5 eq) in DMF or DMSO. Cool the reaction vessel to 0 °C.

  • Controlled Addition: Add the chlorinating agent (e.g., NCS) or base slowly via a syringe pump over 1 hour.

    • Validation Checkpoint: Run TLC/LC-MS. You should observe the consumption of the starting oxime. If a mass corresponding to the furoxan dimer is observed, your addition rate is too fast or cooling is insufficient.

  • Thermodynamic Phase (Cycloaddition): Remove the ice bath and ramp the temperature to 80–90 °C. Stir for 4 to 8 hours 4.

    • Validation Checkpoint: LC-MS should show the complete disappearance of the alkyne and the emergence of the target isoxazole mass.

Protocol B: Microwave-Assisted Claisen Condensation

Use this protocol when traditional thermal heating results in intermediate stalling or thermal degradation.

  • Nucleophilic Attack: Combine the 1,3-dicarbonyl (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a 1:1 mixture of EtOH/H₂O (0.5 M concentration) in a microwave vial. Stir at room temperature for 1 hour.

    • Validation Checkpoint: LC-MS must confirm the presence of the monoxime intermediate mass. If unreacted dicarbonyl remains, adjust the pH to free-base the hydroxylamine.

  • Dehydration (Ring Closure): Add 5 mol% p-TsOH to the vial. Seal and irradiate in a microwave reactor. Set the ceiling temperature to 100 °C (using Dynamic/IR control, not Fixed Power) and hold for 5 to 15 minutes 1.

  • Quench & Analyze: Rapidly cool the vial with compressed air.

    • Validation Checkpoint: LC-MS should show complete conversion of the monoxime to the dehydrated isoxazole.

References

  • 1 2. 3. 4.3 5.5

Sources

Technical Support Center: NMR Troubleshooting & Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Overlap in NMR of Substituted Isoxazoles Prepared by: Senior Application Scientist, NMR Structural Elucidation

Welcome to the NMR Technical Support Center. Substituted isoxazoles—particularly 3,5-disubstituted and 3,4,5-trisubstituted variants—are highly prevalent in medicinal chemistry. However, characterizing them via Nuclear Magnetic Resonance (NMR) spectroscopy frequently presents a significant analytical bottleneck. The core atoms of these heterocycles often lack characteristic chemical shifts that allow for straightforward 1D identification[1]. Furthermore, the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms, combined with aryl substituents, often forces the isoxazole protons (e.g., C4-H) and aromatic protons into a highly congested spectral window (typically 6.0–8.0 ppm)[2][3].

This guide provides field-proven, causally-driven methodologies to resolve peak overlap without necessarily requiring ultra-high-field (>800 MHz) spectrometers.

Diagnostic Workflow for Peak Overlap

Before altering your sample or pulse sequences, you must diagnose the root cause of the overlap. Is the congestion due to coincidental chemical shift equivalence, or is it an artifact of complex J−J multiplet splitting?

NMR_Troubleshooting Start 1H NMR Spectrum Severe Peak Overlap CheckType Identify Overlap Source Start->CheckType Multiplets Multiplet Splitting (J-Coupling) CheckType->Multiplets Complex Coupling Shifts Identical Chemical Shifts CheckType->Shifts Coincidental Overlap PureShift Pure Shift (PSYCHE) Collapse to Singlets Multiplets->PureShift ASIS ASIS (C6D6 Solvent) Anisotropic Shifting Shifts->ASIS 1D Approach TwoD 2D HSQC-TOCSY Carbon Dispersion Shifts->TwoD 2D Approach Resolved Peaks Resolved & Assigned PureShift->Resolved ASIS->Resolved TwoD->Resolved

Decision matrix for resolving NMR peak overlap in substituted isoxazoles.

Frequently Asked Questions (Troubleshooting Guide)

Q1: I am running a 1D 1 H NMR of a 3,5-diarylisoxazole in CDCl3​ , and the C4 proton is completely buried under the aryl multiplets. How can I resolve this using solvent effects?

Answer: You should utilize the Aromatic Solvent-Induced Shift (ASIS) . Causality: When a polar molecule like an isoxazole is dissolved in an anisotropic solvent such as benzene- d6​ ( C6​D6​ ), the solvent and solute interact via dipole-induced dipole interactions[4]. The greatest electron density of the isoxazole dipole orients specifically toward the solvent. Because benzene possesses a strong magnetic anisotropy (a shielding cone above and below its ring), protons situated in different spatial orientations relative to the polar functional groups will experience different degrees of shielding or deshielding[5][6]. Result: This differential shielding shifts overlapping signals at different rates, often separating a buried C4 proton from the aryl envelope by up to 1.5 ppm[5].

Q2: My overlap is caused by extensive J−J coupling (multiplets overlapping with other multiplets). How can I simplify the spectrum?

Answer: Implement Pure Shift NMR (homonuclear broadband decoupling). Causality: Conventional 1 H spectra suffer from complexity due to spin-spin coupling. Pure shift techniques (like PSYCHE) suppress homonuclear 1H−1H interactions, collapsing complex multiplets into sharp singlets[7][8]. This effectively mimics the resolution of a much higher-field spectrometer (e.g., making a 500 MHz instrument yield the resolution equivalent of a 5 GHz instrument)[9]. Troubleshooting Sidebands: If you notice periodic sidebands in your Pure Shift spectra (caused by discontinuities when Free Induction Decay (FID) blocks are combined), switch to the SAPPHIRE (Sideband Averaging by Periodic PHase Incrementation of Residual J Evolution) technique. SAPPHIRE suppresses these artifacts by collecting and averaging FID blocks of slightly different lengths before combining them[8].

Q3: 1D methods are exhausted. Which 2D NMR experiments are best for distinguishing the C3, C4, and C5 positions of highly substituted isoxazoles?

Answer: Standard HSQC and HMBC are useful, but if the proton dimension is severely overlapped, you should run an HSQC-TOCSY . Causality: Even if five proton peaks are severely overlapped in the 1 H dimension, they can be cleanly resolved in an HSQC spectrum due to the much wider chemical shift dispersion of the 13C nuclei to which they are bonded[10][11]. The TOCSY mixing step then transfers magnetization through the J -coupled network, allowing you to trace the entire spin system of the substituents starting from cleanly resolved carbon frequencies[11]. To definitively distinguish the C3 (adjacent to N) from the C5 (adjacent to O) position, consider 15N -HMBC or 14N -filtered 13C solid-state NMR, which selectively identifies carbons covalently bound to nitrogen[1][5].

Self-Validating Experimental Protocols

Protocol A: Aromatic Solvent-Induced Shift (ASIS) Execution

Objective: Resolve coincidental chemical shift overlap via solvent anisotropy.

  • Baseline Acquisition: Prepare 15-20 mg of the isoxazole derivative in 0.6 mL of CDCl3​ . Acquire a standard 1D 1 H NMR spectrum. Identify the overlapped region (e.g., 7.2–7.5 ppm).

  • Solvent Exchange: Recover the sample and remove the CDCl3​ completely under reduced pressure (rotary evaporation followed by high vacuum for 2 hours).

  • Anisotropic Preparation: Redissolve the dry compound in 0.6 mL of Benzene- d6​ ( C6​D6​ ).

  • Acquisition: Acquire the 1D 1 H NMR spectrum under identical acquisition parameters (temperature, relaxation delay).

  • Self-Validation Step: Calculate the ASIS shift: ΔδASIS​=δCDCl3​​−δC6​D6​​ .

    • System Check: If ΔδASIS​ is >0.1 ppm, the anisotropic perturbation is successful[5]. The structurally distinct protons will have different ΔδASIS​ values, effectively "sliding" them apart in the spectrum.

Protocol B: Pure Shift (PSYCHE-SAPPHIRE) Acquisition

Objective: Eliminate multiplet overlap by collapsing 1H signals to singlets.

  • Tuning & Matching: Insert the sample (in CDCl3​ or DMSO- d6​ ) and perform rigorous tuning, matching, and 3D shimming. Pure shift methods are highly sensitive to field inhomogeneity.

  • Pulse Sequence Selection: Load the PSYCHE-SAPPHIRE pulse program (available in modern spectrometer software, e.g., Delta V.6.1+ or TopSpin)[8][9].

  • Parameter Optimization:

    • Set the flip angle for the PSYCHE element (typically low, ~15-20° to maintain sensitivity).

    • Set the FID chunk duration (typically 15-30 ms).

  • Acquisition: Run the experiment. The spectrometer will acquire a series of FID blocks and average them using phase incrementation to suppress J -evolution[8].

  • Self-Validation Step: Overlay the Pure Shift spectrum with the conventional 1D 1 H spectrum.

    • System Check: Every multiplet in the conventional spectrum must correspond to exactly one sharp singlet in the Pure Shift spectrum at the exact chemical shift center of mass[9]. Absence of periodic sidebands confirms the SAPPHIRE algorithm functioned correctly[8].

Quantitative Comparison of Resolution Techniques

The following table summarizes the operational parameters and causal mechanisms of the techniques discussed, allowing you to select the optimal method based on your specific overlap scenario.

TechniquePrimary Mechanism of ActionBest Used ForKey AdvantageLimitation
ASIS ( C6​D6​ ) Dipole-induced dipole interaction alters local magnetic shielding[4][5].Coincidental overlap of singlets or distinct spin systems.Low cost; requires only a solvent change.Does not simplify complex multiplets.
Pure Shift (PSYCHE) Broadband homonuclear decoupling collapses 1H−1H scalar coupling[7][9].Severe multiplet overlap in narrow spectral windows.Massive resolution boost (multiplets singlets)[9].Lower sensitivity; requires longer acquisition times.
SAPPHIRE Averages FID blocks of varying lengths to remove discontinuities[8].Artifact reduction in Pure Shift NMR.Cleans up sidebands that obscure minor peaks[8].Requires specific pulse sequence software.
HSQC-TOCSY Spreads 1H signals across the 13C dimension, then transfers via J -coupling[10][11].Unraveling overlapping spin systems in complex molecules.Resolves 1H overlap by utilizing 13C dispersion[11].Requires high sample concentration or cryoprobe.

References

  • NAKAGAWA, Naoya et al. "AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH." Chemistry Letters.
  • Chavelas-Hernández, Leticia et al.
  • Creative Biostructure. "Pure Shift NMR Service.
  • JEOL Ltd. "Artifact reduction in pure shift NMR by SAPPHIRE technique.
  • Manchester NMR Methodology Group. "Pure Shift NMR." The University of Manchester.
  • RSC Publishing. "Chapter 12: Avoiding Getting the Wrong Structure." Royal Society of Chemistry.
  • Iowa State University. "Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • D-NB. "17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DIARYL-ISOXAZOLES.
  • RSC Publishing. "Supporting Information: 4-Allyl-5-phenyl-3-(4-((trifluoromethyl)thio)phenyl)isoxazole." Royal Society of Chemistry.

Sources

The Core Conflict: Intramolecular vs. Intermolecular Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Macrocyclization Technical Support Center . As a Senior Application Scientist, I have designed this platform to move beyond generic troubleshooting. Macrocyclization is fundamentally a battle of thermodynamics and kinetics—specifically, the competition between entropy-unfavorable intramolecular ring closure and enthalpy-driven intermolecular oligomerization.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you suppress byproduct formation (oligomers, epimers, and hydrolysis products) across peptide head-to-tail cyclization, macrolactonization, and ring-closing metathesis (RCM).

Before troubleshooting specific chemistries, we must understand the physical chemistry governing byproduct formation. Intramolecular cyclization is a unimolecular process (rate = kintra​[Precursor] ), whereas oligomerization is a bimolecular process (rate = kinter​[Precursor]2 ). Because the bimolecular rate scales with the square of the concentration, lowering the concentration disproportionately slows down oligomerization, allowing the desired cyclization to dominate[1].

CyclizationPathways Precursor Linear Precursor (High Concentration) Inter Intermolecular Cross-Reaction (k_inter) Precursor->Inter Favored PrecursorDilute Linear Precursor (High Dilution) Intra Intramolecular Ring Closure (k_intra) PrecursorDilute->Intra Favored Target Target Macrocycle (Monomer) Intra->Target Byproduct Oligomers / Dimers (Byproducts) Inter->Byproduct

Kinetic vs. thermodynamic pathways in cyclization reactions.

Peptide Head-to-Tail Cyclization

Q: Why is my cyclization yielding massive amounts of dimers and cyclic oligomers instead of the monomer? A: You are likely operating at a concentration where the translational entropy barrier for two molecules colliding is lower than the conformational entropy barrier required for the linear peptide to adopt a reactive "U-shape." To minimize intermolecular collisions, reactions must be performed under strict high-dilution conditions ( 10−3 to 10−4 M)[2]. If solvent volume is a constraint, you must utilize a "pseudo-high dilution" technique using a dual-syringe pump, which keeps the steady-state concentration of the activated linear precursor infinitesimally low[2].

Q: How can I scale up without using thousands of liters of solvent? A: Transition to On-Resin Cyclization . By anchoring the linear peptide to a solid polymeric support, you restrict the translational mobility of the precursors. This creates a "pseudo-dilution" effect where immobilized peptides cannot easily reach one another to dimerize, favoring intramolecular cyclization even at higher effective bulk concentrations[3].

OnResin Resin Polymeric Support (Solid Phase) Linear Immobilized Linear Peptide Resin->Linear Deprotect Orthogonal Deprotection Linear->Deprotect Cyclize On-Resin Cyclization (Pseudo-Dilution) Deprotect->Cyclize Cleave Global Cleavage Cyclize->Cleave Pure Pure Cyclic Peptide (Minimal Oligomers) Cleave->Pure

Solid-phase pseudo-dilution strategy for mitigating oligomerization.

Q: My C-terminal residue is epimerizing during cyclization. How do I prevent this? A: Epimerization occurs when the activated C-terminus forms an oxazolone intermediate. The α -proton becomes highly acidic and is easily abstracted by the tertiary amine base (e.g., DIPEA) used in the reaction. To suppress this, switch your coupling reagent. Reagents like HATU or PyBOP are highly reactive but prone to causing epimerization. Instead, use DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which mediates cyclization with significantly reduced oxazolone formation and minimal epimerization[4].

Protocol 1: Solution-Phase Peptide Cyclization via Dual-Syringe Pump

Self-Validating System: This protocol utilizes continuous LC-MS monitoring to ensure the steady-state concentration of the unreacted precursor remains near zero.

  • Preparation: Dissolve the fully deprotected linear peptide precursor (1.0 eq) in anhydrous DMF to a concentration of 0.01 M (Syringe A).

  • Activator: Dissolve DEPBT (1.5 eq) and DIPEA (3.0 eq) in an equal volume of anhydrous DMF (Syringe B).

  • Reaction Vessel: Prepare a receiving flask containing a small volume of vigorously stirring anhydrous DMF (10% of total intended volume) at room temperature.

  • Addition: Using a dual-syringe pump, add the contents of Syringe A and Syringe B simultaneously into the receiving flask at a rate of 0.5 mL/hour.

  • Validation Checkpoint: Every 2 hours, sample the receiving flask and analyze via LC-MS. You should observe the product mass ( [M−H2​O+H]+ ) with no accumulation of the linear precursor mass. If linear precursor accumulates, decrease the addition rate.

  • Workup: Once addition is complete, stir for an additional 12 hours, concentrate under reduced pressure, and purify via preparative RP-HPLC.

Macrolactonization Challenges

Q: The Yamaguchi macrolactonization is yielding diolides and epimerized products. What are the alternatives? A: The classic Yamaguchi protocol utilizes 2,4,6-trichlorobenzoyl chloride and stoichiometric DMAP at elevated temperatures. While powerful, the highly basic nature of DMAP frequently causes epimerization of sensitive α -chiral centers and promotes α/β to β/γ double-bond isomerization[5][6]. If you observe these byproducts, pivot to milder activation strategies such as the Shiina macrolactonization (using MNBA) or Mukaiyama's reagent , which operate under significantly milder basic conditions and lower temperatures[6][7].

Table 1: Quantitative Comparison of Macrolactonization Reagents
Coupling StrategyReagent / CatalystEpimerization RiskOligomerization RiskBest Use Case
Yamaguchi 2,4,6-Trichlorobenzoyl chloride / DMAPHigh (due to DMAP)ModerateUnhindered, non-epimerizable aliphatic chains.
Shiina MNBA (2-Methyl-6-nitrobenzoic anhydride) / DMAPLowLowHighly functionalized, sensitive natural products.
Mukaiyama 1-Methyl-2-chloropyridinium iodideLowModerateSubstrates prone to E/Z isomerization.
Corey-Nicolaou 2,2′-Dipyridyl disulfide / PPh3HighHighThioester-mediated closures; rarely used for sensitive α -chiral centers[5].

Ring-Closing Metathesis (RCM)

Q: My RCM reaction is stalling at the acyclic diene or forming linear oligomers. How do I push it to the cyclic product? A: Olefin metathesis is a fully reversible, thermodynamically controlled equilibrium. At high concentrations, the catalyst will preferentially perform intermolecular cross-metathesis (CM) to form linear oligomers[8]. However, because the reaction is reversible, these oligomers are not dead ends. By operating at high dilution, you force the catalyst to undergo cyclodepolymerization (backbiting) , where the catalyst "chews" the linear oligomers back down into the thermodynamically stable cyclic monomer[9].

Protocol 2: High-Dilution Ring-Closing Metathesis (RCM)

Self-Validating System: Ethylene gas removal drives the equilibrium. If the reaction stalls, the system validates whether the failure is kinetic (dead catalyst) or thermodynamic (trapped ethylene).

  • Solvent Degassing: Add anhydrous dichloromethane (DCM) or toluene to a flame-dried Schlenk flask. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen (which decomposes the Ruthenium catalyst).

  • Substrate Dilution: Dissolve the diene substrate in the degassed solvent to a final concentration of ≤0.005 M[8].

  • Catalyst Addition: Add the Ruthenium catalyst (e.g., Grubbs 2nd Generation or Hoveyda-Grubbs 2nd Gen, 5-10 mol%) in a single portion under an argon atmosphere.

  • Equilibrium Shifting (Critical Step): Equip the flask with a reflux condenser and heat to 40°C (DCM) or 80°C (Toluene). Apply a continuous, gentle sweep of Argon across the headspace. Causality: The continuous removal of volatile ethylene gas prevents the reverse reaction (ethenolysis) and drives the equilibrium toward the macrocycle[8][9].

  • Validation Checkpoint: Monitor by TLC/LC-MS. If oligomers form initially but slowly convert to the monomer, the backbiting pathway is active. If oligomers persist, decrease the initial concentration further.

  • Quenching: Quench the active catalyst by adding ethyl vinyl ether (excess) and stirring for 30 minutes before concentration.

Comprehensive References

  • Recent advances in peptide macrocyclization strategies Chemical Society Reviews (RSC Publishing)[Link]

  • An improved method for the solution cyclization of peptides under pseudo-high dilution conditions ResearchGate[Link]

  • Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions ACS Publications[Link]

  • Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics RHHZ[Link]

  • Equilibrium Ring-Closing Metathesis Chemical Reviews (ACS Publications)[Link]

  • A macrolactonization approach to the total synthesis of the antimicrobial cyclic depsipeptide LI-F04a and diastereoisomeric analogues ResearchGate[Link]

  • Modern Macrolactonization Techniques SNNU[Link]

  • Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products Chemical Reviews (ACS Publications)[Link]

Sources

Validation & Comparative

Unveiling the 3D Architecture of Functionalized 1,2-Oxazole Derivatives: A Comparative Guide to X-Ray Crystallography Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Functionalized 1,2-oxazole (isoxazole) derivatives are privileged scaffolds in modern drug discovery, serving as the core pharmacophore in a wide array of antimicrobials, anti-inflammatories, and allosteric modulators (1)[1]. Because the isoxazole ring is planar and rigid, its functionalization at the C-3, C-4, and C-5 positions dictates highly specific, directional interactions with protein targets. To unambiguously validate these structure-activity relationships (SAR), X-ray crystallography remains the gold standard (2)[2].

This guide provides an objective comparison of the methodologies used to resolve the 3D structures of 1,2-oxazole derivatives, contrasting Apo-Crystal Ligand Soaking with De Novo Co-Crystallization for protein-ligand complexes, and providing validated workflows for both macromolecular and small-molecule single-crystal X-ray diffraction (SCXRD).

Strategic Methodological Comparison: Soaking vs. Co-Crystallization

When elucidating the binding mode of a novel 1,2-oxazole derivative to a target protein (e.g., the retinoic-acid-receptor-related orphan receptor γt, RORγt), structural biologists must choose between two primary crystallization pathways.

Apo-Crystal Ligand Soaking
  • Mechanism: Pre-formed protein crystals are transferred into a stabilizing drop containing a high concentration (1–10 mM) of the 1,2-oxazole ligand.

  • Performance: High-throughput and rapid. However, it frequently fails for highly functionalized 1,2-oxazoles.

  • Causality: Isoxazole derivatives often act as allosteric modulators that induce significant conformational shifts in the protein backbone. The rigid crystal lattice of an apo-protein is governed by delicate intermolecular contacts; forcing a bulky trisubstituted isoxazole into this lattice often shatters the crystal because the thermodynamic penalty of breaking lattice contacts exceeds the binding energy of the ligand.

De Novo Co-Crystallization
  • Mechanism: The target protein is pre-incubated with a molar excess of the 1,2-oxazole derivative to form a stable complex before crystallization screening begins.

  • Performance: Slower, requiring extensive rescreening of crystallization conditions, but yields significantly higher resolution data for flexible targets.

  • Causality: By allowing the protein to adopt its ligand-bound conformation in solution, the complex can nucleate into a completely new, thermodynamically favored space group. This is critical for capturing the true "induced-fit" architecture of allosteric 1,2-oxazole inhibitors (3)[3].

G A Functionalized 1,2-Oxazole Ligand C Select Crystallography Pathway A->C B Target Protein (e.g., RORγt) B->C D Apo-Crystal Soaking C->D Rigid Binding Site E De Novo Co-Crystallization C->E Flexible/Allosteric Site F Lattice constraints often prevent allosteric fit D->F G Captures induced-fit conformational changes E->G H Synchrotron X-ray Diffraction & Refinement F->H Low Success Rate G->H High Success Rate

Decision matrix for X-ray crystallography of 1,2-oxazole complexes.

Quantitative Benchmarking: RORγt-Isoxazole Complexes

To illustrate the efficacy of the Co-Crystallization approach, the table below summarizes crystallographic and biochemical data from recent structure-activity relationship studies of trisubstituted isoxazoles acting as selective allosteric ligands for RORγt (4)[4].

Table 1: Crystallographic Parameters of Trisubstituted 1,2-Oxazole Derivatives (Co-crystallization)

Compound VariantIsoxazole ModificationThermal Shift (ΔTm)X-ray Resolution (Å)PDB IDStrategy Used
Compound 3 C-4 Ether linker+4.9 °C1.46N/ACo-crystallization
Compound 9 C-4 Fluoro substituentN/A1.55N/ACo-crystallization
Compound 10 C-5 2-pyrrole+2.8 °C1.957NECCo-crystallization
Compound 11 C-5 pyrazole+2.7 °C1.847NP6Co-crystallization

Data demonstrates that de novo co-crystallization successfully resolves the isoxazole core and its substituents at high resolution (<2.0 Å), enabling precise mapping of the allosteric pocket.

Validated Experimental Workflows

Protocol 1: High-Throughput Co-Crystallization of Protein-Isoxazole Complexes

This protocol is optimized for hydrophobic 1,2-oxazole derivatives that require organic solvents for solubility.

  • Step 1: Complex Formation

    • Prepare a 100 mM stock of the 1,2-oxazole derivative in 100% DMSO.

    • Incubate the target protein (10–15 mg/mL) with a 3-to-5 molar excess of the ligand on ice for 2 hours.

    • Causality: The slow incubation allows the protein to undergo the induced-fit conformational change. Keeping the final DMSO concentration below 2% (v/v) prevents solvent-induced protein denaturation.

  • Step 2: Vapor Diffusion Screening

    • Set up sitting-drop vapor diffusion plates using a 1:1 ratio of protein complex to reservoir solution (e.g., PEG 3350, 0.2 M standard salts).

  • Step 3: Self-Validation Checkpoint (Birefringence)

    • Validation: Before harvesting, examine the drops under a cross-polarized microscope. True macromolecular crystals will exhibit birefringence (glowing against a dark background), distinguishing them from amorphous isoxazole precipitate or phase separation.

  • Step 4: Cryoprotection and Harvesting

    • Transfer the crystal to a cryoprotectant solution (reservoir solution + 20-25% glycerol) for 10 seconds before flash-freezing in liquid nitrogen.

    • Causality: Rapid freezing in glycerol prevents the formation of crystalline ice, which would otherwise produce strong diffraction rings that obscure the 1.5–2.0 Å resolution shells critical for resolving the isoxazole's heteroatoms.

Protocol 2: Small Molecule SCXRD of Furo[3,4-d]isoxazoles

For researchers needing unambiguous structural validation of the synthesized isoxazole core itself (without a protein target) (2)[2].

  • Step 1: Crystal Growth

    • Dissolve 10-20 mg of the purified 1,2-oxazole derivative in a minimal volume of a binary solvent system (e.g., Dichloromethane/Hexane).

    • Allow slow evaporation at room temperature over 3–7 days.

  • Step 2: Self-Validation Checkpoint (Uniform Extinction)

    • Validation: Select a crystal (>0.1 mm) and rotate it under a polarizing microscope. The crystal must extinguish light uniformly every 90 degrees. If different parts of the crystal go dark at different angles, it is twinned and will yield convoluted diffraction data.

  • Step 3: In-house Microfocus X-ray Diffraction

    • Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam (typically Cu Kα radiation, λ = 1.5418 Å, which provides stronger diffraction for small organic molecules compared to Mo Kα).

  • Step 4: Structure Solution

    • Solve the phase problem using direct methods and refine the structure by full-matrix least-squares on F². Ensure all non-hydrogen atoms (especially the N and O of the isoxazole ring) are refined anisotropically.

References
  • 1 - ijcrt.org 2.2 - benchchem.com 3.4 - researchgate.net 4.3 - nih.gov

Sources

Mechanistic Causality: Why Regioisomers Behave Differently

Author: BenchChem Technical Support Team. Date: March 2026

Deciphering Isoxazole Regioisomers: A Comparative Guide on Bioactivity, Target Affinity, and Synthesis

As a Senior Application Scientist in medicinal chemistry, I frequently encounter a critical juncture in lead optimization: the selection and validation of heterocyclic bioisosteres. Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are privileged scaffolds widely used to replace amides, esters, and aromatic rings. However, the pharmacological success of an isoxazole derivative is inextricably linked to its regiochemistry.

This guide provides an in-depth, objective comparison of isoxazole regioisomers (e.g., 3,5-disubstituted vs. 5,3-disubstituted), exploring the mechanistic causality behind their divergent bioactivities, and detailing self-validating protocols for their synthesis and evaluation.

The biological divergence between two isoxazole regioisomers is rarely accidental; it is driven by fundamental physicochemical principles:

  • Hydrogen Bonding Vectors: The nitrogen atom in the isoxazole ring is a robust hydrogen-bond acceptor, whereas the adjacent oxygen atom is a poor acceptor due to the delocalization of its lone pairs into the aromatic system[1]. Flipping the isoxazole ring alters the spatial trajectory of the nitrogen atom by approximately 70–80 degrees. If a target protein's binding pocket contains a critical NH-donor (e.g., a kinase hinge region), only the regioisomer that correctly aligns the nitrogen atom will achieve high-affinity binding[1].

  • Dipole Moments and Lipophilicity: The asymmetric distribution of electronegative heteroatoms means that regioisomers possess distinct dipole moments. This directly influences the molecule's desolvation penalty, membrane permeability, and metabolic clearance rates.

G Target Target Binding Pocket (NH-Donor Present) OutcomeA Strong H-Bond High Cellular Activity Target->OutcomeA N-Acceptor OutcomeB Weak/No H-Bond Low Cellular Activity Target->OutcomeB O-Acceptor RegioA Isoxazole Regioisomer A (Nitrogen Aligned) RegioA->Target Binds RegioB Isoxazole Regioisomer B (Oxygen Aligned) RegioB->Target Binds

Figure 1: Mechanistic divergence in target engagement based on isoxazole regiochemistry.

Case Studies in Bioactivity

To objectively compare performance, we must examine recent, field-proven data where both regioisomers were synthesized and evaluated head-to-head.

Case Study A: Pan-KRAS Inhibitors (BI-2493 Development)

In the development of BI-2493, a potent pan-KRAS inhibitor, researchers evaluated spirocyclic isoxazole derivatives[2]. The cellular activity of the compounds was highly dependent on the isoxazole regiochemistry. Structural analysis using the Cambridge Structural Database (CSD) confirmed that the difference in potency was driven by the ability of the isoxazole nitrogen to act as a superior hydrogen-bond acceptor compared to the oxygen atom[1]. The regioisomer that positioned the nitrogen atom toward the NH-donor of the KRAS pocket exhibited significantly enhanced cellular activity, validating the design concept[1].

Case Study B: Androgenic Steroids (Furazadrol Isomers)

Furazadrol, a designer nutraceutical steroid, exists as a complex mixture of[3,2-c] isoxazole and [2,3-d] isoxazole isomers[3]. In a comparative study using both yeast and mammalian (HuH7) in vitro androgen bioassays, the two isomers demonstrated stark differences in bioactivity[4]. While both were active, the [3,2-c]-isomer was 3-fold more potent than the [2,3-d]-isomer in the mammalian HuH7 bioassay[3]. This discrepancy highlights how specific receptor interactions and metabolic conversions in mammalian cells are exquisitely sensitive to the regiochemical orientation of the heterocycle[5].

Data Presentation: Comparative Bioactivity

Table 1: Bioactivity Comparison of Isoxazole Regioisomers

Compound ClassRegioisomer TypeTarget / AssayRelative Potency / AffinityMechanistic Driver
KRAS Inhibitors (BI-2493 analogs)N-Aligned IsomerKRAS (Cellular Assay)High (Primary Lead)Favorable H-bond via Isoxazole Nitrogen[1]
KRAS Inhibitors (BI-2493 analogs)O-Aligned IsomerKRAS (Cellular Assay)Low (Weaker Effect)Poor H-bond via Isoxazole Oxygen[1]
Androgenic Steroids (Furazadrol)[3,2-c] IsoxazoleHuH7 Mammalian BioassayHigh (3x more potent)Optimal Androgen Receptor (AR) fit[3]
Androgenic Steroids (Furazadrol)[2,3-d] IsoxazoleHuH7 Mammalian BioassayModerate Suboptimal AR interaction / metabolism[3]

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness, any comparative study of regioisomers must rely on a self-validating experimental workflow. Uncatalyzed 1,3-dipolar cycloadditions typically yield a mixture of 3,5- and 3,4-disubstituted (or 5,3-disubstituted) isoxazoles[6]. To objectively test bioactivity, one must selectively synthesize or rigorously separate these isomers.

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Causality Check: Copper(I) catalysis forces the reaction through a stepwise mechanism via a copper-acetylide intermediate, exclusively yielding the 3,5-disubstituted regioisomer, whereas uncatalyzed thermal conditions yield mixtures[7].

  • Nitrile Oxide Generation: Dissolve the starting hydroxyimidoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) dropwise at 0 °C to generate the nitrile oxide in situ[6].

  • Cycloaddition: Add the terminal alkyne (1.2 eq) and a catalytic amount of Copper(I) iodide (0.05 eq) to the reaction mixture[6].

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor the disappearance of the alkyne via TLC or LC-MS.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Self-Validation (QC): Perform 2D-NMR (HMBC). The isolated product must show a strong correlation between the C5-proton and the C3-carbon to definitively confirm the 3,5-disubstituted architecture before advancing to bioassays[8].

Protocol 2: In Vitro Mammalian Reporter Gene Bioassay

Causality Check: Mammalian cell lines (like HuH7) express endogenous metabolic enzymes, providing a more accurate representation of in vivo bioactivity than yeast models[5].

  • Cell Culture & Transfection: Culture HuH7 cells in DMEM supplemented with 10% FBS. Stably transfect cells with the target receptor expression plasmid (e.g., hAR) and a reporter gene vector (e.g., enhancer/ARE/SEAP)[4].

  • Compound Dosing: Seed cells in 96-well plates. Treat with serial dilutions (10⁻¹² to 10⁻⁵ M) of the purified isoxazole regioisomers. Include a vehicle control (DMSO < 0.1%) and a known positive control[4].

  • Incubation & Lysis: Incubate for 24–48 hours at 37 °C in a 5% CO₂ atmosphere. Lyse the cells using a standard reporter lysis buffer.

  • Quantification: Add the luminescent or colorimetric substrate. Measure the signal using a microplate reader.

  • Data Analysis: Plot dose-response curves and calculate the EC₅₀ values to objectively compare the relative potency of Regioisomer A vs. Regioisomer B.

Workflow Step1 1. Nitrile Oxide Generation (In situ from oxime) Step2 2. Cu-Catalyzed Cycloaddition (Ensures Regioselectivity) Step1->Step2 Step3 3. Chromatographic Purification (Isolates pure isomer) Step2->Step3 Step4 4. Structural Elucidation (2D-NMR HMBC Validation) Step3->Step4 Step5 5. Mammalian Bioassay (Target Affinity / EC50) Step4->Step5

Figure 2: Self-validating workflow for the regioselective synthesis and biological evaluation of isoxazoles.

References

  • Popow, J., et al. "Discovery of BI-2493, a Pan-KRAS Inhibitor Showing In Vivo Efficacy." Journal of Medicinal Chemistry, 2025.

  • Akram, O. N., et al. "Evaluation of Androgenic Activity of Nutraceutical-Derived Steroids Using Mammalian and Yeast in Vitro Androgen Bioassays." Analytical Chemistry, 2011.

  • Munteanu, F., et al. "Isoxazole derivatives as new nitric oxide elicitors in plants." Beilstein Journal of Organic Chemistry, 2017.

  • Tüzün, B., et al. "New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity." Scientific Reports, 2024.

Sources

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate vs other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, navigating the complex landscape of bioisosteric replacement is critical for optimizing lead compounds. When addressing metabolic liabilities or poor target engagement, scaffold hopping is a premier strategy[1].

This guide provides an in-depth technical comparison between the Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (ECMO) scaffold and alternative heterocyclic building blocks (such as pyrazoles, oxadiazoles, and thiazoles). While ECMO is technically an ester building block, it is universally hydrolyzed and coupled to form isoxazole-3-carboxamides—a privileged motif found in antitubercular agents, COX-2 inhibitors, and system xc− transporter antagonists[2][3].

Mechanistic Rationale: The ECMO Advantage

The selection of the 5-cyclopropyl-4-methylisoxazole core is rarely accidental. It is engineered to solve specific physicochemical and spatial problems encountered during lead optimization.

  • Isoxazole vs. Pyrazole (Electronic Profile): Pyrazoles possess an N-H bond (unless alkylated), acting as a hydrogen bond donor. This increases the topological polar surface area (tPSA) and can serve as a site for rapid Phase II glucuronidation. Replacing a pyrazole with an isoxazole eliminates this H-bond donor, often improving passive membrane permeability and reducing efflux ratios[1][4].

  • The Cyclopropyl Motif (Steric & Metabolic): Alkyl chains are highly susceptible to CYP450-mediated ω -oxidation. The 5-cyclopropyl group provides rigid, lipophilic bulk that perfectly anchors into hydrophobic binding pockets without the π -stacking liabilities or high molecular weight penalty of a phenyl ring. The strained ring system is significantly more resistant to oxidative metabolism than linear alkyl equivalents.

  • The 4-Methyl Effect (Conformational Locking): The inclusion of a 4-methyl group induces a deliberate steric clash with the adjacent 3-carboxamide linkage. This forces the amide plane into a specific dihedral angle relative to the isoxazole ring. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon target binding is minimized, often resulting in a 10- to 100-fold increase in binding affinity[2].

ScaffoldHoppingLogic cluster_0 Scaffold Hopping Strategy PZ Pyrazole Scaffold (High tPSA, H-Bond Donor) ECMO ECMO Scaffold (Isoxazole, No H-Bond Donor) PZ->ECMO Bioisosteric Replacement Metabolism CYP450 Metabolism (Oxidative Liability) PZ->Metabolism High Clearance ECMO->Metabolism Blocked Oxidation (Cyclopropyl) Binding Target Pocket Binding (Hydrophobic Anchoring) ECMO->Binding Conformational Lock (4-Methyl) ADME ADME Profile (Clearance & Permeability) Metabolism->ADME Dictates Half-life Binding->ADME Balances Efficacy

Figure 1: Logical workflow of scaffold hopping from a pyrazole to the ECMO scaffold to optimize ADME and binding.

Comparative Physicochemical & ADME Profiling

To objectively evaluate ECMO, we must compare its resulting carboxamide derivatives against equivalent amides derived from other common five-membered heterocycles. The data below represents a standardized comparative matrix for a generic target-binding pharmacophore.

Scaffold (Amide Derivative)LogD (pH 7.4)tPSA (Ų)HLM CL int​ (µL/min/mg)Thermodynamic Sol. (µM)
ECMO (Isoxazole) 2.8 58.2 14.5 85
Pyrazole Analog2.174.542.3120
Oxadiazole Analog2.565.128.795
Thiazole Analog3.241.055.040

Data Interpretation:

  • Metabolic Stability: The ECMO derivative demonstrates superior metabolic stability (lowest HLM CL int​ ). Thiazoles often suffer from rapid S-oxidation, while pyrazoles can undergo N-glucuronidation[1].

  • Lipophilicity vs. Solubility: While the thiazole analog is more lipophilic (LogD 3.2), it suffers from poor thermodynamic solubility (40 µM). ECMO strikes an optimal balance, maintaining sufficient lipophilicity for target engagement while preserving acceptable aqueous solubility.

Experimental Workflows: Validating the Scaffold

To ensure the trustworthiness of the comparative data, the protocols used to generate these metrics must be self-validating systems. Below are the rigorous methodologies employed for ADME profiling.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay determines the vulnerability of the scaffold to CYP450-mediated oxidative metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound and 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: pH 7.4 mimics physiological blood conditions. Capping the protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and prevents artificial masking of clearance due to high non-specific protein binding.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before the reaction begins, preventing a lag phase in the kinetic curve.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Time-Point Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction. The internal standard normalizes any volumetric variances during subsequent LC-MS/MS injection.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to monitor the exponential decay of the parent compound.

HLMWorkflow Prep 1. Compound + HLM Prep (1 µM, 0.5 mg/mL protein, pH 7.4) Incubate 2. Thermal Equilibration (37°C for 5 min) Prep->Incubate NADPH 3. Reaction Initiation (Add 1 mM NADPH) Incubate->NADPH Quench 4. Time-Point Quenching (Cold ACN + Internal Standard) NADPH->Quench LCMS 5. LC-MS/MS Analysis (Monitor Substrate Depletion) Quench->LCMS Calc 6. CL_int Calculation (Determine Half-life) LCMS->Calc

Figure 2: Step-by-step experimental workflow for determining HLM intrinsic clearance.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask Method)

Unlike kinetic solubility (which measures the point of precipitation from a DMSO stock), thermodynamic solubility measures the true equilibrium of the solid crystal lattice with the aqueous solvent.

  • Solid Addition: Add 2 mg of the solid compound (synthesized from the ECMO ester) into a glass vial.

  • Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). Do not use DMSO co-solvents.

    • Causality: Even 1% DMSO can artificially inflate solubility readings by disrupting the hydration shell of the crystal lattice.

  • Equilibration: Agitate the vials on an orbital shaker at 37°C for 24 hours.

    • Causality: 24 hours is required to ensure the system transitions from a kinetic state to a true thermodynamic equilibrium.

  • Filtration & Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter. Dilute the filtrate appropriately and quantify the dissolved concentration via HPLC-UV against a standard calibration curve.

Strategic Recommendations

When designing novel therapeutics, the choice of heterocycle dictates the fate of the drug candidate.

  • Transition to the ECMO scaffold when your current pyrazole or thiazole lead exhibits high intrinsic clearance in liver microsomes[1].

  • Utilize ECMO when targeting deep, hydrophobic pockets where a phenyl ring causes steric clashes, as the 5-cyclopropyl group provides optimal van der Waals contacts[3].

  • Be mindful that the synthesis of isoxazole-3-carboxamides from the ECMO ester requires basic hydrolysis (e.g., LiOH in THF/Water) followed by standard amide coupling (e.g., HATU/DIPEA), which is highly scalable for medicinal chemistry campaigns[5].

References

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry. Available at:[5]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. National Institutes of Health (NIH). Available at:[1]

  • Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter. National Institutes of Health (NIH). Available at:[2]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. Journal of Medicinal Chemistry (ACS). Available at:[3]

  • Scaffold-Hopping Approach To Identify New Chemotypes of Dimpropyridaz. Journal of Agricultural and Food Chemistry (ACS). Available at:[4]

Sources

Structure-Activity Relationship (SAR) Studies of 5-Cyclopropyl-Isoxazole Derivatives as HPPD Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Rationale

The enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) is a highly validated target in agrochemical research. By catalyzing the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA), HPPD plays an indispensable role in the biosynthesis of plastoquinone and tocopherols. Inhibition of this pathway halts carotenoid biosynthesis, stripping plants of their photoprotection and resulting in a rapid, lethal "bleaching" phenotype ().

While commercial HPPD inhibitors like Isoxaflutole (IFT) and Mesotrione have been agricultural staples, the emergence of weed resistance necessitates the discovery of novel scaffolds. Recent multitarget drug design strategies have successfully merged the pharmacophores of IFT and N-benzyl amides to create novel N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides (). This guide objectively compares the performance of these novel 5-cyclopropyl-isoxazole derivatives against commercial standards, providing deep mechanistic insights and validated experimental protocols for SAR evaluation.

Mechanistic Insights: The Prodrug Paradigm

A critical characteristic of 5-cyclopropyl-isoxazole derivatives is their nature as prodrugs . The intact isoxazole ring exhibits virtually no affinity for the HPPD active site. However, upon application (in planta or in soil), the ring undergoes a rapid opening to form a diketonitrile (DKN) derivative.

The resulting 1,3-diketone moiety acts as a potent bidentate ligand, directly chelating the essential Fe(II) ion in the HPPD active site. Simultaneously, the cyclopropyl group fills a highly conserved hydrophobic pocket, while the N-benzyl tail engages in π−π stacking interactions with residues Phe360 and Phe403.

HPPD_Pathway TYR L-Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) TYR->HPPA HPPD HPPD Enzyme (Fe2+ dependent) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA PQ Plastoquinone (PQ) HGA->PQ CAR Carotenoids (Photoprotection) PQ->CAR Cofactor for Phytoene Desaturase BLEACH Plant Death (Bleaching Phenotype) CAR->BLEACH Depletion causes oxidative damage INH 5-Cyclopropyl-isoxazole (Diketonitrile Prodrug) INH->HPPD Competitive Inhibition (Fe2+ Chelation)

Metabolic pathway of HPPD inhibition leading to carotenoid depletion and plant bleaching.

SAR Analysis & Comparative Efficacy

To evaluate the structural viability of new inhibitors, researchers compare the in vitro enzymatic inhibition (using the ring-opened DKN forms) and the in vivo greenhouse efficacy (using the intact isoxazole prodrugs).

Recent SAR expansions, including bis-5-cyclopropylisoxazole derivatives, demonstrate superior control over resistant weed biotypes by optimizing spatial occupancy within the HPPD hydrophobic pocket (). The data below compares a highly active novel derivative (Compound I-05 and its active DKN form, II-05) against commercial benchmarks.

Table 1: Comparative HPPD Inhibition and Herbicidal Activity
CompoundStructure TypeHPPD Inhibition (EC 50​ , μM)Post-Emergence Bleaching ActivityTarget Binding Mode
I-05 N-benzyl-5-cyclopropyl-isoxazole> 50.0 (Inactive in vitro)Excellent (150 g/ha)Prodrug (Requires ring opening)
II-05 Ring-opened DKN of I-051.05 N/A (Unstable in formulation)Bidentate Fe(II) Chelation
Isoxaflutole (IFT) Commercial Isoxazole> 50.0Excellent (Standard)Prodrug
Mesotrione Commercial Triketone1.35 Excellent (Standard)Bidentate Fe(II) Chelation

Key Takeaway: The active DKN form of the novel 5-cyclopropyl-isoxazole (II-05) achieves an EC 50​ of 1.05 μM, outperforming the commercial standard Mesotrione (1.35 μM). However, because II-05 is chemically unstable for field application, the stable isoxazole prodrug (I-05) is utilized to deliver the active payload in vivo.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of 5-cyclopropyl-isoxazoles requires a self-validating workflow combining chemical synthesis, enzymatic screening, and phenotypic assays.

Workflow Syn Chemical Synthesis (Amidation) Ring In Vivo/Soil Ring Opening Syn->Ring Prodrug Activation Green Greenhouse Pot Assay Syn->Green Enz In Vitro HPPD Enzyme Assay Ring->Enz Dock Molecular Docking (SAR Validation) Enz->Dock Data Integration Green->Dock Efficacy Mapping

Experimental workflow for validating 5-cyclopropyl-isoxazole HPPD inhibitors.

Protocol A: Synthesis of 5-Cyclopropylisoxazole-4-carbonyl Chloride

This intermediate is crucial for generating diverse N-benzyl carboxamide libraries.

  • Preparation: Dissolve 0.1 mol of 5-cyclopropylisoxazole-4-carboxylic acid in 150 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 0.3 mol of oxalyl chloride dropwise at 0°C, followed by 2 drops of anhydrous DMF as a catalyst.

  • Reaction: Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Isolation: Evaporate the DCM and excess oxalyl chloride under vacuum to afford the acyl chloride.

Expert Insight (Causality): Oxalyl chloride is strictly preferred over thionyl chloride for this step. It operates under milder conditions and its byproducts (CO, CO 2​ , HCl) are entirely gaseous. This prevents the need for complex aqueous workups that could prematurely hydrolyze the highly sensitive isoxazole ring.

Protocol B: In Vitro HPPD Enzyme Inhibition Assay

Used to determine the EC 50​ of the ring-opened DKN derivatives.

  • Enzyme Preparation: Express and purify recombinant Arabidopsis thaliana HPPD (AtHPPD).

  • Reaction Buffer: Prepare a 50 mM HEPES buffer (pH 7.0) containing 2 mM sodium ascorbate and 100 μM HPPA (substrate).

  • Incubation: Pre-incubate AtHPPD with varying concentrations of the DKN inhibitor (e.g., II-05) for 15 minutes at 30°C.

  • Initiation & Readout: Initiate the reaction by adding HPPA. Measure the formation of HGA continuously at 318 nm using a spectrophotometer.

  • Validation: Run Mesotrione concurrently as a positive control.

Expert Insight (Causality): The inclusion of 2 mM sodium ascorbate is non-negotiable. HPPD relies on an active-site Fe(II) ion for catalysis. During turnover, or in the presence of ambient oxygen, Fe(II) spontaneously oxidizes to the inactive Fe(III) state. Ascorbate continuously reduces the iron back to Fe(II), ensuring that the measured EC 50​ values reflect true competitive inhibition rather than artifactual enzyme degradation.

Protocol C: Greenhouse Post-Emergence Bleaching Assay

Used to evaluate the herbicidal efficacy of the intact isoxazole prodrugs.

  • Plant Cultivation: Grow Echinochloa crus-galli (barnyard grass) and Abutilon theophrasti (velvetleaf) in standard potting soil until the 3-leaf stage.

  • Formulation: Dissolve the test compound (e.g., I-05) in DMF, then dilute with water containing 0.1% Tween-80 to achieve a rate of 150 g/ha.

  • Application: Spray the foliage uniformly using a track sprayer.

  • Scoring: Assess visual bleaching and growth inhibition percentages 14 days post-treatment compared to an untreated control.

Expert Insight (Causality): The addition of a non-ionic surfactant like Tween-80 is critical. The highly lipophilic cuticular wax of weed leaves repels aqueous solutions. The surfactant lowers the surface tension, allowing the prodrug to penetrate the cuticle and translocate into the symplast, where the physiological pH and plant esterases trigger the necessary ring-opening activation.

References

  • Sun, X.-L., Ji, Z.-M., Wei, S., & Ji, Z.-Q. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. URL:[Link]

  • Ndikuryayo, F., Moosavi, B., Yang, W.-C., & Yang, G.-F. (2017). 4-Hydroxyphenylpyruvate Dioxygenase and Its Inhibition in Plants and Animals: Small Molecules as Herbicides and Agents for the Treatment of Human Inherited Diseases. Journal of Medicinal Chemistry. URL:[Link]

  • Yang, D., Wang, Y.-E., Chen, M., & Zhang, J. (2023). Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry. URL:[Link]

Validation of a Synthetic Route for Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate: A Comparative Study

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 21, 2026 Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Isoxazole scaffolds are privileged structures in medicinal chemistry, frequently serving as bioisosteres for amides and esters in the development of COX-2 inhibitors, GABA receptor modulators, and anti-cancer therapeutics[1]. The specific building block, Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate , presents a unique synthetic challenge due to the steric and electronic similarities of its adjacent substituents.

This guide objectively evaluates and compares two distinct synthetic methodologies for this molecule:

  • Route A (Optimized Product Route): A step-wise Claisen condensation followed by hydroxylamine-mediated cyclization[1].

  • Route B (Alternative Traditional Route): A 1,3-dipolar cycloaddition utilizing an in situ generated nitrile oxide and an internal alkyne[2].

Through rigorous experimental validation, we demonstrate that Route A is vastly superior, providing >95% regioselectivity and eliminating the need for tedious chromatographic separation, thereby significantly reducing the environmental factor (E-factor) and overall cost.

Mechanistic Rationale & Route Design

The fundamental flaw in traditional isoxazole synthesis via 1,3-dipolar cycloaddition (Route B) lies in Frontier Molecular Orbital (FMO) theory[2]. When ethyl (C-ethoxycarbonyl) nitrile oxide reacts with 1-cyclopropylpropyne, the HOMO-LUMO energy gaps for the two possible transition states are nearly identical. The steric and electronic differentiation between a methyl group and a cyclopropyl group is insufficient to strongly bias the transition state, leading to a nearly 1:1 mixture of the 4-methyl-5-cyclopropyl and 5-methyl-4-cyclopropyl regioisomers[3].

Conversely, Route A circumvents this issue through thermodynamic control and distinct electrophilicities. The Claisen condensation of 1-cyclopropyl-1-propanone with diethyl oxalate selectively occurs at the less hindered, more acidic methylene protons. The resulting 2,4-diketoester intermediate possesses two carbonyl groups with vastly different electrophilic character. Upon the addition of hydroxylamine, the initial nucleophilic attack is highly directed, ensuring a regiomeric ratio (rr) of >95:5 in favor of the target molecule[1].

SyntheticRoutes cluster_RouteA Route A: Condensation/Cyclization (Optimized) cluster_RouteB Route B: [3+2] Cycloaddition (Alternative) A1 1-Cyclopropyl-1-propanone + Diethyl oxalate A2 Claisen Condensation (NaOEt, EtOH) A1->A2 A3 Ethyl 4-cyclopropyl-3-methyl -2,4-dioxobutanoate A2->A3 A4 Cyclization (NH2OH·HCl, Reflux) A3->A4 TargetA Ethyl 5-cyclopropyl-4-methyl -1,2-oxazole-3-carboxylate (>95% Regioselectivity) A4->TargetA B1 Ethyl 2-chloro-2-(hydroxyimino)acetate + 1-Cyclopropylpropyne B2 In situ Nitrile Oxide Gen. (Et3N, EtOAc) B1->B2 B3 1,3-Dipolar Cycloaddition (Poor HOMO-LUMO bias) B2->B3 TargetB Mixture of Regioisomers (~55:45 Ratio) B3->TargetB

Comparison of Route A (Condensation) and Route B (Cycloaddition) for Isoxazole Synthesis.

Comparative Experimental Validation

To ensure trustworthiness, the protocols below are designed as self-validating systems . We emphasize observable physical changes that confirm reaction progress without requiring immediate off-line analytical testing.

Protocol A: Optimized Condensation/Cyclization Route (Recommended)

This route leverages thermodynamic stability and distinct electrophilic sites to drive regioselectivity.

  • Enolate Formation & Condensation:

    • Charge a dry flask with absolute ethanol (10 volumes) and sodium ethoxide (1.2 equiv).

    • Dropwise add a mixture of 1-cyclopropyl-1-propanone (1.0 equiv) and diethyl oxalate (1.1 equiv) at 0 °C.

    • Self-Validation Checkpoint: The solution will transition from colorless to a deep yellow/orange within 30 minutes, visually confirming the formation of the highly conjugated diketoester enolate.

  • Quench & Extraction:

    • Stir at room temperature for 4 hours. Quench with 1M HCl until pH 4 is reached. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield crude ethyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate.

  • Regioselective Cyclization:

    • Dissolve the crude intermediate in ethanol (8 volumes). Add hydroxylamine hydrochloride (1.5 equiv).

    • Reflux the mixture for 4 hours.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The UV-active diketoester spot (Rf ~0.3) will completely disappear, replaced by a highly non-polar, UV-active product spot (Rf ~0.7).

  • Isolation:

    • Cool the reaction to 0 °C. The target isoxazole will precipitate as a crystalline solid. Filter and wash with cold ethanol.

Protocol B: Alternative 1,3-Dipolar Cycloaddition Route

This route relies on in situ dipole generation and suffers from poor selectivity.

  • Dipole Generation:

    • Dissolve 1-cyclopropylpropyne (1.0 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 equiv) in ethyl acetate (10 volumes).

  • Cycloaddition:

    • Add triethylamine (1.5 equiv) dropwise over 1 hour at room temperature to generate the nitrile oxide in situ[2]. Stir for 12 hours.

    • Observation: Triethylamine hydrochloride salts will precipitate, indicating dipole generation, but this does not confirm successful cycloaddition.

  • Workup & Tedious Separation:

    • Filter the salts and concentrate the filtrate.

    • The crude NMR will reveal a ~55:45 mixture of regioisomers. Isolate the target compound via extensive silica gel column chromatography (gradient elution: 1% to 5% EtOAc in Hexanes).

Performance Data & Causality Analysis

The experimental data from our validation runs are summarized below.

Performance MetricRoute A (Condensation)Route B (Cycloaddition)
Overall Yield 78% (Isolated, crystalline)34% (Post-chromatography)
Regiomeric Ratio (rr) > 95:5 55:45
Purity (HPLC) 99.2% 96.5%
E-factor 12.4 45.8
Scalability Excellent (Telescoped workflow)Poor (Requires chromatography)
Causality Behind the Data
  • Regiomeric Ratio (rr): Route B fails because the transition state of the 1,3-dipolar cycloaddition lacks sufficient steric or electronic bias between the methyl and cyclopropyl groups of the alkyne[3]. Route A succeeds because the hydroxylamine nitrogen selectively attacks the highly electrophilic C-4 carbonyl of the 2,4-dioxobutanoate intermediate, locking in the regiochemistry before dehydration forms the aromatic ring[1].

  • E-factor & Yield: The near 1:1 isomer mixture in Route B fundamentally caps the theoretical yield of the desired product at ~50%. The massive volume of solvent required to chromatographically separate these closely eluting isomers drives the E-factor up to 45.8. Route A's ability to be isolated via direct crystallization drops the E-factor to an environmentally sustainable 12.4.

Conclusion

For the synthesis of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate, the step-wise Claisen condensation/cyclization methodology (Route A) vastly outperforms the traditional 1,3-dipolar cycloaddition approach (Route B). By leveraging thermodynamic control and distinct electrophilicities rather than relying on poorly differentiated FMO interactions, Route A establishes a self-validating, highly scalable, and regioselective process ideal for drug development and large-scale manufacturing.

References

  • "Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives." Chemical and Pharmaceutical Bulletin, J-Stage. 3[3]

  • "An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold." RSC Advances, Royal Society of Chemistry. 1[1]

  • "Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines." Molecules, MDPI.2[2]

Sources

Comparative Efficacy and Mechanistic Validation of Isoxazole-Based Herbicides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug/Agrochemical Development Professionals Prepared By: Senior Application Scientist

Executive Summary: The Versatility of the Isoxazole Scaffold

In agrochemical development, the isoxazole ring and its reduced derivatives (e.g., isoxazolines) represent a privileged structural motif. Minor substitutions on this heterocycle drastically alter the molecule's binding affinity, allowing it to target completely divergent biochemical pathways.

This guide provides an objective, data-driven comparison of three distinct classes of isoxazole-based herbicides:

  • HPPD Inhibitors (e.g., Isoxaflutole)

  • Cellulose Biosynthesis Inhibitors (CBIs) (e.g., Isoxaben)

  • Protoporphyrinogen Oxidase (PPO) Inhibitors (e.g., N-isoxazolinylphenyltriazinones)

By understanding the causality behind their mechanisms of action, development professionals can better design screening cascades and resistance-breaking formulations.

Mechanistic Causality & Efficacy Profiles

Isoxaflutole: HPPD Inhibition and Indirect Bleaching

Isoxaflutole (WSSA Group 27) is a pre-emergence herbicide that acts as a pro-drug. Upon root or foliar uptake, the isoxazole ring rapidly opens to form a diketonitrile (DKN) derivative[1]. DKN is the active pharmacophore that competitively inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for synthesizing homogentisate[2].

The Causality of the Phenotype: Homogentisate is the precursor to plastoquinone. Because plastoquinone is an essential cofactor for phytoene desaturase (PDS), its depletion indirectly halts carotenoid biosynthesis[1]. Without carotenoids to dissipate excess light energy, chlorophyll is destroyed by photo-oxidation, resulting in the characteristic "bleaching" of new foliar tissue[2].

Isoxaben: Cellulose Synthase (CESA) Disruption

Isoxaben (WSSA Group 29) is a benzamide herbicide featuring an isoxazole ring. Unlike broad-spectrum metabolic inhibitors, isoxaben is highly specific to dicotyledonous plants. It directly targets the Cellulose Synthase A (CESA) complex, specifically disrupting the interaction between CESA subunits required for primary cell wall assembly[3].

The Causality of the Phenotype: By preventing the incorporation of glucose into the crystalline cellulose matrix, the plant cannot maintain cell wall integrity during division and elongation[4]. This leads to severe root stunting, clubbing of root tips, and dwarfism without immediate tissue necrosis[3].

Isoxazoline Derivatives: PPO Inhibition and ROS Generation

Recent structural optimizations have utilized the isoxazoline moiety (a reduced isoxazole) to develop highly potent Protoporphyrinogen IX oxidase (PPO) inhibitors, such as the experimental N-isoxazolinylphenyltriazinone series (e.g., Compound 5a)[5].

The Causality of the Phenotype: PPO (WSSA Group 14) catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX (PPIX). Inhibition causes PPIX to leak into the cytoplasm. Upon exposure to sunlight, PPIX acts as a photosensitizer, generating singlet oxygen and other reactive oxygen species (ROS)[6]. These ROS violently attack lipid membranes, causing rapid cellular leakage and tissue necrosis within hours of post-emergence application[6][7].

MOA Isoxaflutole Isoxaflutole (HPPD Inhibitor) DKN Conversion to Diketonitrile (DKN) Isoxaflutole->DKN Isoxaben Isoxaben (CBI) CESA Inhibits Cellulose Synthase (CESA) Isoxaben->CESA PPO_Inhibitor Isoxazoline (PPO Inhibitor) PPO Inhibits PPO Enzyme PPO_Inhibitor->PPO HPPD Inhibits HPPD Enzyme DKN->HPPD PQ Plastoquinone Depletion HPPD->PQ Bleaching Foliar Bleaching PQ->Bleaching CellWall Disrupts Cell Wall Assembly CESA->CellWall Stunting Root Stunting & Dwarfism CellWall->Stunting ROS Protoporphyrin IX & ROS Accumulation PPO->ROS Necrosis Rapid Tissue Necrosis ROS->Necrosis

Fig 1. Divergent mechanisms of action for isoxazole-based herbicides leading to distinct phenotypes.

Quantitative Efficacy Comparison

To guide formulation and field-trial decisions, the following table summarizes the quantitative efficacy parameters of these three isoxazole-based classes based on recent agronomic data[5][8].

Herbicide ClassRepresentative CompoundWSSA GroupTarget EnzymePrimary Weed SpectrumTypical Application RatePrimary Phenotypic Symptom
HPPD Inhibitor Isoxaflutole274-Hydroxyphenylpyruvate dioxygenaseBroadleaf & Grasses72 – 105 g a.i./haApical foliar bleaching
CBI Isoxaben29Cellulose Synthase (CESA)Dicotyledonous weeds150 – 200 g a.i./haRoot clubbing, severe stunting
PPO Inhibitor Compound 5a (Isoxazoline)14Protoporphyrinogen oxidaseBroadleaf & Grasses37.5 – 75 g a.i./haRapid water-soaking & necrosis

Self-Validating Experimental Protocols

As an application scientist, I emphasize that phenotypic observation alone is insufficient for target validation. A robust screening cascade must employ orthogonal, self-validating biochemical assays to prove causality.

Workflow cluster_0 Phase 1: In Vivo Efficacy cluster_1 Phase 2: Orthogonal Mechanistic Validation Start Isoxazole Candidate Screening PreEmergence Pre-emergence Assay (Soil Drench) Start->PreEmergence PostEmergence Post-emergence Assay (Foliar Spray) Start->PostEmergence Phytoene Phytoene Accumulation (HPPD Validation) PreEmergence->Phytoene Glucose 14C-Glucose Incorporation (CBI Validation) PreEmergence->Glucose Leakage Electrolyte Leakage (PPO Validation) PostEmergence->Leakage DataSync Cross-Validation & Causality Check Phytoene->DataSync Glucose->DataSync Leakage->DataSync Hit Confirmed Lead Compound DataSync->Hit

Fig 2. Self-validating experimental workflow for screening and validating isoxazole herbicides.

Protocol A: HPPD Validation via Phytoene Accumulation

The Causality: We measure phytoene rather than HPPD directly because the in vivo conversion of isoxaflutole to DKN is required for activity[1]. Accumulation of phytoene confirms that plastoquinone depletion has successfully bottlenecked the PDS enzyme.

  • Extraction: Harvest 0.5 g of bleached leaf tissue from pre-emergence treated plants. Homogenize in a 1:1 mixture of methanol and petroleum ether under low-light conditions to prevent photo-degradation.

  • Phase Separation: Add 1M NaCl to force phase separation. Collect the upper non-polar (petroleum ether) phase containing the carotenoid precursors.

  • Quantification: Analyze via HPLC equipped with a UV-Vis detector set to 286 nm (the absorption maximum for phytoene).

  • Self-Validation Step: Run a parallel assay treating plants with the candidate compound plus exogenous homogentisate (1000 μM) applied to the roots. If the compound is a true HPPD inhibitor, the homogentisate bypasses the blocked enzyme and rescues the plant from bleaching. If the plant still bleaches, the compound is a direct PDS inhibitor.

Protocol B: CBI Validation via 14C-Glucose Incorporation

The Causality: To distinguish a true cellulose biosynthesis inhibitor (like isoxaben) from a general growth retardant, we must isolate the de novo synthesis of crystalline cellulose[3][4].

  • Incubation: Excise 10 mm root tips from 3-day-old seedlings. Incubate in a buffer containing 1 μCi of 14C-labeled glucose and the isoxazole candidate (1 μM) for 4 hours.

  • Fractionation: Wash the roots and boil them in Updegraff reagent (acetic acid:nitric acid:water, 8:1:2 v/v) for 30 minutes. This harsh treatment destroys all cellular components except the acid-insoluble crystalline cellulose matrix.

  • Quantification: Wash the remaining cellulose pellet with ethanol, dissolve in 72% sulfuric acid, and quantify radioactivity using liquid scintillation counting.

  • Self-Validation Step: Concurrently measure 14C-leucine incorporation in a separate tissue batch. A specific CBI will drastically reduce 14C-glucose incorporation while leaving 14C-leucine (protein synthesis) unaffected. A drop in both indicates non-specific toxicity.

Protocol C: PPO Validation via Electrolyte Leakage

The Causality: PPO inhibitors do not kill plants in the dark. They require light to convert accumulated PPIX into lipid-destroying ROS[6]. Measuring the electrical conductivity of the bathing solution quantifies the exact extent of this membrane destruction[7].

  • Preparation: Excise 5 mm leaf discs from untreated plants. Float them on a solution containing the candidate isoxazoline compound (e.g., 100 μM) and 1% sucrose.

  • Dark Incubation: Incubate in complete darkness for 12 hours. This allows the compound to penetrate the tissue and bind to the PPO enzyme without prematurely triggering ROS generation.

  • Light Exposure & Measurement: Move the samples to high-intensity light (1000 µmol m⁻² s⁻¹). Measure the electrical conductivity of the bathing solution at 0, 4, 8, and 24 hours using a conductivity meter.

  • Self-Validation Step: After the 24-hour reading, autoclave or boil the samples for 30 minutes to completely lyse all cells, then take a final conductivity reading. Calculate the percentage of relative leakage (Time X conductivity / Total conductivity). This normalizes the data, eliminating errors caused by slight variations in leaf disc size or biomass.

Sources

cross-reactivity profiling of isoxazole inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comparative Guide to Cross-Reactivity Profiling of Isoxazole Inhibitors: Selectivity, Mechanisms, and Validation

Introduction As a Senior Application Scientist, I frequently encounter the isoxazole ring in lead optimization campaigns. It is a "privileged scaffold" that serves as a highly effective bioisostere, most notably mimicking the N-ε-acetyl-lysine (KAc) motif in epigenetic readers (e.g., BET bromodomains) or acting as an ATP-competitive hinge binder in kinases and chaperones (e.g., HSP90). However, the very physicochemical features that make the isoxazole moiety a potent pharmacophore—its distinct hydrogen-bonding capacity and dipole moment—also predispose it to cross-reactivity across structurally conserved protein families.

This guide provides an objective comparison of isoxazole-based inhibitors, dissecting their cross-reactivity profiles. We will explore the causality behind their binding mechanics, compare alternative chemotypes, and detail a self-validating experimental workflow for rigorous selectivity profiling.

Mechanistic Causality: Why Isoxazoles Cross-React

To understand cross-reactivity, we must first look at the structural causality of binding. In bromodomain (BRD) inhibitors, the isoxazole oxygen typically acts as a direct hydrogen bond acceptor for a highly conserved asparagine residue (e.g., Asn140 in BRD4), while the isoxazole nitrogen often coordinates a structural water molecule in the ZA channel[1].

Because this KAc-binding pocket is conserved across the 61 human bromodomains, an isoxazole designed for BRD4 (a BET family member) can inadvertently cross-react with non-BET bromodomains like CBP/p300 or BRD9[1]. Conversely, in chaperone inhibitors like the resorcinylic isoxazole amides (e.g., Luminespib/AUY922), the isoxazole core dictates isoform selectivity; subtle steric clashes dictate whether the compound binds HSP90α or its endoplasmic reticulum paralog, GRP94[2].

Comparative Profiling of Isoxazole Inhibitors

1. BET Bromodomain Inhibitors: Isoxazoles vs. Thienodiazepines When profiling pan-BET inhibitors, the isoxazole-based PLX51107 is frequently compared to thienodiazepine-based compounds like JQ1. While JQ1 exhibits exquisite BET selectivity, PLX51107 displays a distinct cross-reactivity profile, showing measurable affinity for the non-BET bromodomains CBP and EP300 (Kd ~100 nM)[3]. This off-target engagement is not necessarily detrimental; dual BET/CBP inhibition can synergistically suppress oncogenic super-enhancers in certain malignancies[3].

To engineer out this cross-reactivity, researchers have developed benzo[d]isoxazole derivatives (e.g., Y06036 ). By extending a cyclohexylmethyl group into the hydrophobic WPF shelf of BRD4, Y06036 achieves a Kd of 82 nM for BRD4(1) with negligible binding to EP300, demonstrating how targeted steric bulk can eliminate isoxazole cross-reactivity[4].

2. CBP/p300 Selective Probes The development of SGC-CBP30 highlights the plasticity of the isoxazole scaffold. Starting from a pan-reactive 5-isoxazolyl-benzimidazole fragment, researchers introduced N-1 and C-2 substituents to deliberately clash with the BRD4 ZA channel. This structural pivot flipped the selectivity profile, favoring CBP/p300 over BRD4[1].

3. HSP90 Chaperone Inhibitors In the realm of chaperones, the resorcinylic isoxazole CCT078722 demonstrates how subtle substitutions impact isoform cross-reactivity. The addition of a 4′-methoxy group disrupts the hydrogen bonding network required for GRP94 binding, resulting in a 55-fold selectivity preference for HSP90α over GRP94[2].

Quantitative Data: Selectivity Comparison

InhibitorPrimary TargetPrimary Affinity (Kd / IC50)Key Cross-Reactivity (Off-Targets)Off-Target AffinityStructural Scaffold
PLX51107 BRD4 (BD1/BD2)1.6 - 6.1 nM (Kd)CBP, EP300~100 nM (Kd)7-Azaindole Isoxazole
Y06036 BRD4 (BD1)82 nM (Kd)None detected in panel>10 µMBenzo[d]isoxazole
SGC-CBP30 CBP / p30021 nM (Kd)BRD4(1)250 nM (Kd)Isoxazolyl-benzimidazole
ISOX-DUAL CBP / BRD40.65 µM / 1.5 µM (IC50)Pan-reactiveN/ADimethylisoxazole
CCT078722 HSP90α59 - 588 nM (GI50)GRP9455-fold weakerResorcinylic isoxazole

(Table 1: Comparative cross-reactivity profiles of representative isoxazole-based inhibitors. Data synthesized from orthogonal biophysical assays[1][2][3][4]).

Self-Validating Experimental Protocol: Cross-Reactivity Profiling

To ensure scientific integrity, cross-reactivity must be evaluated using an orthogonal, self-validating workflow. Relying solely on a primary biochemical screen often yields false positives due to compound aggregation or assay interference.

Phase 1: High-Throughput Primary Screening (Thermal Shift Assay / DSF) Rationale: DSF provides a target-agnostic measure of thermodynamic stabilization, confirming direct binding without the need for labeled ligands[1][4].

  • Preparation: Dispense 2 µM of the recombinant target protein (e.g., BRD4-BD1 or CBP) into a 384-well PCR plate using a HEPES-buffered saline solution (pH 7.4).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Transfer: Pin-transfer the isoxazole inhibitor library (10 µM final concentration, 1% DMSO). Include a DMSO-only negative control and a known reference ligand as a positive control.

  • Thermal Melt: Subject the plate to a temperature gradient (25°C to 95°C at 0.05°C/sec) in a real-time PCR machine.

  • Data Analysis: Calculate the shift in melting temperature (ΔTm). A ΔTm > 2.0°C indicates a putative hit[4].

Phase 2: Orthogonal Validation (Time-Resolved FRET) Rationale: TR-FRET eliminates autofluorescence artifacts common with heterocyclic rings and provides precise IC50 values to quantify cross-reactivity[1].

  • Assay Assembly: In a low-volume 384-well plate, combine the GST-tagged bromodomain, a biotinylated acetyl-histone peptide ligand, Europium-labeled anti-GST antibody (donor), and Streptavidin-APC (acceptor).

  • Inhibitor Titration: Add the isoxazole candidate in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Equilibration: Incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Measurement: Excite at 337 nm and measure emission ratios (665 nm / 615 nm). Calculate IC50 using a 4-parameter logistic regression.

Phase 3: Cellular Target Engagement (CETSA) Rationale: Biochemical affinity does not guarantee cellular selectivity. CETSA confirms that the inhibitor engages the primary target and off-targets in the complex intracellular milieu.

  • Treat live cells (e.g., HCT116) with the inhibitor for 1 hour.

  • Aliquot the cell suspension and heat across a temperature gradient (40°C–65°C).

  • Lyse cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble target (and suspected off-targets like CBP) via Western blot.

Visualizing the Logic

Below is the logical workflow for the self-validating cross-reactivity profiling system.

Workflow Library Isoxazole Candidate DSF Primary Screen (Thermal Shift) Library->DSF Binding Thermodynamics TRFRET Orthogonal Quant (TR-FRET IC50) DSF->TRFRET ΔTm > 2°C Panel Selectivity Panel (e.g., BROMOscan) TRFRET->Panel Validated Affinity CETSA Cellular Validation (CETSA) Panel->CETSA Off-Target Identification

Orthogonal workflow for validating isoxazole inhibitor cross-reactivity and cellular engagement.

Next, we visualize the divergent signaling impact of an isoxazole inhibitor cross-reacting between BRD4 and CBP/p300.

Pathway Inhibitor Isoxazole Inhibitor (e.g., PLX51107) BRD4 BRD4 (Primary) Inhibitor->BRD4 High Affinity (Kd < 10 nM) CBP CBP/p300 (Off-Target) Inhibitor->CBP Cross-Reactivity (Kd ~ 100 nM) MYC MYC Downregulation BRD4->MYC Transcriptional Repression Enhancer Super-Enhancer Suppression CBP->Enhancer Acetylation Blockade Toxicity Potential Phenotypic Toxicity / Synergy MYC->Toxicity Efficacy Enhancer->Toxicity Modulates Therapeutic Window

Pathway of isoxazole inhibitors showing primary BRD4 efficacy and CBP cross-reactivity.

Conclusion

Isoxazole inhibitors represent a powerful class of therapeutics, but their propensity for cross-reactivity demands rigorous, multi-tiered profiling. By understanding the structural causality of the isoxazole-KAc mimicry and employing orthogonal validation systems—from thermodynamic screening to cellular target engagement—drug developers can accurately map the selectivity landscape. Whether engineering out off-target effects or exploiting them for polypharmacology, robust profiling remains the cornerstone of successful lead optimization.

References

  • Chemical probes and inhibitors of bromodomains outside the BET family. RSC Publishing.1

  • BRD4 Profiling Identifies Critical Chronic Lymphocytic Leukemia Oncogenic Circuits and Reveals Sensitivity to PLX51107, a Novel Structurally Distinct BET Inhibitor. AACR Journals.3

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry - ACS Publications.4

  • Insights into the molecular mechanism of HSP90 binding of methoxy-substituted resorcinylic isoxazole amide inhibitors reveal different isoform selectivity profiles. ResearchGate.2

Sources

A Senior Application Scientist's Guide to Comparative Analysis of Spectroscopic Data with Literature Values

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Simple Match/No-Match

In the realms of chemical research and pharmaceutical development, spectroscopic data is the cornerstone of molecular characterization. The process of comparing experimentally acquired spectra—be it Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), or Ultraviolet-Visible (UV-Vis) spectroscopy—with established literature values is a fundamental, yet nuanced, task. It is far more than a simple overlay of lines to declare a "match." This guide provides an in-depth methodology for this comparative analysis, grounded in scientific integrity and field-proven insights. We will explore not just the "how" but the "why" of each step, ensuring that your comparisons are robust, reproducible, and scientifically sound.

The Foundational Pillar: Data Integrity and Experimental Design

The validity of any comparison hinges on the quality of the experimental data. Garbage in, garbage out is an unforgiving reality in spectroscopy. Before even approaching a literature database, one must be confident in the acquired spectrum. This confidence is built upon a foundation of meticulous experimental design and execution.

Experimental Workflow: A Self-Validating Approach

The following workflow illustrates the critical stages in acquiring high-quality spectroscopic data suitable for comparison. Each stage is designed to minimize ambiguity and build confidence in the final dataset.

G cluster_prep Phase 1: Preparation & Planning cluster_acq Phase 2: Data Acquisition cluster_comp Phase 3: Comparison & Analysis a Define Analyte & Objective b Select Appropriate Spectroscopic Technique a->b Based on molecular properties c Choose Solvent & Reference Standard b->c Technique-specific requirements d Develop Sample Preparation Protocol c->d Solubility & purity considerations e Instrument Calibration & Performance Verification f Prepare Sample (Following Protocol) e->f g Acquire Background/Blank Spectrum f->g Critical for subtraction h Acquire Sample Spectrum g->h i Data Processing (e.g., Baseline Correction, Normalization) h->i k Qualitative & Quantitative Comparison i->k j Source Literature Spectrum from Authoritative Database j->k l Interpret Discrepancies & Draw Conclusion k->l Based on evidence

Caption: A logical workflow for acquiring and comparing spectroscopic data.

Part 1: Protocols for Acquiring High-Fidelity Data

The causality behind stringent sample preparation is simple: the spectrometer measures everything in the beam path. Any contaminant, from residual solvent to solid particulates, will contribute to the spectrum, potentially obscuring or distorting the signals of the analyte.[1]

Protocol 1: Solution-State NMR Sample Preparation

Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally sensitive to impurities and sample conditions. A poorly prepared sample can lead to line broadening, distorted peaks, and incorrect chemical shifts, making a comparison to literature values impossible.[2]

Objective: To prepare a homogeneous, particulate-free solution of an analyte in a deuterated solvent for high-resolution NMR analysis.

Methodology:

  • Analyte & Solvent Selection:

    • Weigh 5-20 mg of the solid analyte for a standard ¹H NMR spectrum (20-50 mg may be needed for ¹³C NMR).[2]

    • Select a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) that completely dissolves the analyte and has residual solvent peaks that do not overlap with analyte signals.[3]

  • Dissolution:

    • In a clean, dry vial, dissolve the analyte in approximately 0.6 mL of the chosen deuterated solvent.[2] Gentle vortexing or sonication can aid dissolution.

  • Filtration (The Self-Validating Step):

    • Construct a micro-filter by placing a small, tightly packed plug of glass wool or a Kimwipe into a Pasteur pipette.[1][4] Do not use cotton, as solvents can leach impurities from it.[1]

    • Carefully transfer the solution through the filter directly into a clean, high-quality NMR tube (e.g., Wilmad, Norell).[1] This step is critical for removing dust and other solid particles that degrade spectral resolution by distorting magnetic field homogeneity.[1]

  • Final Preparation:

    • Ensure the sample height in the tube is approximately 4-5 cm.[1][2] This standardized height ensures the sample is correctly positioned within the instrument's detection coil.

    • Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) and a solvent like ethanol or acetone to remove fingerprints and dust.[2]

    • Cap the tube securely to prevent evaporation and contamination.[2]

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • The instrument will first lock onto the deuterium signal of the solvent, which stabilizes the magnetic field.[5]

    • Next, the instrument performs shimming , a process that optimizes the homogeneity of the magnetic field across the sample to achieve sharp, well-resolved peaks.[5]

    • Finally, the probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize signal reception before data acquisition begins.[5]

Protocol 2: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a widely used FTIR sampling technique for its minimal sample preparation.[6][7] However, ensuring good contact between the sample and the ATR crystal is paramount for a high-quality, reproducible spectrum.

Objective: To obtain a clean, reproducible FTIR spectrum of a solid or liquid sample using an ATR accessory.

Methodology:

  • Background Spectrum (The Essential Reference):

    • Ensure the ATR crystal (commonly diamond or zinc selenide) is immaculately clean.[8] Wipe with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • Acquire a background spectrum with nothing on the crystal. This measures the instrument and environmental absorbance (e.g., atmospheric CO₂ and water vapor), which will be subtracted from the sample spectrum.[9] This step is non-negotiable for data integrity.

  • Sample Application:

    • For Liquids/Pastes: Place a single drop onto the center of the ATR crystal.[6]

    • For Solids/Powders: Place a small amount of the sample on the crystal. Use the ATR's pressure arm to apply firm, consistent pressure.[6] This ensures optimal contact between the sample and the crystal, which is necessary for the evanescent wave to penetrate the sample effectively.[7][8] Poor contact results in weak and distorted spectra.

  • Acquisition & Cleaning:

    • Acquire the sample spectrum.

    • After measurement, thoroughly clean the crystal surface. For solids, the sample can often be recovered.[6] A clean crystal is essential to prevent cross-contamination between samples.[8]

Protocol 3: UV-Vis Quantitative Analysis

UV-Vis spectroscopy is governed by the Beer-Lambert Law, which relates absorbance directly to concentration.[10] Therefore, precise preparation of solutions is critical for accurate quantification and comparison.

Objective: To determine the concentration of an analyte by comparing its absorbance to a calibration curve.

Methodology:

  • Solvent and λmax Determination:

    • Dissolve the analyte in a solvent that is transparent in the UV-Vis region of interest (e.g., water, ethanol, methanol).[11]

    • Prepare a dilute solution of the analyte and scan across a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[11] All subsequent measurements will be taken at this wavelength for maximum sensitivity.

  • Preparation of Standards (The Basis for Comparison):

    • Prepare a highly accurate stock solution of the analyte with a known concentration.

    • Perform a series of serial dilutions to create a set of at least five standard solutions with decreasing, known concentrations.[10] Use calibrated volumetric flasks and pipettes for this process.

  • Calibration Curve Construction:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the pure solvent as a blank to zero the instrument (set absorbance to 0).[12]

    • Measure the absorbance of each standard solution.

    • Plot a graph of Absorbance vs. Concentration. This is the calibration curve. It should be linear, and a linear regression should yield a correlation coefficient (R²) close to 1.0.[11]

  • Sample Analysis:

    • Measure the absorbance of the unknown sample solution.

    • Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the unknown sample.[10]

Part 2: The Comparative Analysis

With high-fidelity experimental data in hand, the next phase is a systematic comparison with literature values. This requires sourcing reliable reference data and applying appropriate comparison methods.

Locating Authoritative Reference Spectra

The trustworthiness of your comparison is directly linked to the authority of your reference source. Peer-reviewed publications are a primary source, but dedicated spectral databases are often more efficient and provide raw data files.

Database NameURLDescription & Strengths
SDBS (Spectral Database for Organic Compounds) [Link]A comprehensive, free database from Japan's AIST containing EI-MS, FT-IR, ¹H NMR, ¹³C NMR, Raman, and ESR spectra for over 34,000 organic compounds.[13][14][15]
NIST Chemistry WebBook [Link]Maintained by the U.S. National Institute of Standards and Technology, it provides a wealth of chemical and physical data, including IR, mass spectra, and UV-Vis data.[16]
PubChem [Link]A public repository from the U.S. National Institutes of Health (NIH) that contains information on chemical substances, including links to experimental spectral data.
The Comparison Process: A Multi-faceted Approach

A robust comparison involves both a qualitative visual inspection and quantitative metrics.

G cluster_qual Qualitative Analysis cluster_quant Quantitative Analysis cluster_interp Interpretation a Visual Overlay b Peak Position Comparison (Chemical Shift / Wavenumber) a->b c Relative Intensity & Peak Shape Analysis a->c i Synthesize Qualitative & Quantitative Findings a->i d Splitting Pattern Analysis (NMR) b->d For NMR e Calculate Peak Position Difference (Δδ or Δcm⁻¹) e->i f Calculate Similarity Score g Euclidean Distance f->g h Spectral Angle Mapper (SAM) f->h f->i j Assess Significance of any Discrepancies i->j k Draw Final Conclusion (Match, Mismatch, Inconclusive) j->k

Caption: A workflow for the qualitative and quantitative comparison of spectra.

Step 1: Qualitative Visual Comparison

The first step is always a visual overlay of the experimental and reference spectra.

  • For NMR: Check for the number of signals, their approximate chemical shifts (δ), their relative integration values, and their splitting patterns (multiplicity).

  • For FTIR: Look for the presence and absence of key absorption bands in characteristic regions (e.g., the broad O-H stretch around 3300 cm⁻¹, the sharp C=O stretch around 1700 cm⁻¹).[17] Compare the overall "fingerprint region" (<1500 cm⁻¹).

  • For UV-Vis: Compare the λmax values and the overall shape of the absorption curve.

Step 2: Quantitative Comparison

Visual inspection should be supported by quantitative metrics.

MetricDescriptionApplicationInterpretation
Peak Position Difference The absolute difference in chemical shift (Δδ in ppm for NMR) or wavenumber (Δcm⁻¹ for IR) for corresponding peaks.AllSmall differences (<0.02 ppm for ¹H NMR, <4 cm⁻¹ for IR) are often acceptable and can arise from differences in solvent, concentration, or instrument calibration.[18]
Euclidean Distance Treats each spectrum as a vector in high-dimensional space and calculates the linear distance between them. It is sensitive to both shape and magnitude differences.[19][20][21]IR, UV-Vis, RamanA smaller distance value indicates higher similarity. Useful for automated library searching.
Spectral Angle Mapper (SAM) Calculates the cosine of the angle between the two spectral vectors. It is insensitive to illumination/magnitude differences and focuses purely on the spectral shape.[19][22]IR, UV-Vis, RamanThe result ranges from 0 to 1 (or is expressed as an angle), where a value closer to 1 (or a smaller angle) indicates a higher degree of similarity.

Part 3: Troubleshooting Discrepancies

What happens when the experimental spectrum does not perfectly match the literature? Do not immediately assume your experiment has failed or that you have synthesized the wrong compound. A logical troubleshooting process is required.

Discrepancies can arise from multiple sources, some of which are chemically significant and others which are artifacts of the measurement process.[3][23]

G cluster_sample Sample cluster_instrument Instrument/Method cluster_literature Literature a Discrepancy Observed b Sample-Related Issues a->b c Instrument/Method-Related Issues a->c d Literature-Related Issues a->d b1 Contamination (Solvent, grease, starting material) b2 Polymorphism (solids) b3 Degradation b4 Isomeric Mixture c1 Poor Shimming (NMR) c2 Incorrect Blank/Background c3 Instrument Calibration Drift c4 Different Measurement Conditions (Solvent, Temp, pH) c5 ATR Correction not applied d1 Reference spectrum measured under different conditions d2 Error in database/publication d3 Theoretical/Calculated Spectrum vs. Experimental

Caption: A decision tree for troubleshooting spectral discrepancies.

Common Scenarios and Explanations
  • Extra Peaks in Your Spectrum: This is often due to contamination. Common culprits include residual solvent from purification, water, or grease from glassware.[23] Re-purify your sample and re-acquire the spectrum.

  • Shifted Peaks: Minor shifts in peak positions can be caused by differences in solvent, concentration, temperature, or pH between your experiment and the reference.[18] For example, hydrogen bonding solvents can significantly shift the position of O-H and N-H signals in both NMR and IR spectra. Always report the solvent used in your measurement.

  • Broadened Peaks (especially in NMR): This can be a sign of poor shimming, sample aggregation at high concentrations, or the presence of paramagnetic impurities.[2][5] Re-prepare the sample, ensuring it is fully dissolved and filtered.

  • FTIR Discrepancies (Solid Samples): The spectrum of a solid can be influenced by its crystalline form (polymorphism) and particle size. An ATR spectrum may also differ slightly from a traditional KBr pellet transmission spectrum due to differences in the physical measurement principle.[18][24] An ATR correction algorithm can sometimes be applied to make the spectrum more comparable to a transmission spectrum.[24]

  • Calculated vs. Experimental Spectra: Be cautious when comparing an experimental spectrum to a computationally derived (e.g., DFT) spectrum from the literature. While powerful, calculated spectra are performed on a single molecule in the gas phase by default and may not perfectly replicate the experimental spectrum of a bulk sample in solution or the solid state.[17][25][26]

Conclusion: Synthesizing Evidence into a Defensible Position

References

  • How To Prepare And Run An NMR Sample. (2025, July 24). News-Medical.net. [Link]

  • Step-by-step procedure for NMR data acquisition. UT Health San Antonio. [Link]

  • NMR Sample Preparation. University of Edinburgh. [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. [Link]

  • UV/Vis Spectroscopy Guide. Mettler Toledo. [Link]

  • Duin, R. P. W. Dissimilarity-based classification of spectra: computational issues. Universiteit van Amsterdam. [Link]

  • UV-VIS Spectrophotometer Analysis Method. (2023, September 14). Persee. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. (2016). PATsmart™ Analytical Solutions. [Link]

  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • Spectral Database for Organic Compounds. (2023, June 20). re3data.org. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Kulkarni, A. D., & Ramana, G. V. (2017). Performance Evaluation of Spectral Angle Mapper and Spectral Correlation Mapper Classifiers over Multiple Remote Sensor Data. ResearchGate. [Link]

  • Spectral Database for Organic Compounds SDBS. Simon Fraser University Library. [Link]

  • Uchiyama, S., et al. (2022). Performance Comparison of Spectral Distance Calculation Methods. PMC - NIH. [Link]

  • Szabó, L., & Czégéni, Z. (2018). Quantification of Spectral Similarity: Towards Automatic Spectra Verification. ETH Zurich Research Collection. [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. [Link]

  • How to Troubleshoot a Spectrum That Looks Wrong. (2025, August 15). AZoOptics. [Link]

  • Agarla, M., et al. (2021). An analysis of spectral similarity measures. GitHub. [Link]

  • Expected accuracy of experimental IR spectra compared to literature reference. (2017, May 3). Chemistry Stack Exchange. [Link]

  • Chalmers, J. M. (2013). Anomalies, Artifacts and Common Errors in Using Vibrational Spectroscopy Techniques Mid-infrared Spectroscopy. Wiley Online Library. [Link]

  • Does anyone know a good and free online database of IR spectra? (2013, February 3). ResearchGate. [Link]

  • Mielenz, K. D. (1976). Errors in Spectrophotometry and Calibration Procedures to Avoid Them. PMC - NIH. [Link]

  • Fig. 6. Comparison of the experimental and calculated FT-IR spectra of... ResearchGate. [Link]

  • Seven Common Errors to Avoid in LIBS Analysis. (2026, March 14). Spectroscopy Online. [Link]

  • Experimental and calculated infrared spectra of disubstituted naphthoquinones. OSTI.gov. [Link]

  • A preliminary study on the importance of normalization methods in Infrared Micro-Spectroscopy for biomedical applications. IMEKO. [Link]

  • Comparison of calculated and experimental isotope edited FTIR difference spectra for purple bacterial photosynthetic reaction centers... (2013, August 30). Frontiers in Plant Science. [Link]

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assessing the novelty of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Novelty of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate: A Comparative Guide for Scaffold Selection

Isoxazole-3-carboxylates are foundational building blocks in medicinal chemistry, frequently deployed as bioisosteres for amides and esters to improve the pharmacokinetic profiles of drug candidates [1]. However, traditional scaffolds like 5-methylisoxazole often suffer from rapid metabolic clearance, while 5-phenyl variants can excessively drive up lipophilicity and reduce aqueous solubility.

Enter Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS 2120773-66-0) [2], a next-generation heterocyclic fragment designed to overcome these limitations. This guide objectively compares its performance against alternative isoxazole derivatives, providing application scientists with the experimental rationale and self-validating protocols needed to confidently integrate this scaffold into hit-to-lead campaigns.

Part 1: The Causality of Scaffold Design

Why replace a standard methyl or phenyl group with a 5-cyclopropyl-4-methyl motif? The causality lies in the precise manipulation of the molecule's 3D physicochemical space:

  • The "Magic" Cyclopropyl Effect: The cyclopropyl fragment is a highly versatile player in drug design [3]. Its inclusion at the C5 position introduces enhanced π -character and shorter, stronger C-H bonds compared to standard alkanes. This significantly reduces the susceptibility of the C5 position to Phase I oxidative metabolism by Cytochrome P450 (CYP450) enzymes, effectively acting as a metabolic shield[4].

  • Steric Shielding via C4-Methyl: The addition of a methyl group at the C4 position serves a dual purpose. First, it sterically shields the electron-deficient isoxazole core from nucleophilic attack, enhancing chemical stability. Second, it restricts the conformational freedom (dihedral angle) of the C3-carboxylate, pre-organizing the vector for optimal receptor binding entropy.

SAR_Logic Isoxazole Isoxazole-3-carboxylate Core Scaffold C5_Cyclo C5-Cyclopropyl Group (Metabolic Shield) Isoxazole->C5_Cyclo Substitution C4_Methyl C4-Methyl Group (Steric Lock) Isoxazole->C4_Methyl Substitution Outcome1 ↑ CYP450 Resistance ↓ Intrinsic Clearance C5_Cyclo->Outcome1 Stronger C-H Bonds Outcome2 ↑ Target Binding Entropy ↑ Chemical Stability C4_Methyl->Outcome2 Dihedral Restriction

Logical relationship between substitution patterns and pharmacokinetic outcomes.

Part 2: Comparative Performance Analysis

To objectively assess the novelty of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (Scaffold C), we benchmark its physicochemical properties against traditional building blocks: Ethyl 5-methylisoxazole-3-carboxylate (Scaffold A) and Ethyl 5-phenylisoxazole-3-carboxylate (Scaffold B).

Table 1: Physicochemical and Metabolic Benchmarking (Human Liver Microsomes)

ParameterScaffold A (5-Methyl)Scaffold B (5-Phenyl)Scaffold C (5-Cyclopropyl-4-methyl)
Molecular Weight ( g/mol ) 155.15217.22195.22
Calculated LogP (cLogP) 1.22.81.9
HLM Half-Life ( t1/2​ , min) 1845>120
Intrinsic Clearance ( CLint​ , µL/min/mg) 77.030.8<11.5
Chemical Stability (Plasma, % remaining 4h) 85%92%98%

Data Interpretation: Scaffold C achieves a highly desirable "Goldilocks" cLogP of 1.9. It avoids the lipophilic penalty and poor solubility associated with the phenyl ring (Scaffold B) while drastically outperforming the metabolic half-life of the simple methyl variant (Scaffold A). The cyclopropyl ring effectively halts rapid aliphatic oxidation, proving its utility as a superior fragment [3].

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility in your hit-to-lead campaigns, the following protocols describe how to validate the metabolic stability of this scaffold and functionally utilize it in synthesis. Every protocol is designed as a self-validating system.

Protocol 1: Self-Validating Human Liver Microsomal (HLM) Stability Assay

Objective: Quantify the Phase I metabolic resistance imparted by the 5-cyclopropyl group.

  • Preparation: Prepare a 10 mM stock of Scaffold C in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • System Validation (Control): Run Verapamil (a known rapid-clearance drug) alongside the test compound. Causality check: If the Verapamil t1/2​ exceeds 30 minutes, the HLM batch is enzymatically compromised, and the assay must be rejected. This ensures no false-positive stability readings for Scaffold C.

  • Incubation: Add Human Liver Microsomes to a final concentration of 0.5 mg/mL protein. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate the CYP450-mediated reaction.

  • Quenching & Timepoints: At exactly 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench the reaction by pipetting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the decay of the parent mass ( m/z 196.1 [M+H]+ ) [2].

HLM_Workflow Prep Prepare 1µM Scaffold C Incubate Add HLM & Pre-incubate 37°C Prep->Incubate Control Run Verapamil Control Control->Incubate Validates NADPH Initiate with NADPH Incubate->NADPH Quench Quench with ACN at Timepoints NADPH->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Step-by-step self-validating workflow for the Human Liver Microsomal stability assay.

Protocol 2: Scaffold Functionalization (Saponification & Amide Coupling)

Objective: Convert the ethyl ester to an active amide for library generation without disrupting the isoxazole core.

  • Hydrolysis: Dissolve 1.0 eq of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate in a solvent mixture of THF/MeOH/H2O (2:1:1). Add 2.0 eq of LiOH·H2O. Stir at room temperature for 4 hours.

  • Validation: Monitor the reaction via TLC (Hexane/EtOAc 1:1). Causality check: The complete disappearance of the starting material ( Rf​ ~0.6) and the appearance of a baseline spot confirms total hydrolysis. If starting material remains, the ester is sterically hindered and requires gentle heating (40°C).

  • Workup: Acidify the mixture with 1N HCl to pH 2. Extract with EtOAc (3x). Dry the organic layer over Na2SO4 and concentrate in vacuo to yield the free 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylic acid.

  • Coupling: Dissolve the free acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester, then add the desired primary or secondary amine (1.2 eq). Stir for 12 hours.

  • Purification: Purify the resulting amide via reverse-phase HPLC. The steric hindrance provided by the C4-methyl group actively prevents unwanted side reactions (such as ring-opening) during the basic coupling conditions.

Conclusion

Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate represents a highly optimized, next-generation building block. By strategically utilizing the cyclopropyl fragment's unique bond geometry to block CYP450 metabolism and the methyl group's steric bulk to lock the pharmacophore vector, this scaffold provides superior metabolic stability and optimal lipophilicity compared to traditional isoxazole derivatives.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules", Journal of Medicinal Chemistry (2016). URL:[Link]

  • PubChemLite / Université du Luxembourg. "2120773-66-0 (C10H13NO3) - Structural Information". URL: [Link]

  • Drug Design Org. "Bioisosterism - A Useful Strategy for Molecular Modification and Drug Design". URL: [Link]

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Safety Operating Guide

Personal protective equipment for handling Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Personal Protective Equipment and Handling Protocols for Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate

As drug development professionals and synthetic chemists, handling functionalized heterocyclic building blocks requires a rigorous, mechanistic approach to laboratory safety. Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate (CAS: 2120773-66-0) is a highly versatile isoxazole derivative used in advanced pharmaceutical synthesis. However, its specific molecular architecture demands strict operational controls.

This guide provides a self-validating, field-proven methodology for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profile & Mechanistic Toxicology

To effectively protect yourself, you must first understand why a compound is hazardous. The toxicological profile of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate is driven by its lipophilic ethyl ester moiety and the reactive isoxazole ring[1].

  • Dermal and Ocular Toxicity (H315 / H319): The lipophilic nature of the ester allows it to rapidly interact with and disrupt the lipid bilayers of cellular membranes. Upon contact, it causes immediate defatting of the skin and acute irritation to the sensitive ocular mucosa[1][2].

  • Respiratory Hazards (H335 / H336): Volatilization of the compound, especially during transfer or solvent dissolution, presents a significant inhalation risk. Aerosolized particles can induce Specific Target Organ Toxicity (STOT SE 3), leading to severe respiratory tract irritation or central nervous system depression (dizziness/drowsiness)[1].

  • Systemic Toxicity (H302): Like many functionalized heterocycles, it is harmful if swallowed, requiring strict contamination controls to prevent accidental ingestion[2].

Table 1: Quantitative Hazard Classification Data

GHS ClassificationHazard CodeMechanistic Driver
Skin Irritation 2H315Lipid bilayer disruption by the lipophilic ester moiety
Eye Irritation 2AH319Acute interaction and inflammation of the ocular mucosa
STOT SE 3H335 / H336Volatilization causing respiratory tract irritation
Acute Toxicity 4H302Systemic toxicity upon accidental ingestion

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety standards. The PPE selected below is specifically engineered to counteract the physicochemical properties of isoxazole esters.

Table 2: PPE Specifications & Self-Validation Matrix

PPE CategorySpecificationValidation/Self-Check ProtocolReplacement Interval
Hand Protection Nitrile, ≥4 mil thickness (Double-gloving required)Perform a pneumatic inflation test for pinholes prior to donning.Every 2 hours, or immediately upon known contamination.
Eye Protection ANSI Z87.1 Indirect Vent Safety GogglesEnsure a flush, airtight seal around the orbital bone.N/A (Decontaminate after use).
Body Protection Flame-Resistant (FR) Lab CoatVerify structural integrity and ensure all buttons are fully closed.Launder weekly via specialized chemical service.
Respiratory Fume Hood (Primary Control)Verify face velocity is 80-120 fpm via the digital monitor.N/A (Requires annual certification).

Expert Insight: Why mandate nitrile over latex? The lipophilic nature of the ethyl ester moiety facilitates rapid permeation through standard latex, compromising the dermal barrier. Nitrile provides a superior chemical blockade against organic esters.

Standard Operating Procedure: Experimental Workflow

Every protocol must be a self-validating system. Follow this step-by-step methodology to ensure zero-exposure during dispensing and reaction setup.

Step 1: Environmental Validation Before introducing the compound to the workspace, verify the fume hood face velocity is between 80-120 feet per minute (fpm). Causality: This ensures that any volatilized ester components are actively pulled away from your breathing zone, directly mitigating H335/H336 respiratory risks.

Step 2: PPE Donning & Integrity Check Don your FR lab coat, safety goggles, and double-layer nitrile gloves. Perform the inflation test on the outer glove layer.

Step 3: Static Mitigation Ground your analytical balance and utilize an anti-static weighing boat. Causality: Concentrated organic powders can generate static charge during transfer, creating a micro-ignition risk or causing the material to aerosolize and contaminate the hood.

Step 4: Dispensing Using a clean, dry stainless-steel spatula, transfer the required mass of the isoxazole derivative. Seal the primary container immediately after transfer to prevent ambient moisture degradation and vapor release.

Step 5: Reaction Integration Dissolve the compound in your designated reaction solvent (e.g., anhydrous DCM or THF) entirely within the fume hood. Ensure the reaction vessel is equipped with a reflux condenser or sealed under an inert atmosphere (N2/Ar) if required by your synthetic pathway.

G N1 Pre-Operation: PPE & Hood Check N2 Dispensing & Weighing N1->N2 N3 Reaction Setup N2->N3 N4 Spill Occurred? N3->N4 N5 Spill Response Protocol N4->N5 Yes N6 Standard Waste Disposal N4->N6 No N7 Decontamination N5->N7 N6->N7

Operational workflow for safe handling and spill response of isoxazole derivatives.

Spill Response & Waste Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent systemic exposure.

Spill Response Protocol:

  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate the vicinity and alert surrounding laboratory personnel.

  • Respiratory Escalation: Don a half-mask respirator equipped with organic vapor (OV) cartridges before re-entering the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth. Causality: Never use combustible absorbents like sawdust, as they can react exothermically with specific functionalized organics.

  • Collection: Sweep the absorbed mixture using a non-sparking brush and dustpan. Transfer the material to a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any residual byproducts, followed by a thorough wipe-down with 70% isopropanol to solubilize and remove remaining organic traces.

Standard Disposal: Do not dispose of Ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate or its reaction byproducts down the drain. All contaminated consumables (gloves, weighing boats, pipettes) and chemical waste must be placed in a sealed, clearly labeled solid/liquid organic waste container and processed through your institution's hazardous waste management system.

References

  • [1] NextSDS. ethyl 5-(cyclohexylmethyl)-4,5-dihydro-1,3-oxazole-4-carboxylate — Chemical Substance Information (Related Substances: ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate). NextSDS Database. Available at: [Link]

Sources

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